Ethyl 4-bromo-2,3-dihydroxybenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-bromo-2,3-dihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4,11-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZXIAXXYJBWNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Br)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4-bromo-2,3-dihydroxybenzoate
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 4-bromo-2,3-dihydroxybenzoate, a halogenated aromatic compound of significant interest in synthetic organic chemistry and drug discovery. We will delve into its fundamental chemical and physical properties, explore established synthetic routes with mechanistic insights, and discuss its current and potential applications, particularly in the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, chemical biology, and materials science.
Introduction: The Significance of Substituted Benzoates
Substituted benzoates are a cornerstone of modern organic chemistry, serving as versatile building blocks in the synthesis of a wide array of complex molecules. The strategic placement of various functional groups on the benzene ring allows for the fine-tuning of electronic and steric properties, which in turn dictates the molecule's reactivity and biological activity. Among these, halogenated dihydroxybenzoates have garnered considerable attention due to their prevalence in natural products and their utility as precursors in the synthesis of pharmaceuticals and other biologically active compounds. This compound, in particular, presents a unique combination of a bromine atom, two hydroxyl groups, and an ethyl ester moiety, making it a highly valuable intermediate for further chemical transformations.
Core Compound Identification
The unambiguous identification of a chemical compound is paramount for reproducible scientific research. The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to every chemical substance, ensuring that there is no ambiguity in its identity.
-
Compound Name: this compound
-
CAS Number: 1312609-83-8[1]
-
Molecular Formula: C9H9BrO4
-
Molecular Weight: 261.07 g/mol
Below is a 2D representation of the molecular structure:
Caption: 2D structure of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C9H9BrO4 | PubChem |
| Molecular Weight | 261.07 g/mol | PubChem |
| Appearance | White to off-white solid | Typical for this class of compounds |
| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. Sparingly soluble in water. | General knowledge for similar structures |
| Melting Point | Not readily available in public literature; requires experimental determination. | N/A |
| Boiling Point | Not readily available in public literature; likely to decompose at high temperatures. | N/A |
Synthesis and Mechanistic Considerations
The synthesis of this compound can be achieved through a multi-step process, typically starting from a more readily available precursor. A plausible synthetic route is outlined below.
Proposed Synthetic Pathway
A logical approach to the synthesis involves the esterification of 2,3-dihydroxybenzoic acid followed by selective bromination.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Esterification of 2,3-Dihydroxybenzoic Acid
-
Reaction Setup: To a round-bottom flask, add 2,3-dihydroxybenzoic acid (1.0 eq) and absolute ethanol (10-20 volumes).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.1 eq), to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude Ethyl 2,3-dihydroxybenzoate can be purified by column chromatography if necessary.
Step 2: Bromination of Ethyl 2,3-dihydroxybenzoate
-
Reaction Setup: Dissolve Ethyl 2,3-dihydroxybenzoate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.
-
Brominating Agent: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the solution at 0 °C. The hydroxyl groups on the aromatic ring are activating, directing the electrophilic substitution to the para position.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Quenching: Upon completion, quench the reaction with a saturated sodium thiosulfate solution to consume any unreacted bromine.
-
Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, this compound, can be purified by recrystallization or column chromatography.
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical industry.
-
Fragment-Based Drug Discovery: The molecule's distinct functionalities make it an attractive fragment for screening against biological targets. The hydroxyl groups can act as hydrogen bond donors and acceptors, while the bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
-
Synthesis of Bioactive Compounds: The bromine atom serves as a convenient handle for further functionalization through cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the introduction of diverse substituents at the 4-position, enabling the exploration of the structure-activity relationship (SAR) of a lead compound. The hydroxyl and ester groups can also be modified to modulate the compound's pharmacokinetic properties.
-
Precursor for Natural Product Synthesis: Many natural products contain a dihydroxybenzoic acid core. This compound can serve as a key building block in the total synthesis of such complex molecules.
Safety and Handling
As with any chemical substance, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound, identified by its CAS number 1312609-83-8, is a chemical compound with significant potential in synthetic chemistry and drug discovery. Its unique structural features provide a versatile platform for the development of novel molecules with a wide range of biological activities. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of facilitating its use in further research and development endeavors.
References
Ethyl 4-bromo-2,3-dihydroxybenzoate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword
Ethyl 4-bromo-2,3-dihydroxybenzoate is a halogenated aromatic compound with significant potential in medicinal chemistry and materials science. Its molecular structure, characterized by a benzoate backbone with bromine and hydroxyl substitutions, makes it a versatile intermediate for the synthesis of more complex molecules. This guide provides a detailed overview of its core physicochemical properties, with a focus on its molecular weight and structural attributes.
Core Molecular Attributes
This compound is a substituted benzoic acid ester. The presence of a bromine atom and two hydroxyl groups on the benzene ring, along with the ethyl ester group, dictates its chemical reactivity and physical properties.
Molecular Identity
Molecular Weight and Mass
The molecular weight of a compound is a fundamental parameter for stoichiometric calculations in chemical reactions and for the characterization of the substance.
These values are crucial for analytical techniques such as mass spectrometry, where the isotopic distribution of elements is resolved.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₄ | [1][2] |
| Molecular Weight | 261.06936 g/mol | [1] |
| Monoisotopic Mass | 259.9684 Da | [2] |
| CAS Number | 1312609-83-8 | [1] |
| InChIKey | PSZXIAXXYJBWNW-UHFFFAOYSA-N | [1] |
| SMILES | CCOC(=O)C1=C(C(=C(C=C1)Br)O)O | [1][2] |
Molecular Structure and Visualization
The arrangement of atoms in this compound is depicted in the following diagram. The structure consists of a central benzene ring substituted with a bromine atom at position 4, two hydroxyl groups at positions 2 and 3, and an ethyl ester group at position 1.
Applications in Research and Development
While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its structure suggests its utility as a building block in organic synthesis. The presence of multiple functional groups (hydroxyl, bromo, and ester) allows for a variety of chemical transformations, making it a valuable intermediate for creating novel compounds with potential biological activity. For instance, related compounds like ethyl 4-bromo-2-hydroxybenzoate are used in the synthesis of pharmaceuticals and agrochemicals, and in biochemical research to study enzyme kinetics.[3]
Synthesis and Handling
Synthetic Pathways
The synthesis of substituted benzoates such as this compound typically involves multi-step processes. A general approach could involve the bromination of a dihydroxybenzoic acid precursor, followed by esterification with ethanol. For example, a similar compound, methyl 4-bromo-2-hydroxybenzoate, is synthesized by dissolving 2-hydroxy-4-bromobenzoic acid in anhydrous methanol with the addition of concentrated sulfuric acid, followed by heating under reflux.[4] The final product is then purified using techniques like column chromatography.
Storage and Safety
Conclusion
This compound is a chemical compound with well-defined molecular characteristics, most notably its molecular weight of 261.06936 g/mol .[1] Its multifunctional structure provides a platform for the synthesis of new chemical entities, which is of particular interest to researchers in drug discovery and materials science. Further investigation into its reactivity and biological activity is warranted to fully explore its potential applications.
References
An In-Depth Technical Guide to Ethyl 4-bromo-2,3-dihydroxybenzoate: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of Ethyl 4-bromo-2,3-dihydroxybenzoate, a halogenated catechol derivative of significant interest to researchers in medicinal chemistry, drug development, and materials science. We will delve into its core chemical properties, provide a robust synthetic protocol with mechanistic insights, and explore its potential as a versatile building block for creating complex molecular architectures.
Physicochemical and Spectroscopic Profile
This compound is a substituted aromatic ester. Its structure incorporates three key functional groups that define its chemical reactivity and potential applications: a catechol moiety (the 2,3-dihydroxy groups), a bromine atom at the 4-position, and an ethyl ester. The bromine atom serves as a crucial handle for cross-coupling reactions, while the catechol and ester groups offer sites for further derivatization and are known to be present in various biologically active molecules.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1312609-83-8 | [1] |
| Molecular Formula | C₉H₉BrO₄ | [2] |
| Molecular Weight | 261.07 g/mol | Calculated |
| Monoisotopic Mass | 259.9684 Da | [2] |
| Predicted XlogP | 2.7 | [2] |
| Appearance | (Expected) Off-white to pale yellow solid | Analog Data[3] |
| Solubility | (Expected) Soluble in ethanol, methanol, DMSO; poorly soluble in water | Analog Data[3] |
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific molecule are not widely published, its structure allows for a confident prediction of its key spectroscopic signatures.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The ethyl group will present as a quartet around 4.4 ppm (the -CH₂- group adjacent to the ester oxygen) and a triplet around 1.4 ppm (the terminal -CH₃ group). The two aromatic protons on the benzene ring will appear as doublets in the aromatic region (approx. 6.8-7.5 ppm), coupled to each other. The two hydroxyl (-OH) protons will appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display nine unique signals. The carbonyl carbon of the ester will be the most downfield signal (around 165-170 ppm). The aromatic carbons will appear between 110-150 ppm, with those bonded to oxygen appearing more downfield. The -CH₂- of the ethyl group will be around 60-65 ppm, and the -CH₃- will be the most upfield signal at approximately 14 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the 3500-3200 cm⁻¹ region, corresponding to the O-H stretching of the two hydroxyl groups. A strong, sharp peak will be observed around 1700-1680 cm⁻¹, indicative of the C=O stretch of the ester carbonyl. Additional peaks in the 1600-1450 cm⁻¹ range will correspond to aromatic C=C stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks, with nearly equal intensity (approximately 1:1 ratio), which is the definitive signature of a molecule containing one bromine atom. The fragmentation pattern would likely involve the loss of the ethoxy group (-OC₂H₅) or the entire ethyl ester moiety. Predicted mass-to-charge ratios for various adducts are available.[2]
Synthesis and Mechanistic Rationale
A robust and logical synthetic route to this compound can be designed from commercially available 2,3-dihydroxybenzoic acid. The strategy involves two sequential steps: Fischer esterification followed by regioselective bromination.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of Ethyl 2,3-dihydroxybenzoate (Fischer Esterification)
-
Causality: The carboxylic acid is converted to an ester to protect it and to install the desired ethyl group. Using a large excess of ethanol drives the equilibrium towards the product, and a strong acid catalyst (H₂SO₄) is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. Refluxing provides the necessary activation energy.
-
Procedure:
-
To a round-bottom flask, add 2,3-dihydroxybenzoic acid (1.0 eq).
-
Add a large excess of absolute ethanol (approx. 20-30 eq) to serve as both reagent and solvent.
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature. Reduce the volume of ethanol under reduced pressure.
-
Neutralize the remaining mixture carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into a suitable organic solvent, such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude Ethyl 2,3-dihydroxybenzoate, which can be purified by column chromatography if necessary.
-
Step 2: Synthesis of this compound (Electrophilic Aromatic Substitution)
-
Causality: The catechol ring is highly activated towards electrophilic substitution due to the electron-donating nature of the two hydroxyl groups. These groups are ortho, para-directing. The 4-position is para to the hydroxyl group at C3 and ortho to the hydroxyl group at C2, making it the most electronically favorable and sterically accessible position for the incoming electrophile (Br⁺). Using a solvent like acetic acid helps to moderate the reactivity of bromine.[4]
-
Procedure:
-
Dissolve Ethyl 2,3-dihydroxybenzoate (1.0 eq) in glacial acetic acid in a flask protected from light.
-
Cool the solution in an ice bath to 0-5 °C.
-
In a separate container, prepare a solution of bromine (1.0-1.1 eq) in glacial acetic acid.
-
Add the bromine solution dropwise to the stirred solution of the ester over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates full consumption of the starting material.
-
Quench the reaction by pouring it into a cold aqueous solution of sodium thiosulfate to destroy any excess bromine.
-
The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, extract the product with ethyl acetate (3x).
-
Wash the collected solid or the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure this compound.
-
Applications in Research and Development
This compound is not merely a final product but a highly valuable intermediate for constructing more complex molecules. Each functional group provides a distinct avenue for chemical modification.
-
The Bromine Handle: The aryl bromide is primed for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the introduction of new carbon-carbon (Suzuki, Heck, Sonogashira reactions) or carbon-nitrogen (Buchwald-Hartwig amination) bonds, enabling the synthesis of diverse molecular scaffolds.
-
The Catechol Moiety: The adjacent hydroxyl groups can be alkylated to form ethers or protected. The catechol unit is also a well-known structural motif in many natural products and pharmaceuticals, recognized for its antioxidant properties and ability to chelate metal ions.[3]
-
The Ethyl Ester: The ester can be hydrolyzed back to a carboxylic acid for further amide coupling reactions or reduced to a primary alcohol, providing another point for diversification.
Caption: Versatility of this compound as a synthetic hub.
Safety and Handling
-
Potential Hazards (based on analogs):
-
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8]
-
Handling: Avoid breathing dust or vapors. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[6][8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
-
Conclusion
This compound is a strategically functionalized molecule that holds considerable promise for synthetic chemists. Its predictable spectroscopic properties, straightforward synthesis from common starting materials, and, most importantly, its capacity for diverse chemical transformations make it an attractive building block for the discovery of new pharmaceuticals, agrochemicals, and advanced materials. The protocols and insights provided in this guide serve as a foundational resource for researchers looking to exploit the full potential of this versatile compound.
References
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. PubChemLite - this compound (C9H9BrO4) [pubchemlite.lcsb.uni.lu]
- 3. nbinno.com [nbinno.com]
- 4. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 5. Ethyl 4-bromo-3-hydroxybenzoate | C9H9BrO3 | CID 12134897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of Ethyl 4-bromo-2,3-dihydroxybenzoate
This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for Ethyl 4-bromo-2,3-dihydroxybenzoate, a substituted catechol derivative with potential applications in pharmaceutical and materials science research. The synthesis is presented with a focus on the rationale behind methodological choices, ensuring both technical accuracy and practical applicability for researchers, scientists, and professionals in drug development.
Introduction and Strategic Overview
This compound is a halogenated derivative of ethyl 2,3-dihydroxybenzoate. The introduction of a bromine atom onto the aromatic ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate for the synthesis of more complex molecules with tailored biological activities. This guide outlines a logical and efficient two-step synthesis strategy commencing from the commercially available precursor, 2,3-dihydroxybenzoic acid.
The proposed synthetic pathway involves an initial esterification of 2,3-dihydroxybenzoic acid to its corresponding ethyl ester, followed by a regioselective bromination at the 4-position. This approach is designed to be robust and scalable, with each step validated by established chemical principles.
Synthesis Pathway and Mechanism
The synthesis of this compound can be strategically divided into two primary stages:
-
Step 1: Fischer Esterification of 2,3-dihydroxybenzoic acid.
-
Step 2: Regioselective Electrophilic Bromination of the resulting ethyl 2,3-dihydroxybenzoate.
The overall synthetic scheme is depicted below:
Figure 1: Proposed two-step synthesis pathway for this compound.
Step 1: Synthesis of Ethyl 2,3-dihydroxybenzoate via Fischer Esterification
The initial step involves the conversion of 2,3-dihydroxybenzoic acid to its ethyl ester. The Fischer esterification is a classic and reliable method for this transformation, utilizing an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid.
Mechanism: The reaction proceeds via the protonation of the carbonyl oxygen of the carboxylic acid by the sulfuric acid, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by the ethanol molecule, followed by proton transfer and elimination of a water molecule, yields the desired ethyl ester. The use of excess ethanol shifts the equilibrium towards the product side, maximizing the yield.
Figure 2: Mechanism of Fischer Esterification.
Step 2: Regioselective Bromination of Ethyl 2,3-dihydroxybenzoate
The second step is the electrophilic aromatic substitution to introduce a bromine atom onto the benzene ring. The directing effects of the substituents on the ring are crucial for achieving the desired regioselectivity. The two hydroxyl groups and the ethyl ester group all influence the position of bromination. The hydroxyl groups are strongly activating and ortho-, para-directing, while the ethyl ester group is deactivating and meta-directing.
The -OH group at position 2 directs ortho and para. The para position (position 5) is sterically hindered by the adjacent ester group. The -OH group at position 3 directs ortho and para. The ortho position (position 2) is already substituted, and the other ortho position (position 4) is activated. The para position (position 6) is also a possibility. However, the cumulative activating effect of both hydroxyl groups is strongest at the 4-position, making it the most likely site for electrophilic attack.
Experimental Rationale: The use of bromine in a polar solvent like acetic acid is a common method for the bromination of activated aromatic rings. The reaction conditions can be controlled to favor mono-bromination.
Experimental Protocols
3.1. Materials and Equipment
| Material/Equipment | Specification |
| 2,3-Dihydroxybenzoic acid | ≥98% purity |
| Ethanol (Absolute) | Anhydrous, ≥99.5% |
| Sulfuric Acid (Concentrated) | 98% |
| Bromine | ≥99.5% |
| Glacial Acetic Acid | ≥99.7% |
| Sodium Bicarbonate | Saturated aqueous solution |
| Sodium Thiosulfate | 10% aqueous solution |
| Magnesium Sulfate (Anhydrous) | For drying |
| Ethyl Acetate | Reagent grade |
| Hexane | Reagent grade |
| Round-bottom flasks | Various sizes |
| Reflux condenser | |
| Magnetic stirrer with hotplate | |
| Separatory funnel | |
| Rotary evaporator | |
| Thin-Layer Chromatography (TLC) | Silica gel plates with UV indicator |
| Column Chromatography setup | Silica gel (60-120 mesh) |
3.2. Step-by-Step Synthesis Procedure
Step 1: Synthesis of Ethyl 2,3-dihydroxybenzoate
-
To a 250 mL round-bottom flask, add 2,3-dihydroxybenzoic acid (10.0 g, 64.9 mmol).
-
Add absolute ethanol (100 mL) to the flask.
-
Carefully add concentrated sulfuric acid (2 mL) dropwise with stirring.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (100 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid, followed by brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 2,3-dihydroxybenzoate. The product can be used in the next step without further purification if it is of sufficient purity, or it can be purified by column chromatography.[1][2]
Step 2: Synthesis of this compound
-
Dissolve the crude Ethyl 2,3-dihydroxybenzoate (assumed 64.9 mmol) in glacial acetic acid (80 mL) in a 250 mL round-bottom flask.
-
Cool the solution in an ice bath to 0-5 °C.
-
In a separate dropping funnel, prepare a solution of bromine (3.3 mL, 64.9 mmol) in glacial acetic acid (20 mL).
-
Add the bromine solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-cold water (500 mL) to precipitate the crude product.
-
If any unreacted bromine remains (indicated by a persistent orange color), add a 10% sodium thiosulfate solution dropwise until the color disappears.
-
Filter the precipitate, wash it thoroughly with cold water, and air-dry.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).
3.3. Purification and Characterization
The final product, this compound, should be purified by recrystallization or column chromatography to achieve high purity.
Characterization Data (Predicted):
| Analysis | Expected Result |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₉H₉BrO₄ |
| Molecular Weight | 261.07 g/mol |
| ¹H NMR (CDCl₃, δ ppm) | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons, and hydroxyl protons. |
| ¹³C NMR (CDCl₃, δ ppm) | Signals for the carbonyl carbon, aromatic carbons (including the carbon attached to bromine), and ethyl carbons. |
| Mass Spectrometry (ESI-MS) | m/z [M-H]⁻ calculated for C₉H₈BrO₄⁻: 258.96, found: 258.96. |
| Melting Point | To be determined experimentally. |
Safety Considerations
-
Sulfuric acid is highly corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat.
-
Bromine is toxic, corrosive, and has a high vapor pressure. All manipulations should be performed in a well-ventilated fume hood.
-
Glacial acetic acid is corrosive and has a strong odor. Use in a fume hood.
-
Always wear appropriate PPE when handling any chemicals.
Conclusion
The described two-step synthesis provides a reliable and scalable pathway to this compound. The methodology is based on well-established organic reactions, and the rationale for each step has been clearly elucidated. This guide serves as a valuable resource for researchers requiring this compound for further synthetic transformations or biological evaluation.
References
A Technical Guide to the Spectroscopic Characterization of Ethyl 4-bromo-2,3-dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Molecular Signature of a Key Synthetic Intermediate
Ethyl 4-bromo-2,3-dihydroxybenzoate is a halogenated and polyhydroxylated aromatic compound with significant potential as a versatile intermediate in the synthesis of novel pharmaceutical agents and other complex organic molecules. Its unique substitution pattern—an ethyl ester, a bromine atom, and two vicinal hydroxyl groups on a benzene ring—imparts specific chemical reactivity and potential for diverse downstream functionalization. Accurate structural elucidation and purity assessment are paramount for its effective use in multi-step synthetic campaigns. This guide provides an in-depth analysis of the expected spectroscopic signature of this compound, offering a predictive framework for its characterization using modern analytical techniques. While experimental data for this specific molecule is not widely published, this guide leverages established principles of spectroscopic interpretation and data from analogous compounds to provide a robust predictive analysis.
Molecular Structure and Physicochemical Properties
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₄ | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1312609-83-8 | AbacipharmTech[2] |
| Monoisotopic Mass | 259.9684 Da | PubChem[1] |
digraph "Ethyl_4-bromo-2,3-dihydroxybenzoate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; O2 [label="O"]; Br [label="Br"]; C7 [label="C"]; O3 [label="O"]; O4 [label="O"]; C8 [label="CH₂"]; C9 [label="CH₃"]; H1[label="H"]; H2[label="H"]; H_aro1 [label="H"]; H_aro2 [label="H"];
// Positioning C1 [pos="0,0!"]; C2 [pos="1.5,0!"]; C3 [pos="2.25,1.299!"]; C4 [pos="1.5,2.598!"]; C5 [pos="0,2.598!"]; C6 [pos="-0.75,1.299!"]; C7 [pos="-2.25,1.299!"]; O3 [pos="-2.8,2.2!"]; O4 [pos="-2.8,0.3!"]; C8 [pos="-3.8, -0.3!"]; C9 [pos="-4.8, 0.3!"]; Br [pos="3.75,1.299!"]; O1 [pos="-0.75,3.598!"]; H1[label="H", pos="-0.25, 4.0!"]; O2 [pos="2.25,-0.999!"]; H2[label="H", pos="2.75, -1.2!"]; H_aro1 [pos="-0.5, -0.5!"]; H_aro2 [pos="2.0, 3.2!"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- O3 [label="="]; C7 -- O4; O4 -- C8; C8 -- C9; C3 -- Br; C5 -- O1; O1 -- H1; C2 -- O2; O2 -- H2; C1 -- H_aro1; C4 -- H_aro2;
}
Caption: Molecular Structure of this compound.
Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and comparison with structurally similar compounds, most notably Ethyl 4-bromobenzoate.
¹H NMR Spectroscopy (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is expected to reveal five distinct signals corresponding to the different proton environments in the molecule. The solvent for analysis is presumed to be DMSO-d₆ to allow for the observation of the exchangeable hydroxyl protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.5-10.5 | Singlet (broad) | 1H | Ar-OH (at C2) | The hydroxyl group at C2 is deshielded due to its proximity to the electron-withdrawing ester group. The broadness is characteristic of exchangeable protons. |
| ~9.0-10.0 | Singlet (broad) | 1H | Ar-OH (at C3) | The hydroxyl group at C3 will also be deshielded, with its exact chemical shift influenced by hydrogen bonding. |
| ~7.4 | Doublet | 1H | Ar-H (at C5) | This aromatic proton is ortho to the bromine atom and meta to the ester group. It will be split into a doublet by the adjacent proton at C6. |
| ~7.1 | Doublet | 1H | Ar-H (at C6) | This aromatic proton is ortho to the ester group and meta to the bromine atom. It will be split into a doublet by the adjacent proton at C5. |
| 4.2-4.4 | Quartet | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester are adjacent to an oxygen atom and three methyl protons, resulting in a quartet. |
| 1.2-1.4 | Triplet | 3H | -OCH₂CH₃ | The terminal methyl protons of the ethyl ester are adjacent to the two methylene protons, resulting in a triplet. |
¹³C NMR Spectroscopy (Carbon-13 Nuclear Magnetic Resonance)
The broadband proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, one for each unique carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165-170 | C=O (Ester) | The carbonyl carbon of the ester group is highly deshielded. |
| ~145-150 | C-OH (at C2) | Aromatic carbon attached to a hydroxyl group, deshielded by the oxygen. |
| ~140-145 | C-OH (at C3) | Aromatic carbon attached to a hydroxyl group, deshielded by the oxygen. |
| ~125-130 | Ar-C (at C5) | Aromatic carbon bearing a proton. |
| ~120-125 | Ar-C (at C1) | Aromatic carbon to which the ester group is attached. |
| ~115-120 | Ar-C (at C6) | Aromatic carbon bearing a proton. |
| ~110-115 | C-Br (at C4) | Aromatic carbon attached to the bromine atom. The heavy atom effect of bromine causes a characteristic upfield shift compared to other substituted carbons. |
| ~60-65 | -OCH₂CH₃ | The methylene carbon of the ethyl ester is attached to an oxygen atom. |
| ~13-15 | -OCH₂CH₃ | The terminal methyl carbon of the ethyl ester. |
IR Spectroscopy (Infrared Spectroscopy)
The IR spectrum will be characterized by the vibrational frequencies of the various functional groups present in the molecule.
| Predicted Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3200-3600 (broad) | O-H stretch | Phenolic -OH | The broadness is due to hydrogen bonding between the hydroxyl groups. |
| ~3000-3100 | C-H stretch | Aromatic C-H | Characteristic of C-H bonds on a benzene ring. |
| ~2850-2980 | C-H stretch | Aliphatic C-H | Corresponding to the C-H bonds of the ethyl group. |
| ~1680-1710 | C=O stretch | Ester C=O | The carbonyl stretch is a strong, sharp absorption. Its position is influenced by conjugation with the aromatic ring. |
| ~1550-1600 | C=C stretch | Aromatic C=C | Vibrations of the benzene ring. |
| ~1200-1300 | C-O stretch | Ester C-O | Asymmetric C-O-C stretch of the ester. |
| ~1000-1100 | C-O stretch | Phenolic C-O | Stretching vibration of the bond between the aromatic ring and the hydroxyl oxygen. |
| ~600-800 | C-Br stretch | Aryl-Br | The carbon-bromine bond vibration appears in the fingerprint region. |
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
| m/z Value | Interpretation | Rationale |
| ~260 & ~262 | [M]⁺ and [M+2]⁺ | Molecular ion peaks. The presence of a bromine atom will result in two peaks of nearly equal intensity, separated by 2 m/z units, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. |
| Predicted | [M-C₂H₅]⁺ | Loss of the ethyl group from the ester. |
| Predicted | [M-OC₂H₅]⁺ | Loss of the ethoxy group. |
| Predicted | [M-C₂H₅O₂]⁺ | Loss of the entire ester side chain. |
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous sample preparation and instrument operation.
General Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of an organic compound.
Detailed Protocol for NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the broadband proton-decoupled ¹³C NMR spectrum. A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Calibrate the spectra using the residual solvent peak. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and multiplicities of all signals in both spectra.
Conclusion: A Predictive Framework for Quality Control and Research
This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic characteristics of this compound. The detailed analysis of expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. By understanding the anticipated spectral features, scientists can more effectively confirm the identity and assess the purity of this important synthetic intermediate, ensuring the integrity of their research and development endeavors. The provided protocols offer a standardized approach to data acquisition, promoting reproducibility and accuracy in the laboratory.
References
"Ethyl 4-bromo-2,3-dihydroxybenzoate" solubility in organic solvents
An In-Depth Technical Guide to the Solubility of Ethyl 4-bromo-2,3-dihydroxybenzoate in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical and organic synthesis. Aimed at researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical experimental guidance to facilitate its effective use in various applications.
Introduction: The Significance of Solubility
The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate like this compound is a critical physicochemical property that governs its behavior in chemical reactions, purifications, and formulations.[1][2] Understanding and quantifying solubility in a range of organic solvents is paramount for process optimization, ensuring reaction efficiency, controlling crystallization, and developing stable formulations. Low solubility can lead to challenges in handling, reduced bioavailability in pharmaceutical applications, and difficulties in achieving desired concentrations for reactions and analysis.[1][2]
Physicochemical Properties of this compound
A molecule's structure dictates its properties, and in turn, its solubility in different environments. This compound possesses a unique combination of functional groups that influence its polarity and hydrogen bonding capabilities.
| Property | Value | Source |
| Molecular Formula | C9H9BrO4 | PubChemLite[3] |
| Molecular Weight | 261.07 g/mol | PubChemLite[3] |
| Structure | ||
| Predicted XlogP | 2.7 | PubChemLite[3] |
| Functional Groups | Ester, Phenyl, Bromo, Hydroxyl (x2) |
The presence of two hydroxyl groups and an ester group introduces polarity and the capacity for hydrogen bonding, both as a donor (from the hydroxyl groups) and an acceptor (from the hydroxyl and ester oxygens). The phenyl ring and the bromo substituent contribute to the molecule's lipophilicity. The predicted XlogP value of 2.7 suggests a moderate lipophilicity, indicating that it will likely exhibit solubility in a range of polar and non-polar organic solvents.[3]
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" provides a foundational, qualitative understanding of solubility.[4] This means polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[5] For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful tool. HSP decomposes the total cohesion energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[6] A solute will be soluble in a solvent if their HSP values are similar.
Logical Flow for Solubility Prediction:
Caption: Predictive workflow for this compound solubility.
Predicted Solubility Profile
Based on the theoretical principles, the following table summarizes the predicted solubility of this compound in a selection of common organic solvents. These are qualitative predictions and should be confirmed experimentally.
| Solvent | Polarity | Hydrogen Bonding | Predicted Solubility | Rationale |
| Methanol | Polar Protic | Yes | High | The hydroxyl group can hydrogen bond with the solute's hydroxyl and ester groups. |
| Ethanol | Polar Protic | Yes | High | Similar to methanol, good hydrogen bonding potential. |
| Acetone | Polar Aprotic | Acceptor | High | The polar carbonyl group can interact with the solute. |
| Ethyl Acetate | Moderately Polar | Acceptor | High | "Like dissolves like" principle; both are ethyl esters.[7] |
| Dichloromethane | Moderately Polar | No | Moderate | Can dissolve moderately polar compounds. |
| Tetrahydrofuran (THF) | Moderately Polar | Acceptor | High | Good solvent for a wide range of polarities. |
| Toluene | Non-polar | No | Low to Moderate | The aromatic nature provides some compatibility with the phenyl ring. |
| Hexane | Non-polar | No | Low | The significant polarity of the solute will limit solubility in highly non-polar solvents.[5] |
Experimental Determination of Solubility: A Validated Protocol
To obtain accurate quantitative solubility data, the shake-flask method is a reliable and widely used technique.[8][9] This method involves agitating an excess of the solid solute in the solvent of interest for a sufficient time to reach equilibrium. The concentration of the dissolved solute in the saturated solution is then determined, typically by UV-Vis spectrophotometry.[1][10]
Experimental Workflow
Caption: Workflow for the shake-flask method of solubility determination.
Step-by-Step Methodology
I. Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in a solvent in which it is freely soluble (e.g., methanol).
-
Perform a series of dilutions of the stock solution to create standards of varying, known concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.[11][12]
-
Plot a graph of absorbance versus concentration. The resulting linear relationship is the calibration curve, governed by the Beer-Lambert Law.[13]
II. Sample Preparation and Equilibration:
-
Add an excess amount of solid this compound to a series of vials, ensuring undissolved solid is clearly visible.
-
Add a precise volume of the desired organic solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or agitator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 48 hours.[8] Equilibrium is confirmed if the concentration does not change with further agitation time.
III. Analysis of Saturated Solution:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles.
-
Filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic solid particles.[14]
-
If the saturated solution is highly concentrated, dilute it with the same solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the final solution at λmax.
-
Using the equation from the calibration curve, calculate the concentration of the dissolved this compound in the saturated solution. This value represents its solubility in that solvent at the specified temperature.
Conclusion
The solubility of this compound is a multifaceted property influenced by its moderately polar nature and hydrogen bonding capabilities. While theoretical predictions suggest high solubility in polar aprotic and protic solvents like acetone, THF, and alcohols, and lower solubility in non-polar hydrocarbons, these estimations require empirical validation. The detailed shake-flask protocol provided herein offers a robust and reliable method for generating the precise, quantitative data necessary for informed decision-making in research, process development, and formulation.
References
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. PubChemLite - this compound (C9H9BrO4) [pubchemlite.lcsb.uni.lu]
- 4. chem.ws [chem.ws]
- 5. youtube.com [youtube.com]
- 6. Hansen solubility parameters [stenutz.eu]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. quora.com [quora.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rootspress.org [rootspress.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bioassaysys.com [bioassaysys.com]
An In-depth Technical Guide to the Biological Activity of Ethyl 4-bromo-2,3-dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-bromo-2,3-dihydroxybenzoate is a halogenated derivative of dihydroxybenzoic acid. Its chemical structure, featuring a benzene ring substituted with a bromine atom, two hydroxyl groups, and an ethyl ester group, suggests a potential for diverse biological activities. While direct research on this specific molecule is limited, its structural similarity to other well-studied phenolic and benzoic acid compounds allows for informed predictions of its biological profile. This guide will provide a comprehensive overview of the predicted biological activities of this compound, drawing on established knowledge of its structural analogs. We will delve into its potential as an enzyme inhibitor, an antimicrobial agent, and an antioxidant, and provide detailed experimental protocols for validation.
Chemical Structure and Properties
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₉H₉BrO₄[1]
-
Molecular Weight: 261.07 g/mol
-
CAS Number: 1312609-83-8[2]
The presence of hydroxyl groups on the benzene ring suggests potential antioxidant properties through the donation of hydrogen atoms to neutralize free radicals. The bromine atom can influence the compound's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets. The ethyl ester group may affect its solubility and pharmacokinetic properties.
Part 1: Predicted Biological Activities and Mechanisms of Action
Enzyme Inhibition: A Potential Prolyl Hydroxylase (PHD) Inhibitor
A close structural analog of this compound is Ethyl 3,4-dihydroxybenzoate (EDHB), also known as protocatechuic acid ethyl ester. EDHB is a known inhibitor of prolyl hydroxylase (PHD).[3][4] PHDs are enzymes that, under normal oxygen conditions (normoxia), hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), leading to its degradation. By inhibiting PHD, compounds like EDHB stabilize HIF-1α, allowing it to accumulate and activate the transcription of genes that help cells adapt to low oxygen conditions (hypoxia).[3][5]
Given the structural similarity, it is plausible that this compound also functions as a PHD inhibitor. The proposed mechanism is illustrated below:
This pathway has significant therapeutic implications, including roles in mitigating hypoxic injury, promoting angiogenesis, and influencing inflammatory responses.[3][4][5]
Antimicrobial Activity and Antibiotic Potentiation
Dihydroxybenzoic acids and their derivatives are known to possess antimicrobial properties.[6] For instance, 3,4-dihydroxybenzoic acid has shown activity against a range of bacteria and fungi.[7] Furthermore, the analog EDHB has been demonstrated to act as an efflux pump inhibitor (EPI) in drug-resistant Escherichia coli.[8][9] Efflux pumps are bacterial proteins that expel antibiotics from the cell, conferring resistance.[8] By inhibiting these pumps, EPIs can restore the efficacy of existing antibiotics.[8][9]
It is hypothesized that this compound will exhibit direct antimicrobial activity and may also act as an EPI, potentiating the effects of antibiotics against resistant bacterial strains. The bromination of the benzene ring could enhance its antibacterial properties, a characteristic seen in other brominated phenolic compounds.[10]
Antioxidant Activity
Phenolic compounds are well-established antioxidants due to their ability to scavenge free radicals. The two hydroxyl groups on the aromatic ring of this compound are prime candidates for donating hydrogen atoms to reactive oxygen species (ROS), thus neutralizing them and preventing oxidative damage to cells. Bromophenols isolated from marine algae have also demonstrated significant antioxidant activity.[11][12][13] The antioxidant potential of this compound can be readily evaluated using standard in vitro assays.
Part 2: Experimental Protocols
Synthesis of this compound
A plausible synthetic route involves the bromination of 2,3-dihydroxybenzoic acid followed by Fischer esterification.
Step 1: Bromination of 2,3-dihydroxybenzoic acid
-
Dissolve 2,3-dihydroxybenzoic acid in a suitable solvent (e.g., glacial acetic acid).
-
Slowly add a solution of bromine in the same solvent at room temperature while stirring.
-
Continue stirring until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter, wash with cold water, and dry the crude 4-bromo-2,3-dihydroxybenzoic acid.
Step 2: Esterification
-
Reflux the 4-bromo-2,3-dihydroxybenzoic acid in an excess of ethanol with a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize the acid catalyst.
-
Remove the excess ethanol under reduced pressure.
-
Extract the ethyl ester with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, this compound, by column chromatography.
Prolyl Hydroxylase (PHD) Inhibition Assay
This can be assessed by measuring the stabilization of HIF-1α in cell culture.
-
Cell Culture: Culture a suitable human cell line (e.g., HeLa or HEK293) in appropriate media.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified time (e.g., 4-8 hours). Include a positive control (e.g., EDHB or dimethyloxalylglycine) and a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for HIF-1α.
-
Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.
-
Incubate with a suitable secondary antibody conjugated to horseradish peroxidase.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities to determine the relative increase in HIF-1α levels compared to the vehicle control.
Antimicrobial Susceptibility Testing
Minimum Inhibitory Concentration (MIC) Assay
-
Preparation: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi).
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans).
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
DPPH Radical Scavenging Assay (Antioxidant Activity)
-
Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of this compound.
-
Reaction: In a 96-well plate, add the test compound solutions to the DPPH solution. Use ascorbic acid as a positive control and methanol as a blank.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Value: Determine the concentration of the compound that scavenges 50% of the DPPH radicals (IC50).
Part 3: Data Summary and Interpretation
The following table provides a template for summarizing the expected quantitative data from the proposed experiments.
| Biological Activity | Assay | Key Parameter | Predicted Outcome |
| Enzyme Inhibition | HIF-1α Western Blot | Fold Increase in HIF-1α | Dose-dependent increase |
| Antimicrobial | Broth Microdilution | MIC (µg/mL) | Low µg/mL range |
| Antioxidant | DPPH Assay | IC50 (µg/mL) | Comparable to standard antioxidants |
Interpretation and Future Directions
Positive results in these initial screenings would warrant further investigation into the specific mechanisms of action. For instance, if significant HIF-1α stabilization is observed, downstream gene expression analysis (e.g., via RT-qPCR for VEGF and EPO) would be a logical next step. If the compound shows promising antimicrobial and antibiotic potentiation activity, further studies to identify the specific efflux pumps it inhibits would be crucial. In vivo studies in animal models would be necessary to evaluate the therapeutic potential, pharmacokinetics, and safety profile of this compound.
The structural features of this compound position it as a promising candidate for drug discovery. Its potential to modulate key cellular pathways involved in hypoxia, microbial defense, and oxidative stress makes it a molecule of significant interest for further research and development.
References
- 1. PubChemLite - this compound (C9H9BrO4) [pubchemlite.lcsb.uni.lu]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ethyl 3,4-dihydroxybenzoate (EDHB): a prolyl hydroxylase inhibitor attenuates acute hypobaric hypoxia mediated vascular leakage in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols [mdpi.com]
- 12. Protective effect of 3-bromo-4,5-dihydroxybenzaldehyde against PM2.5-induced cell cycle arrest and autophagy in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-Bromo-4,5-dihydroxybenzaldehyde Enhances the Level of Reduced Glutathione via the Nrf2-Mediated Pathway in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Therapeutic Potential of Ethyl 4-bromo-2,3-dihydroxybenzoate
Foreword: Unveiling the Therapeutic Promise of a Multifunctional Scaffold
In the landscape of modern drug discovery, the pursuit of novel chemical entities with multifaceted therapeutic potential is paramount. Ethyl 4-bromo-2,3-dihydroxybenzoate, a halogenated derivative of the naturally occurring 2,3-dihydroxybenzoic acid, represents a compelling, albeit underexplored, candidate. Its structure is a deliberate convergence of pharmacophores known to elicit potent biological responses. The catechol moiety (2,3-dihydroxybenzene) is a classic mediator of antioxidant and iron-chelating activities. The addition of a bromine atom can significantly modulate the electronic properties and lipophilicity of the molecule, often enhancing binding affinity and metabolic stability. Finally, the ethyl ester group transforms the parent acid into a more drug-like entity, potentially improving its pharmacokinetic profile.
This technical guide synthesizes preclinical evidence from structurally analogous compounds to construct a robust, hypothesis-driven framework for the therapeutic investigation of this compound. We will delve into its inferred mechanisms of action, propose targeted therapeutic applications, and provide detailed experimental workflows for its validation. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to pioneering next-generation therapeutics.
Part 1: Core Chemical Attributes and Synthesis Rationale
This compound (C₉H₉BrO₄) is an aromatic ester.[1] Its core structure, featuring a catechol ring, is a well-established scaffold for interacting with biological systems, particularly those susceptible to oxidative stress or dysregulated metal ion homeostasis.
Structural Features and Inferred Reactivity
The therapeutic potential of this molecule is rooted in three key structural features:
-
The Catechol Group: The adjacent hydroxyl groups are potent hydrogen donors and metal chelators. This functionality is the basis for its predicted antioxidant and iron-chelating properties. The ortho-dihydroxy arrangement is critical for forming stable complexes with metal ions like Fe³⁺.
-
The Bromine Atom: Positioned para to one hydroxyl group and meta to the carboxylate, the bromine atom acts as an electron-withdrawing group via induction, while also being weakly activating through resonance. This substitution can enhance the acidity of the phenolic protons, potentially increasing antioxidant capacity. Furthermore, the bromine can form halogen bonds with protein residues, offering an additional mode of interaction with biological targets.
-
The Ethyl Ester: Esterification of the parent carboxylic acid (4-bromo-2,3-dihydroxybenzoic acid) increases the molecule's lipophilicity. This modification is a standard medicinal chemistry strategy to improve cell membrane permeability and oral bioavailability, converting a potentially poorly absorbed acid into a more systemically available prodrug that can be hydrolyzed by intracellular esterases to release the active acidic form.
Synthetic Strategy: A Proposed Pathway
A plausible synthesis route involves the bromination of a suitable precursor followed by esterification. A generalizable protocol, adapted from standard organic synthesis methodologies, is presented below.[2][3]
Experimental Protocol: Synthesis of this compound
-
Starting Material: 2,3-Dihydroxybenzoic acid.
-
Step 1: Selective Bromination
-
Dissolve 2,3-dihydroxybenzoic acid (1 equivalent) in a suitable solvent such as glacial acetic acid.
-
Cool the solution in an ice bath (0-5°C).
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise while maintaining the temperature. The hydroxyl groups are activating, and the position para to the -OH at C2 is sterically accessible, favoring bromination at the C4 position.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
-
Extract the product, 4-bromo-2,3-dihydroxybenzoic acid, using an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via recrystallization or column chromatography.
-
-
Step 2: Fischer Esterification
-
Suspend the purified 4-bromo-2,3-dihydroxybenzoic acid in absolute ethanol, which serves as both solvent and reactant.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.
-
Heat the mixture to reflux (approximately 78°C) for 8-16 hours, again monitoring by TLC.
-
After cooling to room temperature, neutralize the catalyst with a weak base like sodium bicarbonate solution.
-
Reduce the volume of ethanol under vacuum.
-
Extract the final product, this compound, with ethyl acetate.
-
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final compound using silica gel column chromatography to yield the pure ester.
-
Part 2: Hypothesized Mechanisms and Therapeutic Targets
Based on robust data from structurally related analogs, we can postulate several primary mechanisms of action for this compound.
Prolyl Hydroxylase (PHD) Inhibition: A Hypoxia-Inducible Factor (HIF-1α) Stabilizer
The most compelling therapeutic hypothesis stems from the activity of its isomer, Ethyl 3,4-dihydroxybenzoate (EDHB), a well-characterized inhibitor of prolyl hydroxylase (PHD) enzymes.[4][5][6]
Causality of Action: PHD enzymes are iron-dependent dioxygenases that hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-1α). This hydroxylation marks HIF-1α for ubiquitination and subsequent proteasomal degradation under normal oxygen conditions (normoxia). By inhibiting PHD, HIF-1α is stabilized, allowing it to translocate to the nucleus and activate a cascade of genes involved in adaptation to hypoxia.
This compound, with its catechol structure, is a prime candidate to act as a competitive inhibitor of PHD, chelating the essential iron atom in the enzyme's active site and mimicking the 2-oxoglutarate co-substrate.
References
- 1. PubChemLite - this compound (C9H9BrO4) [pubchemlite.lcsb.uni.lu]
- 2. Buy Ethyl 4-bromo-2-hydroxybenzoate | 314240-85-2 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A prolyl-hydroxylase inhibitor, ethyl-3,4-dihydroxybenzoate, induces haem oxygenase-1 expression in human cells through a mechanism independent of hypoxia-inducible factor-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis and Untapped Potential of Ethyl 4-bromo-2,3-dihydroxybenzoate: A Technical Guide for Drug Discovery
For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive technical overview of Ethyl 4-bromo-2,3-dihydroxybenzoate, a promising but underexplored scaffold in medicinal chemistry. We will delve into its strategic synthesis, physicochemical properties, and the compelling rationale for its investigation as a core structure for novel therapeutic agents. This document is intended to serve as a foundational resource, bridging established chemical principles with forward-looking applications in drug discovery.
Introduction: The Rationale for a New Dihydroxybenzoate Scaffold
The dihydroxybenzoic acid (DHB) framework is a privileged scaffold in nature and medicinal chemistry, with prominent examples like protocatechuic acid (3,4-dihydroxybenzoic acid) exhibiting a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The strategic introduction of a bromine atom onto this core structure offers a powerful tool to modulate its physicochemical and pharmacological properties. Bromine, as a halogen substituent, can enhance binding affinity to target proteins through halogen bonding, improve metabolic stability, and increase cell membrane permeability, thereby potentially enhancing oral bioavailability.
This compound, in particular, presents a unique substitution pattern that warrants investigation. The vicinal diol on the aromatic ring is a key feature for potential bidentate chelation of metal ions in metalloenzymes or for forming multiple hydrogen bonds with protein active sites. The para-positioning of the bromine atom relative to the ester group influences the electronic distribution of the entire molecule. This guide will illuminate the path to accessing this molecule and explore its potential in drug development.
Physicochemical Properties and Structural Features
A clear understanding of the molecular characteristics of this compound is fundamental to predicting its behavior in biological systems and for designing synthetic modifications.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₄ | --INVALID-LINK-- |
| Molecular Weight | 261.07 g/mol | --INVALID-LINK-- |
| SMILES | CCOC(=O)C1=C(C(=C(C=C1)Br)O)O | --INVALID-LINK-- |
| InChI | InChI=1S/C9H9BrO4/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4,11-12H,2H2,1H3 | --INVALID-LINK-- |
The presence of two hydroxyl groups and an ethyl ester moiety provides a balance of hydrophilic and lipophilic character, which is crucial for drug-likeness. The vicinal hydroxyl groups are poised for interaction with biological targets, while the ethyl ester can be readily hydrolyzed by esterases in vivo, potentially acting as a prodrug to release the corresponding carboxylic acid.
Synthesis of the Core Scaffold: A Two-Step Approach
The synthesis of this compound can be logically approached via a two-step sequence: the selective bromination of a suitable precursor followed by esterification.
Step 1: Selective Bromination of 2,3-Dihydroxybenzoic Acid
The key challenge in the synthesis is the regioselective introduction of bromine at the 4-position of the 2,3-dihydroxybenzoic acid starting material. The two hydroxyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The position para to the 2-hydroxyl group is the most sterically accessible and electronically favored for electrophilic aromatic substitution.
Protocol: Synthesis of 4-bromo-2,3-dihydroxybenzoic acid
-
Dissolution: Dissolve 2,3-dihydroxybenzoic acid in a suitable solvent such as glacial acetic acid or an aqueous mineral acid.[1]
-
Brominating Agent: Slowly add a stoichiometric amount of bromine (Br₂), dissolved in the same solvent, to the solution at a controlled temperature, likely between room temperature and gentle heating.[2][3] The use of N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF could also be explored as a milder alternative.[4]
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete consumption of the starting material and to minimize the formation of di-brominated byproducts.
-
Workup and Isolation: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine. The product can then be precipitated by the addition of water and collected by filtration. Further purification can be achieved by recrystallization.
Caption: Synthetic pathway for 4-bromo-2,3-dihydroxybenzoic acid.
Step 2: Esterification to this compound
With the brominated acid in hand, the final step is a standard esterification. Fischer esterification is a classic and effective method.
Protocol: Synthesis of this compound
-
Reaction Setup: Suspend 4-bromo-2,3-dihydroxybenzoic acid in an excess of absolute ethanol.
-
Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or a solid superacid catalyst for a greener approach.[5]
-
Reaction Conditions: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by TLC or HPLC.
-
Workup and Purification: After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution). The ethanol is removed under reduced pressure, and the crude product is extracted into an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The final product can be purified by column chromatography on silica gel.
Caption: Esterification of the brominated acid to the final product.
Potential Therapeutic Applications and Future Directions
While direct biological data for this compound is not yet available in the public domain, the known activities of related compounds provide a strong foundation for hypothesizing its therapeutic potential.
Antimicrobial and Antibacterial Agents
Hydroxybenzoic acids and their esters are known to possess antimicrobial properties.[6] The introduction of bromine can enhance this activity. Furthermore, related compounds have been shown to act as efflux pump inhibitors in bacteria, potentiating the effects of existing antibiotics. This is a critical area of research in the fight against antimicrobial resistance.
Enzyme Inhibition
The catechol-like 2,3-dihydroxy arrangement is a key structural motif for inhibiting various enzymes, particularly those with metal cofactors in their active sites. For example, ethyl 3,4-dihydroxybenzoate is an inhibitor of prolyl-hydroxylase.[7] this compound should be screened against a panel of metalloenzymes, such as matrix metalloproteinases (MMPs) involved in cancer metastasis, and histone deacetylases (HDACs) which are epigenetic targets in oncology.
Antioxidant and Anti-inflammatory Activity
Phenolic compounds are well-known for their antioxidant capabilities by scavenging reactive oxygen species. The dihydroxy substitution pattern is crucial for this activity.[2] Chronic inflammation is linked to numerous diseases, and compounds that can mitigate oxidative stress are of high therapeutic interest.
Proposed Derivatization and Analog Development
The core scaffold of this compound is ripe for further chemical modification to explore structure-activity relationships (SAR).
Caption: Potential derivatization pathways for SAR studies.
-
Modification of the Hydroxyl Groups: Etherification or esterification of one or both hydroxyl groups can fine-tune the molecule's lipophilicity and hydrogen bonding capacity. This can also serve as a prodrug strategy.
-
Modification of the Ethyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid, which may be the active form of the drug. Alternatively, amidation with a diverse range of amines can introduce new interaction points and significantly alter the molecule's properties.
-
Modification at the Bromine Position: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the introduction of various aryl, heteroaryl, or alkynyl groups, dramatically expanding the chemical space and enabling the exploration of new binding interactions with target proteins.
Conclusion
This compound represents a strategically designed chemical scaffold with significant, yet largely unexplored, potential in drug discovery. Its synthesis is achievable through established chemical transformations, and its unique substitution pattern offers multiple avenues for therapeutic intervention, from antimicrobial applications to enzyme inhibition. This guide provides the foundational knowledge and a strategic roadmap for researchers to embark on the synthesis, derivatization, and biological evaluation of this promising class of molecules. The insights presented herein should catalyze further investigation and unlock the full therapeutic potential of these novel dihydroxybenzoate analogs.
References
- 1. EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid - Google Patents [patents.google.com]
- 2. 4-Bromo-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 5. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents [patents.google.com]
- 6. jocpr.com [jocpr.com]
- 7. Ethyl 3,4-Dihydroxybenzoate | C9H10O4 | CID 77547 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 4-bromo-2,3-dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-bromo-2,3-dihydroxybenzoate is a halogenated derivative of ethyl 2,3-dihydroxybenzoate. While specific details regarding its discovery and extensive applications are not widely documented in publicly accessible scientific literature, its structure suggests significant potential as a versatile intermediate in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its known properties, proposes logical and detailed synthetic pathways, and explores potential applications based on the functionalities present in the molecule and the known roles of analogous compounds.
Introduction and Chemical Identity
This compound, with the CAS number 1312609-83-8, is an aromatic ester.[1][2][3] Its molecular structure consists of a benzene ring substituted with a bromo group, two hydroxyl groups at positions 2 and 3, and an ethyl ester group. The presence of these functional groups—a catechol (2,3-dihydroxy) moiety, a bromine atom, and an ester—imparts a unique combination of chemical reactivity and potential biological activity.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1312609-83-8 | [1][2][3] |
| Molecular Formula | C₉H₉BrO₄ | [1][4] |
| Molecular Weight | 261.07 g/mol | |
| Appearance | White powder | [5] |
| Purity | 95-99% (as per suppliers) | [2][5] |
| SMILES | CCOC(=O)C1=C(C(=C(C=C1)Br)O)O | [4] |
| InChI | InChI=1S/C9H9BrO4/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4,11-12H,2H2,1H3 | [4] |
| InChIKey | PSZXIAXXYJBWNW-UHFFFAOYSA-N | [4] |
| Predicted XlogP | 2.7 | [4] |
Discovery and History
The discovery and historical development of this compound are not well-documented in prominent scientific databases or historical chemical literature. Its availability from various chemical suppliers suggests it is a compound of interest for research and development, likely as a building block in the synthesis of more complex molecules. The limited public information indicates that it may be a relatively novel compound or one that has been synthesized for specific, proprietary applications without extensive publication. One supplier vaguely suggests its application in "healing drugs," though this claim is not substantiated by published research.[5]
Proposed Synthetic Pathways
The synthesis of this compound can be logically approached through two primary retrosynthetic pathways:
-
Route A: Esterification of a pre-brominated benzoic acid precursor.
-
Route B: Bromination of a pre-existing ethyl dihydroxybenzoate ester.
Route A: Esterification of 4-bromo-2,3-dihydroxybenzoic acid
This route is a classical approach involving the initial synthesis of the corresponding carboxylic acid, followed by esterification.
Caption: Proposed Synthesis Route A for this compound.
The precursor, 4-bromo-2,3-dihydroxybenzoic acid, is a known compound.[6][7] Its synthesis would involve the electrophilic bromination of 2,3-dihydroxybenzoic acid. The two hydroxyl groups are strongly activating and ortho-, para-directing. The position para to the 2-hydroxyl group is the most sterically accessible and electronically favorable for substitution.
Experimental Protocol:
-
Dissolution: Dissolve 2,3-dihydroxybenzoic acid in a suitable solvent, such as glacial acetic acid.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of elemental bromine (Br₂) in glacial acetic acid dropwise with constant stirring. The reaction is exothermic and should be maintained at a low temperature to minimize side reactions.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a large volume of cold water to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with cold water to remove residual acid, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-bromo-2,3-dihydroxybenzoic acid.
The synthesized 4-bromo-2,3-dihydroxybenzoic acid can then be esterified to the final product.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine 4-bromo-2,3-dihydroxybenzoic acid with an excess of absolute ethanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.
-
Neutralization and Extraction: After cooling, neutralize the excess acid with a mild base like sodium bicarbonate solution. Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Route B: Bromination of Ethyl 2,3-dihydroxybenzoate
This alternative route involves synthesizing the ester first, followed by bromination.
Caption: Proposed Synthesis Route B for this compound.
The starting ester, ethyl 2,3-dihydroxybenzoate, is a commercially available compound.[8] If needed, it can be synthesized from 2,3-dihydroxybenzoic acid via Fischer esterification, as described in Step 2 of Route A.
The key challenge in this route is achieving regioselective bromination at the C4 position. The presence of the activating hydroxyl groups and the deactivating (but ortho-, para-directing) ester group complicates the substitution pattern. A milder brominating agent, such as N-Bromosuccinimide (NBS), in a polar aprotic solvent like DMF might offer better control over the reaction.
Experimental Protocol:
-
Dissolution: Dissolve ethyl 2,3-dihydroxybenzoate in a suitable solvent like dimethylformamide (DMF) or dichloromethane.
-
Bromination: Cool the solution and add N-Bromosuccinimide (NBS) portion-wise while stirring. Protect the reaction from light.
-
Reaction Monitoring: Monitor the formation of the product and consumption of the starting material by TLC.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic phase, dry it, and remove the solvent. The resulting product mixture would likely require careful purification by column chromatography to isolate the desired 4-bromo isomer from other potential isomers.
Potential Applications and Research Directions
While specific applications for this compound are not yet established in the literature, its structural motifs suggest several promising areas for research:
-
Pharmaceutical Intermediate: Halogenated phenols and catechols are common pharmacophores. This compound could serve as a key building block for the synthesis of novel therapeutic agents. The bromine atom provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
-
Enzyme Inhibition Studies: Catechol derivatives are known to interact with various enzymes. This compound could be screened for inhibitory activity against targets such as prolyl-hydroxylases, kinases, or phosphatases.[9]
-
Materials Science: Phenolic compounds are precursors to polymers and other advanced materials. The derivatives of this molecule could be investigated for applications in developing new materials with specific electronic or thermal properties.[9]
-
Antioxidant Research: The catechol moiety is a well-known antioxidant functional group. Research could explore the antioxidant capacity of this compound and its potential cytoprotective effects.
Conclusion
This compound is a chemical compound with significant, yet largely unexplored, potential. While its history is obscure, its synthesis is achievable through established organic chemistry methodologies. This guide provides a framework for its synthesis and outlines promising avenues for future research. As a versatile chemical intermediate, it holds the potential to contribute to advancements in drug discovery, materials science, and biochemical research. Further investigation is warranted to fully elucidate its properties and applications.
References
- 1. 1312609-83-8 | MFCD27996707 | this compound [aaronchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 1312609-83-8|this compound|BLD Pharm [bldpharm.com]
- 4. PubChemLite - this compound (C9H9BrO4) [pubchemlite.lcsb.uni.lu]
- 5. This compound, CasNo.1312609-83-8 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 4-Bromo-dihydroxybenzoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 8. Ethyl 2,3-dihydroxybenzoate | C9H10O4 | CID 2779843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Bromo-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
"Ethyl 4-bromo-2,3-dihydroxybenzoate" safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of Ethyl 4-bromo-2,3-dihydroxybenzoate
Disclaimer: A specific Safety Data Sheet (SDS) for "this compound" was not located. This guide is constructed based on the safety profiles of structurally similar compounds and established best practices for handling halogenated aromatic compounds. Researchers, scientists, and drug development professionals must exercise caution and should endeavor to obtain a specific SDS from the supplier before any handling, storage, or disposal. The information herein is for educational and illustrative purposes and should be supplemented by a thorough, case-by-case risk assessment.
Introduction and Compound Profile
Compound Details:
Hazard Identification and GHS Classification (Based on Analogs)
Based on the hazard classifications of structurally related compounds such as ethyl 4-bromo-3-hydroxybenzoate, 5-bromo-2,4-dihydroxybenzoic acid, and other substituted benzoates, this compound is anticipated to present the following hazards.[3][4]
Anticipated GHS Classification Summary:
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[3][5][6][7][8][9][10] |
| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation[3][5][6][7][9][10][11][12] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[3][5][6][7][8][9][10] |
Causality of Hazards:
-
Skin and Eye Irritation: The phenolic hydroxyl groups and the aromatic ring system can interact with proteins and lipids in the skin and eyes, leading to irritation. Halogenation can sometimes enhance this effect.
-
Respiratory Irritation: As a fine powder or dust, the compound can be easily inhaled, causing irritation to the respiratory tract.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial for mitigating exposure risks.
Engineering Controls
-
Primary Control: All handling of this compound solid and its solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[1][13]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[5][14]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[5][13]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is the final line of defense and must be appropriate for the potential hazards.
Required PPE Summary:
| Protection Type | Specification | Rationale and Best Practices |
| Eye and Face | Chemical safety goggles and a face shield.[1][15][16] | Protects against splashes and airborne particles that can cause serious eye damage. Safety glasses are not sufficient.[15] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[1][16][17] | Nitrile gloves offer good protection against a variety of chemicals.[16] Always inspect gloves before use and practice proper removal techniques to avoid skin contamination.[13][17] |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary if a fume hood is not available or if there is a risk of aerosol generation.[5][18] | Use should be based on a formal risk assessment. For emergencies or high-concentration exposures, a self-contained breathing apparatus (SCBA) is required.[1][19] |
Safe Handling and Experimental Workflow
A systematic approach to handling ensures that risks are minimized at every step.
Logical Workflow for Safe Handling
Caption: A generalized workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Handling:
-
Carefully measure and transfer the required amount of the chemical, avoiding the creation of dust.[18]
-
Use appropriate tools (e.g., spatulas, weighing paper) to minimize the risk of spills.
-
If making a solution, add the solid to the solvent slowly.
-
Keep the container tightly closed when not in use.[3][5][13]
-
-
Storage:
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3][5][6] |
| Skin Contact | Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3][5][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[3][5][6] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention if symptoms occur.[3][6] |
Accidental Release Measures
-
Personal Precautions:
-
Ensure adequate ventilation and wear appropriate PPE, including respiratory protection if necessary.[17]
-
Evacuate personnel from the affected area.
-
-
Containment and Clean-up:
-
Environmental Precautions:
-
Should not be released into the environment.[5]
-
Disposal Considerations
Chemical waste must be handled and disposed of in accordance with all local, regional, and national regulations.
-
Waste Classification: Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[5]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[5] Do not empty into drains.[5]
Conclusion
While this compound lacks a specific, comprehensive safety profile, a robust safety protocol can be developed by analyzing its chemical structure and the known hazards of similar compounds. Adherence to stringent engineering controls, consistent use of appropriate PPE, and methodical handling practices are paramount to ensuring the safety of researchers and the integrity of their work. A culture of safety, underscored by thorough preparation and risk assessment, is the foundation of responsible chemical research.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PubChemLite - this compound (C9H9BrO4) [pubchemlite.lcsb.uni.lu]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Ethyl 4-bromo-3-hydroxybenzoate | C9H9BrO3 | CID 12134897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.dk [fishersci.dk]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Ethyl 3-bromo-4-hydroxybenzoate | C9H9BrO3 | CID 4778964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. extrasynthese.com [extrasynthese.com]
- 11. chemos.de [chemos.de]
- 12. westliberty.edu [westliberty.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemos.de [chemos.de]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. uah.edu [uah.edu]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. media.laballey.com [media.laballey.com]
- 19. epa.gov [epa.gov]
A Technical Guide to Ethyl 4-bromo-2,3-dihydroxybenzoate: Sourcing, Synthesis, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-bromo-2,3-dihydroxybenzoate is a halogenated aromatic compound of significant interest in medicinal chemistry and drug development. Its molecular structure, featuring a dihydroxylated benzene ring with a bromine atom and an ethyl ester group, makes it a valuable starting material and key intermediate for the synthesis of a variety of more complex molecules, particularly heterocyclic compounds with therapeutic potential. The strategic placement of its functional groups allows for sequential and regioselective modifications, providing a versatile scaffold for the construction of novel drug candidates.
This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, physicochemical properties, and applications of this compound, with a particular focus on its role in the development of α4β7 integrin inhibitors for the treatment of inflammatory bowel disease.
Commercial Availability
A number of chemical suppliers offer this compound (CAS No. 1312609-83-8). When sourcing this reagent, it is crucial to consider purity, available quantities, and the supplier's quality control documentation. The following table provides a comparative overview of several commercial suppliers.
| Supplier | Product Number (Example) | Purity | Available Quantities |
| BLD Pharm | BD140447 | ≥95% | 1g, 5g, 10g |
| Ambeed | A254432 | 95% | 1g, 5g, 10g, 25g |
| Key Organics | 4a-20-8871 | >95% | 1g, 5g, 10g |
| Abcr GmbH | AB441972 | 95% | 1g, 5g |
| VEGSCI Inc. | VSI-13689 | Inquire | Inquire |
| YAL Chemicals, Inc. | YAL-12874 | Inquire | Inquire |
Note: Availability and product details are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Physicochemical Properties
While experimentally determined data for this compound is not extensively published in peer-reviewed literature, its properties can be predicted based on its structure and data from closely related compounds.
| Property | Value/Information | Source |
| CAS Number | 1312609-83-8 | [1] |
| Molecular Formula | C₉H₉BrO₄ | [1] |
| Molecular Weight | 261.07 g/mol | [2] |
| Appearance | White to off-white powder or crystalline solid | General supplier information |
| Melting Point | No data available | [3][4] |
| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols. Limited solubility in water. | Inferred from related compounds |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | General laboratory practice |
Synthesis of this compound
A robust and reproducible synthesis of this compound can be achieved through a two-step process starting from 2,3-dihydroxybenzoic acid: 1) Selective Bromination and 2) Fischer Esterification .
Step 1: Selective Bromination of 2,3-dihydroxybenzoic acid
The hydroxyl groups at positions 2 and 3 of the benzene ring are activating and ortho-, para-directing for electrophilic aromatic substitution. To achieve selective bromination at the 4-position, careful control of reaction conditions is necessary.
Protocol:
-
In a fume hood, dissolve 2,3-dihydroxybenzoic acid (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise to the cooled solution with vigorous stirring. The bromine is the limiting reagent to minimize di- or tri-bromination.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield crude 4-bromo-2,3-dihydroxybenzoic acid, which can be purified by recrystallization.
Step 2: Fischer Esterification of 4-bromo-2,3-dihydroxybenzoic acid
The resulting carboxylic acid is then converted to its ethyl ester via Fischer esterification.[3][5] This is an acid-catalyzed equilibrium reaction. To drive the reaction towards the product, an excess of the alcohol (ethanol) is used.[3]
Protocol:
-
Suspend 4-bromo-2,3-dihydroxybenzoic acid (1 equivalent) in a large excess of absolute ethanol.
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction can be monitored by TLC until the starting carboxylic acid is consumed.
-
After cooling to room temperature, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel.
References
Methodological & Application
Application Note & Protocol: Synthesis and Purification of Ethyl 4-bromo-2,3-dihydroxybenzoate
Abstract: This document provides a comprehensive, scientifically grounded protocol for the synthesis and purification of Ethyl 4-bromo-2,3-dihydroxybenzoate, a key building block in medicinal chemistry and organic synthesis. The protocol is designed for researchers, scientists, and professionals in drug development. It emphasizes not only the step-by-step procedure but also the underlying chemical principles to ensure high yield, purity, and reproducibility.
Introduction
This compound is a valuable intermediate used in the synthesis of a variety of complex organic molecules, including novel inhibitors of Hepatitis C virus replication.[1][2] The strategic placement of the bromine atom and the two hydroxyl groups on the benzoate ring allows for diverse subsequent chemical modifications. The synthesis route detailed here involves the regioselective bromination of ethyl 2,3-dihydroxybenzoate, which can be derived from gallic acid.[3][4] The electron-donating nature of the hydroxyl groups activates the aromatic ring, directing the incoming electrophile, bromine, to the para position relative to one of the hydroxyl groups. This protocol utilizes N-bromosuccinimide (NBS) as the brominating agent, which is known for its efficacy in the bromination of activated aromatic rings like phenols.[5][6]
The rationale for this protocol is rooted in achieving high regioselectivity and a clean reaction profile.[7] By carefully controlling reaction parameters such as temperature and stoichiometry, the formation of undesired isomeric byproducts is minimized. Subsequent purification by recrystallization ensures the isolation of a high-purity final product suitable for downstream applications.
Materials and Reagents
The quality of the starting materials is paramount for a successful synthesis. The following table details the necessary reagents and their specifications.
| Reagent/Material | Grade | Recommended Supplier | CAS Number | Notes |
| Ethyl gallate (Ethyl 3,4,5-trihydroxybenzoate) | Reagent Grade, ≥98% | Sigma-Aldrich | 831-61-8 | Starting Material |
| N-Bromosuccinimide (NBS) | Reagent Grade, 99% | Sigma-Aldrich | 128-08-5 | Brominating Agent |
| Acetonitrile (CH3CN) | Anhydrous, 99.8% | Sigma-Aldrich | 75-05-8 | Reaction Solvent |
| Ethyl acetate (EtOAc) | ACS Reagent, ≥99.5% | Fisher Scientific | 141-78-6 | Extraction Solvent |
| Hexanes | ACS Reagent, ≥98.5% | Fisher Scientific | 110-54-3 | Recrystallization Co-solvent |
| Brine (Saturated NaCl solution) | N/A | Prepared in-house | N/A | For aqueous workup |
| Sodium sulfate (Na2SO4) | Anhydrous, granular | VWR | 7757-82-6 | Drying Agent |
| Deionized Water (H2O) | Type II | In-house water system | 7732-18-5 | For workup |
Experimental Workflow Overview
The synthesis and purification process is logically divided into three main stages: the chemical reaction, the workup and extraction of the crude product, and finally, its purification and characterization.
Caption: A streamlined workflow for the synthesis and purification of this compound.
Detailed Synthesis Protocol
This protocol is adapted from established methods for the bromination of phenolic compounds.[8][9]
Reaction Setup
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine ethyl gallate (5.0 g, 25.2 mmol) and anhydrous acetonitrile (100 mL).
-
Dissolution: Stir the mixture at room temperature until the ethyl gallate is fully dissolved.
-
Expert Insight: The use of anhydrous solvent is critical to prevent the hydrolysis of NBS, which would generate hypobromous acid and lead to undesired side reactions.
-
-
Inert Atmosphere: For optimal results, it is advisable to conduct the reaction under an inert atmosphere of nitrogen or argon to prevent potential oxidation of the electron-rich phenol.
Bromination
-
Cooling: Immerse the reaction flask in an ice-water bath and cool the solution to 0°C while stirring. This temperature control is crucial for maximizing the regioselectivity of the bromination.
-
NBS Addition: Slowly add N-bromosuccinimide (4.5 g, 25.2 mmol, 1.0 equivalent) in portions over approximately 20 minutes.
-
Mechanistic Rationale: The reaction proceeds via an electrophilic aromatic substitution mechanism. The polarized N-Br bond of NBS acts as the source of the electrophilic bromine. Adding NBS portion-wise maintains a low concentration of the brominating agent, thereby suppressing over-bromination.
-
-
Reaction Progression: Stir the reaction mixture at 0°C for 2 hours. Subsequently, remove the ice bath and allow the reaction to warm to room temperature, continuing to stir for an additional 12 hours (or overnight). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Workup and Extraction
-
Quenching: After the reaction is complete, add deionized water (50 mL) to quench any remaining NBS and dissolve the succinimide byproduct.
-
Solvent Removal: Remove the acetonitrile from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Scientist's Note: Multiple extractions are necessary to ensure the complete transfer of the product from the aqueous phase to the organic phase.
-
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
Purification Protocol
Recrystallization is a powerful technique for purifying solid organic compounds.[10][11][12]
-
Concentration: Filter the dried organic solution to remove the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product as a solid.
-
Recrystallization: a. Dissolve the crude solid in a minimum amount of hot ethyl acetate.[13] b. While the solution is still hot, slowly add hexanes until the solution becomes slightly cloudy. c. Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. d. To maximize the yield, cool the flask in an ice bath for at least one hour.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold hexanes to remove any remaining impurities. Dry the crystals under vacuum to obtain the final product.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical methods.
| Property | Expected Value |
| Molecular Formula | C9H9BrO4[14] |
| Molecular Weight | 259.97 g/mol [14] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Literature values may vary, experimental determination is crucial. |
-
¹H NMR (DMSO-d₆): Expected signals include aromatic protons, hydroxyl protons, and the ethyl ester protons. The exact chemical shifts should be determined experimentally.
-
¹³C NMR (DMSO-d₆): Expected signals will correspond to the nine unique carbon atoms in the molecule.
-
Mass Spectrometry (ESI-MS): m/z [M-H]⁻ calculated for C9H8BrO4⁻: 258.96.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemically resistant gloves.
-
Ventilation: Perform all steps of this procedure in a well-ventilated chemical fume hood.
-
N-Bromosuccinimide (NBS): NBS is a corrosive solid and a lachrymator. Avoid inhalation of its dust and contact with skin and eyes.
-
Solvents: Acetonitrile, ethyl acetate, and hexanes are flammable. Keep them away from open flames and other ignition sources.
Reaction Scheme
The overall chemical transformation is depicted below.
Caption: Electrophilic aromatic bromination of ethyl gallate to yield this compound.
References
- 1. CN104341401A - Cåèçç æ¯å¤å¶çæ°åæå¶å - Google Patents [patents.google.com]
- 2. CN112996786A - ç¨äºæå¶Î±4β7æ´åç´ çååç© - Google Patents [patents.google.com]
- 3. Synthesis of Gallic Acid Analogs as Histamine and Pro-Inflammatory Cytokine Inhibitors for Treatment of Mast Cell-Mediated Allergic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gallic Acid derivatives from mezoneuron benthamianum leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bromination - Common Conditions [commonorganicchemistry.com]
- 6. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
- 7. Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 11. Recrystallization [sites.pitt.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. PubChemLite - this compound (C9H9BrO4) [pubchemlite.lcsb.uni.lu]
Application Note: Comprehensive Characterization of Ethyl 4-bromo-2,3-dihydroxybenzoate
Abstract: This document provides a detailed guide for the analytical characterization of Ethyl 4-bromo-2,3-dihydroxybenzoate, a key intermediate in pharmaceutical synthesis and material science. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a multi-faceted approach to confirm the identity, purity, and structural integrity of this compound. We will delve into chromatographic and spectroscopic techniques, explaining the rationale behind methodological choices and providing step-by-step protocols for practical implementation.
Introduction and Significance
This compound (C₉H₉BrO₄) is a substituted aromatic ester with significant potential in organic synthesis.[1] Its unique substitution pattern, featuring a bromine atom and two hydroxyl groups on the benzene ring, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical agents and functional materials. The precise characterization of this compound is paramount to ensure the quality, efficacy, and safety of downstream products. This application note provides a comprehensive suite of analytical methods to achieve this.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for selecting appropriate analytical techniques and interpreting the resulting data.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₄ | PubChem[1] |
| Monoisotopic Mass | 259.9684 Da | PubChem[1] |
| Predicted XlogP | 2.7 | PubChem[1] |
These properties suggest that the compound is amenable to analysis by reverse-phase high-performance liquid chromatography (HPLC) and mass spectrometry.
Chromatographic Analysis for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound.[2][3] A reverse-phase C18 column is well-suited for the separation of this and related aromatic compounds.[2][3]
Rationale for Method Selection
The combination of a C18 stationary phase and a polar mobile phase (reverse-phase chromatography) allows for the effective separation of aromatic carboxylic acid esters based on their hydrophobicity. The inclusion of an acid in the mobile phase, such as formic or acetic acid, helps to suppress the ionization of any residual carboxylic acid impurities and the phenolic hydroxyl groups, leading to sharper peaks and improved chromatographic performance.[4]
HPLC Workflow Diagram
References
- 1. PubChemLite - this compound (C9H9BrO4) [pubchemlite.lcsb.uni.lu]
- 2. Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. njlabs.com [njlabs.com]
- 4. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
HPLC analysis of "Ethyl 4-bromo-2,3-dihydroxybenzoate"
An Application Note and Protocol for the HPLC Analysis of Ethyl 4-bromo-2,3-dihydroxybenzoate
Abstract
This document provides a comprehensive guide to the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This compound, a halogenated and hydroxylated benzoic acid ester, serves as a key intermediate in various synthetic pathways. The presented reverse-phase HPLC (RP-HPLC) method is designed for accuracy, precision, and specificity, making it suitable for purity assessments, stability studies, and quality control applications in research and drug development settings. The protocol details the rationale behind chromatographic parameter selection, a step-by-step experimental workflow, and a validation strategy aligned with International Council for Harmonisation (ICH) guidelines.
Introduction and Analyte Profile
This compound is a substituted aromatic carboxylic acid ester. Its structure, featuring a moderately non-polar benzene ring system and polar dihydroxy functional groups, makes it an ideal candidate for analysis by RP-HPLC.[1] A reliable analytical method is paramount for ensuring the quality and purity of this intermediate in synthetic chemistry and pharmaceutical development. This application note establishes a selective and validated HPLC method for its determination.
The physicochemical properties of the analyte are critical in dictating the chromatographic strategy.
| Property | Value / Description | Rationale for HPLC Method |
| Molecular Formula | C₉H₉BrO₄[2] | - |
| Molecular Weight | ~259.07 g/mol [2] | Influences diffusion characteristics. |
| Structure | Ethyl ester of 4-bromo-2,3-dihydroxybenzoic acid. | Contains a chromophore (benzene ring) suitable for UV detection. |
| Predicted Polarity | Moderately polar due to the presence of two hydroxyl groups and an ester, balanced by the bromo-phenyl moiety. Predicted XlogP is ~2.7.[2] | Well-suited for retention and separation on a non-polar stationary phase like C18. |
| Acidity (pKa) | The phenolic hydroxyl groups are weakly acidic. The pKa of the parent 2,3-dihydroxybenzoic acid is ~2.56.[3] | Mobile phase pH control is critical to ensure a consistent, non-ionized state for reproducible retention and sharp peak shape. |
| UV Absorbance | The substituted benzene ring is expected to exhibit strong UV absorbance. Phenolic compounds typically absorb in the 254-280 nm range.[4] | Enables sensitive detection using a standard HPLC UV or Diode Array Detector (DAD). |
Principle of Separation: Reverse-Phase Chromatography
The selected method utilizes reverse-phase chromatography, the most common mode of HPLC for the analysis of small organic molecules.[5]
-
Stationary Phase: A non-polar, octadecylsilane (C18) bonded silica column is used. The hydrophobic C18 chains provide the primary mechanism for analyte retention.
-
Mobile Phase: A polar mobile phase, consisting of a mixture of water and a less polar organic solvent (acetonitrile or methanol), is used to elute the analyte.
-
Mechanism of Retention: this compound is retained on the C18 column through hydrophobic interactions between the non-polar regions of the molecule (the brominated benzene ring and ethyl group) and the C18 alkyl chains. Increasing the organic solvent content in the mobile phase decreases its polarity, which reduces retention and elutes the analyte from the column.
-
Role of Acidification: The mobile phase is acidified (e.g., with 0.1% formic or phosphoric acid). This suppresses the ionization of the weakly acidic phenolic hydroxyl groups on the analyte.[6][7] An un-ionized analyte is more hydrophobic, leading to stronger retention, improved peak symmetry, and enhanced reproducibility.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the analysis of this compound.
Materials and Reagents
| Item | Specification |
| Analyte Standard | This compound, Reference Grade (>98% purity) |
| Solvents | Acetonitrile (ACN), HPLC Grade; Methanol (MeOH), HPLC Grade |
| Water | Deionized (DI) Water, 18.2 MΩ·cm resistivity or HPLC Grade |
| Acidifier | Formic Acid (FA) or Phosphoric Acid (H₃PO₄), ACS Grade or higher |
| HPLC Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Vials | 2 mL amber glass HPLC vials with PTFE septa caps |
| Filters | 0.45 µm or 0.22 µm PTFE or Nylon syringe filters |
Instrument and Chromatographic Conditions
| Parameter | Recommended Setting | Justification |
| HPLC System | Agilent 1260, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD/UV detector. | Standard equipment for robust RP-HPLC analysis.[4][5] |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard workhorse column providing good resolution and efficiency for phenolic compounds.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to control analyte ionization state. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for elution. Acetonitrile offers lower viscosity and good UV transparency. |
| Elution Mode | Isocratic or Gradient | Start with a 60:40 (A:B) isocratic elution. A gradient may be required to elute potential impurities or degradation products. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[8] |
| Injection Volume | 10 µL | A small volume minimizes potential for peak distortion. |
| Detector | DAD/UV | Diode Array Detector is preferred to assess peak purity. |
| Detection Wavelength | Scan for λmax (e.g., 210-400 nm). Monitor at λmax and a secondary wavelength (e.g., 254 nm). | Ensures maximum sensitivity and allows for detection of impurities with different spectral properties. |
Preparation of Solutions
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, add 1.0 mL of Formic Acid to 1000 mL of DI Water. Mix thoroughly and degas.
-
To prepare Mobile Phase B, add 1.0 mL of Formic Acid to 1000 mL of Acetonitrile. Mix thoroughly and degas.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). Sonicate if necessary to ensure complete dissolution.
-
-
Working Standard Solutions (e.g., 1-100 µg/mL):
-
Perform serial dilutions of the Standard Stock Solution with the diluent to prepare a series of calibration standards.
-
-
Sample Preparation:
-
Accurately weigh the sample material containing this compound.
-
Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Experimental Workflow Diagram
The overall analytical process is summarized in the workflow below.
Caption: HPLC analysis workflow from preparation to reporting.
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system's performance must be verified. This is achieved by injecting the working standard (e.g., 50 µg/mL) five or six times and evaluating the following parameters.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 | Ensures peak symmetry, indicating good column performance and no secondary interactions. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and the sharpness of the peak. |
| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% | Demonstrates the stability and precision of the pump and flow rate. |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% | Confirms the precision of the injector and detector response. |
Method Validation Protocol
To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R1) guidelines. The following tests are essential for drug development professionals.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Analyze a blank (diluent) and a standard solution to confirm no interfering peaks at the analyte's retention time.
-
Perform forced degradation studies. Expose the analyte to acidic, basic, oxidative, thermal, and photolytic stress.
-
Analyze the stressed samples to ensure that degradation product peaks are resolved from the main analyte peak. A Diode Array Detector is invaluable here to check for peak purity.
-
Linearity and Range
-
Protocol: Prepare and inject at least five concentrations across the expected analytical range (e.g., 1 to 150 µg/mL).
-
Acceptance Criteria: Plot peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.999.
Accuracy
-
Protocol: Perform recovery studies by spiking a known amount of analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate preparations of the standard at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.
LOD & LOQ
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated. Often determined based on a signal-to-noise ratio (S/N) of 3:1.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantified with acceptable precision and accuracy. Often determined based on an S/N ratio of 10:1.
Robustness
-
Protocol: Intentionally vary critical method parameters and observe the effect on the results.
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5 °C)
-
Mobile Phase Composition (± 2% organic)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.
Caption: Logical relationships in HPLC method validation.
References
- 1. helixchrom.com [helixchrom.com]
- 2. PubChemLite - this compound (C9H9BrO4) [pubchemlite.lcsb.uni.lu]
- 3. helixchrom.com [helixchrom.com]
- 4. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
Application Note: Comprehensive Structural Elucidation of Ethyl 4-bromo-2,3-dihydroxybenzoate using Advanced NMR Spectroscopy
Introduction
In the landscape of pharmaceutical research and drug development, the unambiguous structural characterization of novel chemical entities is a cornerstone of regulatory compliance and a prerequisite for understanding structure-activity relationships (SAR). Ethyl 4-bromo-2,3-dihydroxybenzoate is a substituted aromatic compound with potential applications as a synthetic intermediate in the creation of more complex molecules. Its chemical structure, featuring a halogenated and poly-hydroxylated benzene ring, presents a compelling case for the application of a multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy workflow for complete structural verification.
This technical guide provides a comprehensive set of protocols for the structural elucidation of this compound using a suite of advanced 1D and 2D NMR experiments. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower robust and reliable data acquisition and interpretation. The successful application of these techniques is critical for confirming molecular architecture, which is a vital component in regulatory submissions and the validation of custom syntheses.[1][2]
Molecular Structure and Atom Numbering
For clarity throughout this document, the following atom numbering scheme will be used for this compound:
Caption: Structure of this compound with atom numbering.
Experimental Protocols
PART 1: Sample Preparation
The quality of the NMR data is fundamentally dependent on meticulous sample preparation. For a polar molecule like this compound, the choice of solvent is critical to ensure complete dissolution and minimize interference with the analyte signals.
Protocol 1: Preparation of the NMR Sample
-
Analyte Purity: Ensure the this compound sample is of high purity and free from paramagnetic impurities, which can cause significant line broadening.
-
Solvent Selection: Due to the polar nature of the hydroxyl groups, a polar deuterated solvent is required. Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice due to its high solvating power for polar organic molecules.[3][4]
-
Concentration:
-
Dissolution:
-
Filtration and Transfer:
-
To remove any particulate matter that could disrupt the magnetic field homogeneity, filter the solution. Place a small, tight plug of glass wool into a Pasteur pipette and transfer the solution through the filter into a clean, high-quality 5 mm NMR tube.[6]
-
Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm.
-
-
Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal reference for chemical shift calibration (δ = 0.00 ppm). However, the residual solvent peak of DMSO-d6 (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) can also be used for referencing.
-
Final Steps: Cap the NMR tube securely and wipe the exterior with a lint-free tissue to remove any dust or fingerprints before inserting it into the spectrometer.[5]
PART 2: NMR Data Acquisition
The following protocols are designed for a standard 400 or 500 MHz NMR spectrometer.
Protocol 2: ¹H NMR Spectroscopy
-
Experiment: Standard 1D proton NMR.
-
Objective: To determine the number of distinct proton environments, their chemical shifts, signal integrations (relative number of protons), and coupling patterns (J-coupling).
-
Key Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 8-16.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the TMS or residual solvent peak.
Protocol 3: ¹³C{¹H} NMR Spectroscopy
-
Experiment: 1D carbon-13 NMR with broadband proton decoupling.
-
Objective: To identify the number of unique carbon environments and their chemical shifts.
-
Key Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width: ~220-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.
Protocol 4: DEPT (Distortionless Enhancement by Polarization Transfer)
-
Experiment: DEPT-135 and DEPT-90.
-
Objective: To differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.[7][8]
-
Key Parameters:
-
Run two separate experiments: DEPT-90 and DEPT-135.
-
DEPT-90: This experiment will only show signals for CH carbons.[9][10]
-
DEPT-135: This experiment will show positive signals for CH and CH₃ carbons, and negative (inverted) signals for CH₂ carbons. Quaternary carbons are absent in both DEPT spectra.[8][9][11]
-
-
Processing: Process the spectra similarly to the standard ¹³C NMR.
Protocol 5: 2D COSY (Correlation Spectroscopy)
-
Experiment: Homonuclear ¹H-¹H COSY.
-
Objective: To identify protons that are spin-spin coupled, typically those on adjacent carbons (2-3 bonds apart).[12][13][14] Cross-peaks in the 2D spectrum connect coupled protons.[15][16]
-
Key Parameters:
-
Pulse Program: Standard COSY sequence (e.g., 'cosygpmf' on Bruker systems).
-
Spectral Width (F1 and F2): Same as the ¹H NMR spectrum (~12 ppm).
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-4.
-
-
Processing: Apply a sine-squared window function in both dimensions followed by a 2D Fourier transform. Symmetrize the spectrum if necessary.
Protocol 6: 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Experiment: Heteronuclear ¹H-¹³C HSQC.
-
Objective: To identify direct one-bond correlations between protons and the carbons they are attached to.[17][18][19][20]
-
Key Parameters:
-
Pulse Program: Standard HSQC sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker systems for an edited HSQC which can also differentiate CH/CH₃ from CH₂ groups).
-
Spectral Width (F2 - ¹H): ~12 ppm.
-
Spectral Width (F1 - ¹³C): ~160-180 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-8.
-
-
Processing: Apply appropriate window functions (e.g., squared sine bell) and perform a 2D Fourier transform.
Protocol 7: 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Experiment: Heteronuclear ¹H-¹³C HMBC.
-
Objective: To identify long-range correlations (typically 2-4 bonds) between protons and carbons.[21][22][23][24] This is crucial for connecting different spin systems and identifying quaternary carbons.[25]
-
Key Parameters:
-
Pulse Program: Standard HMBC sequence with gradient selection (e.g., 'hmbcgplpndqf' on Bruker systems).
-
Spectral Widths: Similar to HSQC.
-
Long-Range Coupling Delay: Optimized for an average J-coupling of 8-10 Hz.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-16.
-
-
Processing: Process similarly to the HSQC spectrum.
Data Analysis and Interpretation
The following section outlines the expected NMR data for this compound and provides a logical workflow for its interpretation.
Predicted NMR Data
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | DEPT-135 | DEPT-90 |
| H-5 | δ 7.1-7.3 (d, J≈8-9 Hz) | C-1: δ 115-120 | Positive | - |
| H-6 | δ 6.8-7.0 (d, J≈8-9 Hz) | C-2: δ 145-150 | - | - |
| OH-2, OH-3 | δ 9.0-10.0 (br s, 2H) | C-3: δ 140-145 | - | - |
| H-8 (-CH₂-) | δ 4.2-4.4 (q, J≈7 Hz, 2H) | C-4: δ 110-115 | - | - |
| H-9 (-CH₃) | δ 1.2-1.4 (t, J≈7 Hz, 3H) | C-5: δ 120-125 | Positive | Positive |
| C-6: δ 115-120 | Positive | Positive | ||
| C-7 (C=O): δ 165-170 | - | - | ||
| C-8 (-CH₂-): δ 60-65 | Negative | - | ||
| C-9 (-CH₃): δ 14-16 | Positive | - |
Note: Chemical shifts (δ) are in ppm. Coupling constants (J) are in Hz. 'd' = doublet, 'q' = quartet, 't' = triplet, 'br s' = broad singlet. The chemical shifts of hydroxyl protons are highly dependent on concentration and temperature.
Structural Elucidation Workflow
The following diagram illustrates the logical flow for integrating data from the various NMR experiments to confirm the structure.
Caption: Workflow for NMR-based structural elucidation.
Step-by-Step Interpretation:
-
¹H NMR Analysis:
-
Identify the signals for the ethyl group: a quartet (H-8) and a triplet (H-9), with an integration ratio of 2:3.
-
Observe two doublets in the aromatic region (6.5-8.5 ppm), each integrating to 1H.[26] The ortho-coupling constant (³J) of 8-9 Hz is characteristic of adjacent aromatic protons.[27] The downfield shift is due to the deshielding effect of the aromatic ring current and electron-withdrawing substituents.[28]
-
Note the broad singlets for the two hydroxyl protons, which will likely exchange with D₂O.
-
-
¹³C and DEPT Analysis:
-
Count the number of carbon signals in the ¹³C spectrum to confirm the presence of 9 unique carbons.
-
Use DEPT-135 to identify the negative CH₂ signal (C-8) and the positive CH and CH₃ signals (C-5, C-6, C-9).
-
Use DEPT-90 to isolate the CH signals (C-5, C-6).
-
The carbons that appear in the ¹³C spectrum but not in the DEPT spectra are quaternary (C-1, C-2, C-3, C-4, and C-7).[8][11]
-
-
COSY Analysis:
-
HSQC Analysis:
-
This spectrum will provide direct correlations, confirming the following attachments:
-
H-5 to C-5
-
H-6 to C-6
-
H-8 to C-8
-
H-9 to C-9
-
-
-
HMBC Analysis:
-
This is the key experiment for assembling the molecular fragments. Look for the following crucial long-range correlations:
-
Connecting the Ethyl Group: Protons H-8 (-CH₂-) should show a correlation to the carbonyl carbon C-7, confirming the ester linkage. Protons H-9 may also show a weaker correlation to C-8.
-
Positioning the Ester Group: H-6 should show correlations to the quaternary carbon C-1 and the carbonyl carbon C-7.
-
Confirming Substituent Positions:
-
H-5 will correlate to C-1, C-3, and C-4.
-
H-6 will correlate to C-2 and C-4.
-
These correlations unambiguously place the bromine at C-4 and the hydroxyl groups at C-2 and C-3, relative to the ester group at C-1.
-
-
-
By systematically integrating the data from this comprehensive suite of NMR experiments, the complete and unambiguous structure of this compound can be confidently determined. This rigorous approach ensures the highest level of scientific integrity for research, development, and regulatory purposes.[29][30]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organomation.com [organomation.com]
- 4. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. books.rsc.org [books.rsc.org]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 11. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 12. nmr.ceitec.cz [nmr.ceitec.cz]
- 13. youtube.com [youtube.com]
- 14. nmr.oxinst.com [nmr.oxinst.com]
- 15. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
- 16. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 19. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. m.youtube.com [m.youtube.com]
- 22. 2D HMBC - NMR Wiki [nmrwiki.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. nmr.ceitec.cz [nmr.ceitec.cz]
- 25. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 26. orgchemboulder.com [orgchemboulder.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 29. fiveable.me [fiveable.me]
- 30. omicsonline.org [omicsonline.org]
The Versatile Building Block: Ethyl 4-bromo-2,3-dihydroxybenzoate in Modern Organic Synthesis
In the intricate world of organic synthesis, the strategic selection of starting materials and intermediates is paramount to the successful construction of complex molecular architectures. Ethyl 4-bromo-2,3-dihydroxybenzoate, a polysubstituted aromatic compound, has emerged as a valuable building block, particularly in the realms of medicinal chemistry and materials science. Its unique arrangement of functional groups—a bromine atom, two adjacent hydroxyl groups (a catechol moiety), and an ethyl ester—offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Properties and Strategic Significance
This compound, with the CAS number 1312609-83-8, possesses a molecular formula of C₉H₉BrO₄ and a molecular weight of 261.07 g/mol . The strategic importance of this molecule lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1312609-83-8 | AbacipharmTech[1] |
| Molecular Formula | C₉H₉BrO₄ | PubChem[2] |
| Molecular Weight | 261.07 g/mol | PubChem[2] |
| Appearance | White powder | Zhejiang Jiuzhou Chem Co.,Ltd[3] |
| Storage | Sealed in dry, 2-8°C | BLD Pharm[4] |
The bromine atom serves as a versatile handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of diverse carbon and heteroatom substituents. The catechol moiety is a well-known pharmacophore and a precursor to various heterocyclic systems. The adjacent hydroxyl groups can also be selectively protected or functionalized to modulate the molecule's electronic properties and steric environment. Finally, the ethyl ester provides a site for hydrolysis to the corresponding carboxylic acid or for transesterification reactions.
Synthesis of this compound: A Two-Step Approach
The most logical and efficient synthesis of this compound involves a two-step sequence: the bromination of a suitable dihydroxybenzoic acid precursor, followed by esterification.
Part 1: Synthesis of the Precursor - 4-bromo-2,3-dihydroxybenzoic acid
The key precursor for our target molecule is 4-bromo-2,3-dihydroxybenzoic acid. A reliable synthesis for this intermediate was reported in The Journal of Organic Chemistry in 1977. This procedure involves the direct bromination of 2,3-dihydroxybenzoic acid.
Protocol 1: Synthesis of 4-bromo-2,3-dihydroxybenzoic acid [4][5]
Materials:
-
2,3-dihydroxybenzoic acid
-
Glacial Acetic Acid
-
Bromine
-
Ice
-
Water
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 2,3-dihydroxybenzoic acid in glacial acetic acid with stirring.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine in glacial acetic acid dropwise via a dropping funnel, maintaining the temperature below 10 °C. The addition of bromine should be done in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Pour the reaction mixture into a beaker containing ice water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any remaining acetic acid and inorganic byproducts.
-
Dry the product under vacuum to obtain 4-bromo-2,3-dihydroxybenzoic acid.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid as Solvent: Acetic acid is a polar protic solvent that can dissolve the starting material and is relatively inert to bromine. It also helps to moderate the reactivity of the bromine.
-
Low-Temperature Bromination: The bromination of activated aromatic rings like dihydroxybenzoic acid is a highly exothermic and rapid reaction. Performing the reaction at low temperatures helps to control the reaction rate, minimize over-bromination (the formation of dibromo- or tribromo- products), and improve the regioselectivity for the desired 4-position.
-
Precipitation in Ice Water: The product, 4-bromo-2,3-dihydroxybenzoic acid, is significantly less soluble in water than in acetic acid. Pouring the reaction mixture into ice water causes the product to precipitate out of the solution, allowing for its easy isolation.
Part 2: Esterification to this compound
With the carboxylic acid in hand, the final step is the esterification to the ethyl ester. The Fischer-Speier esterification is a classic and effective method for this transformation.[3] A critical consideration here is the potential for the phenolic hydroxyl groups to undergo side reactions. However, under acidic conditions, the carboxylic acid is preferentially protonated and activated towards nucleophilic attack by the alcohol, allowing for selective esterification.
Protocol 2: Fischer-Speier Esterification of 4-bromo-2,3-dihydroxybenzoic acid [3][6]
Materials:
-
4-bromo-2,3-dihydroxybenzoic acid
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid (catalytic amount)
-
Sodium Bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 4-bromo-2,3-dihydroxybenzoic acid and a large excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) to the mixture with stirring.
-
Heat the reaction mixture to reflux and maintain the reflux for several hours (monitoring by TLC is recommended to determine the completion of the reaction).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Causality Behind Experimental Choices:
-
Excess Ethanol: Fischer esterification is an equilibrium reaction. Using a large excess of the alcohol reactant (ethanol) shifts the equilibrium towards the formation of the ester product, thereby increasing the yield.
-
Acid Catalyst: The acid catalyst (sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing the equilibrium to be reached more quickly.
-
Aqueous Workup: The washing steps are crucial for removing the acid catalyst, unreacted carboxylic acid (as its water-soluble salt after bicarbonate wash), and other water-soluble impurities.
dot
Caption: Synthetic workflow for this compound.
Applications in Organic Synthesis
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex and functionally rich molecules. While specific, direct applications in high-impact journals are still emerging, its structural motifs are present in various biologically active compounds, suggesting its potential in drug discovery. One promising area of application is in the synthesis of novel heterocyclic scaffolds.
Application Note 1: Synthesis of Benzodioxole Derivatives
The catechol moiety of this compound is a prime candidate for the formation of a benzodioxole ring, a common structural feature in many natural products and pharmaceuticals.
Protocol 3: Synthesis of Ethyl 5-bromo-2,2-dimethyl-1,3-benzodioxole-4-carboxylate
Materials:
-
This compound
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous Toluene
-
Round-bottom flask with a Dean-Stark trap and reflux condenser
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add this compound, anhydrous toluene, and 2,2-dimethoxypropane.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and collect the methanol/water azeotrope in the Dean-Stark trap.
-
Continue the reflux until no more liquid is collected in the trap, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Mechanistic Rationale:
The reaction proceeds via the acid-catalyzed formation of a ketal from the catechol hydroxyl groups and 2,2-dimethoxypropane. The p-toluenesulfonic acid protonates one of the methoxy groups of 2,2-dimethoxypropane, which then eliminates methanol to form a reactive oxocarbenium ion. This is followed by sequential nucleophilic attack by the two hydroxyl groups of the catechol, with the elimination of a second molecule of methanol, to form the stable five-membered benzodioxole ring. The Dean-Stark trap is essential for removing the methanol byproduct, which drives the equilibrium towards the product.
dot
Caption: Synthesis of a benzodioxole derivative.
Future Perspectives and Potential Applications
The synthetic utility of this compound extends far beyond the formation of benzodioxoles. The bromine atom is ripe for exploitation in various cross-coupling reactions to introduce aryl, alkyl, or amino groups. For instance, a Suzuki coupling could be employed to synthesize biphenyl derivatives, which are prevalent in many pharmaceutical agents. Furthermore, the hydroxyl groups can be selectively alkylated or acylated to fine-tune the electronic and steric properties of the molecule, making it a valuable scaffold for the development of libraries of compounds for high-throughput screening in drug discovery programs. The potential application in "healing drugs" as suggested by a supplier, points towards its possible role as an intermediate in the synthesis of anti-inflammatory, antioxidant, or anticancer agents, leveraging the known biological activities of catechol and substituted benzoic acid motifs.[3]
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling this compound and its precursors. The synthesis involves the use of bromine, which is highly corrosive and toxic, and should only be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Concentrated sulfuric acid is also highly corrosive. Researchers should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a strategically important building block with significant potential in organic synthesis. Its straightforward two-step synthesis from readily available starting materials, combined with the orthogonal reactivity of its functional groups, makes it an attractive platform for the construction of a wide range of complex molecules. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its use in the research community and to inspire the development of novel synthetic methodologies and applications, particularly in the pursuit of new therapeutic agents and advanced materials.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. PubChemLite - this compound (C9H9BrO4) [pubchemlite.lcsb.uni.lu]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Selective esterifications of alcohols and phenols through carbodiimide couplings - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Selective esterifications of alcohols and phenols through carbodiimide couplings - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. EP0139252A2 - Esterification of carboxylic acids containing phenol groups - Google Patents [patents.google.com]
Ethyl 4-bromo-2,3-dihydroxybenzoate: A Versatile Catechol Intermediate for Drug Discovery
Introduction: The Strategic Value of a Polysubstituted Aromatic Scaffold
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel therapeutic agents. Ethyl 4-bromo-2,3-dihydroxybenzoate, a polysubstituted aromatic compound, represents a highly valuable, yet often overlooked, intermediate. Its unique arrangement of a catechol moiety, a bromine atom, and an ethyl ester group on a central benzene ring provides a rich platform for a diverse array of chemical transformations. This application note will provide an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound. We will explore its synthesis, key chemical properties, and its application as a versatile intermediate in the synthesis of biologically active molecules, supported by detailed protocols and mechanistic insights. The catechol core is a well-established pharmacophore known for its ability to engage in hydrogen bonding and metal chelation, while the bromine atom serves as a versatile synthetic handle for cross-coupling reactions, and the ethyl ester provides a readily modifiable group for tuning pharmacokinetic properties.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₄ | --INVALID-LINK-- |
| Molecular Weight | 261.07 g/mol | --INVALID-LINK-- |
| CAS Number | 1312609-83-8 | --INVALID-LINK-- |
| Appearance | Off-white to light yellow solid | Typical supplier data |
| Solubility | Soluble in DMF, DMSO, Methanol | Typical supplier data |
Synthesis Protocol: A Two-Step Approach
The synthesis of this compound can be efficiently achieved in a two-step process starting from 2,3-dihydroxybenzoic acid. This pathway involves a regioselective bromination followed by an esterification reaction.
Step 1: Synthesis of 4-Bromo-2,3-dihydroxybenzoic Acid
The introduction of a bromine atom at the 4-position of the 2,3-dihydroxybenzoic acid scaffold is a key transformation. The hydroxyl groups at positions 2 and 3 are ortho-, para-directing, making the 4-position electronically favorable for electrophilic aromatic substitution.
Protocol:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2,3-dihydroxybenzoic acid (1 equivalent) in a suitable solvent such as glacial acetic acid or a mixture of acetic acid and water.
-
Bromination: Cool the solution in an ice bath to 0-5 °C. Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the stirred reaction mixture. The reaction is typically exothermic, and maintaining a low temperature is crucial to control selectivity and minimize side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water to remove residual acid and salts, and dry under vacuum. The crude 4-bromo-2,3-dihydroxybenzoic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Step 2: Fischer Esterification to this compound
The carboxylic acid of the brominated intermediate is then converted to the corresponding ethyl ester via a classic Fischer esterification.
Protocol:
-
Reaction Setup: Suspend 4-bromo-2,3-dihydroxybenzoic acid (1 equivalent) in an excess of absolute ethanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the esterification can be monitored by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography on silica gel.
Application in Drug Discovery: An Intermediate for α4β7 Integrin Inhibitors
A significant application of this compound is demonstrated in a patent for the synthesis of novel compounds targeting α4β7 integrin.[1][2] This integrin plays a crucial role in lymphocyte trafficking to the gut, and its inhibition is a therapeutic strategy for inflammatory bowel diseases.[1][2]
In the disclosed synthesis, the catechol hydroxyl groups of this compound are alkylated to introduce a linker, which is a key step in building the final bioactive molecule.[1][2]
Protocol: Dialkylation of this compound
This protocol is adapted from the patent literature and demonstrates the utility of the title compound as a nucleophile in a dialkylation reaction.[1][2][3][4]
Reaction Scheme:
A representative alkylation reaction.
Materials:
-
This compound
-
1,3-Dibromopropane
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EA)
-
Water
Procedure:
-
Reaction Setup: To a solution of this compound (1 equivalent) in DMF, add potassium carbonate (5 equivalents).
-
Addition of Alkylating Agent: Add 1,3-dibromopropane (1.5 equivalents) to the stirred mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 125 °C and stir for 16 hours.[1][2]
-
Quenching and Extraction: Cool the reaction to room temperature and quench by adding water and ethyl acetate. Separate the layers and extract the aqueous layer multiple times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. The resulting crude product can be purified by column chromatography to yield the desired dialkylated product.
This protocol highlights how the catechol moiety can be readily functionalized, paving the way for the introduction of diverse chemical functionalities. The bromine atom on the resulting product remains available for subsequent cross-coupling reactions, further expanding the synthetic possibilities.
The Catechol Moiety: A Privileged Pharmacophore
The 2,3-dihydroxy (catechol) functionality is a key feature of this compound and is a well-recognized pharmacophore in medicinal chemistry. Catechols are known to be involved in various biological processes and are present in many natural products and approved drugs.[4][5]
Key Roles of the Catechol Moiety:
-
Hydrogen Bonding: The two adjacent hydroxyl groups can act as both hydrogen bond donors and acceptors, enabling strong interactions with biological targets such as enzymes and receptors.
-
Metal Chelation: Catechols are excellent chelators of metal ions, which can be important for inhibiting metalloenzymes or reducing metal-induced oxidative stress.
-
Antioxidant Activity: The catechol ring can be oxidized to a quinone, a process that allows it to scavenge free radicals. This antioxidant property is a feature of many naturally occurring bromophenols found in marine algae.[1]
References
- 1. WO2020092383A1 - Compounds for inhibition of alpha 4 beta 7 integrin - Google Patents [patents.google.com]
- 2. US11224600B2 - Compounds for inhibition of alpha 4 beta 7 integrin - Google Patents [patents.google.com]
- 3. JP2022509509A - Compounds for inhibition of alpha 4 beta 7 integrins - Google Patents [patents.google.com]
- 4. WO2011075607A1 - Novel inhibitors of hepatitis c virus replication - Google Patents [patents.google.com]
- 5. Buy Ethyl 4-bromo-2-hydroxybenzoate | 314240-85-2 [smolecule.com]
Application Note & Protocol: High-Purity Crystallization of Ethyl 4-bromo-2,3-dihydroxybenzoate
This guide provides a detailed protocol and the underlying scientific principles for the crystallization of Ethyl 4-bromo-2,3-dihydroxybenzoate (C₉H₉BrO₄).[1] Designed for researchers in synthetic chemistry and drug development, this document offers a systematic approach to achieving high purity and optimal crystal morphology of this key chemical intermediate.
Introduction: The Significance of Crystalline Purity
This compound is a substituted aromatic ester with potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The isolation of this compound in a highly pure, crystalline form is paramount. Crystallization is a powerful purification technique that leverages differences in solubility to separate the target compound from impurities, by-products, and residual solvents from the reaction mixture.
The process relies on the principle that most solid organic compounds are more soluble in hot solvents than in cold ones.[2][3] A successful crystallization yields a product with a well-defined crystal lattice, which inherently excludes impurities, leading to a significant increase in the compound's purity. This protocol is developed based on the solubility characteristics of analogous compounds, such as other substituted hydroxybenzoates, and established principles of organic chemistry.[4][5]
Foundational Principles: Solvent Selection and Solubility
The choice of solvent is the most critical factor in developing a successful crystallization protocol. An ideal solvent should exhibit the following characteristics:
-
High Solvation Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent.
-
Low Solvation Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure maximum recovery.
-
Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the final crystals.
-
Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).
Based on data from structurally similar compounds like ethyl 4-bromo-2-hydroxybenzoate, which shows good solubility in polar organic solvents like ethanol and acetone, we can infer a suitable starting point for solvent screening.[4] The presence of two hydroxyl groups and an ester functional group in the target molecule suggests that moderately polar to polar solvents will be effective.
Table 1: Properties of Candidate Solvents for Crystallization
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Ethanol | 78.4 | 5.2 | Good general-purpose polar solvent. Often used in combination with water. |
| Ethyl Acetate | 77.1 | 4.4 | Medium polarity solvent. Good for dissolving a range of organic compounds. |
| Heptane | 98.4 | 0.1 | Non-polar anti-solvent. Often used in mixed-solvent systems. |
| Water | 100 | 10.2 | Highly polar. The target compound is expected to have limited solubility.[4] |
| Acetone | 56 | 5.1 | A polar aprotic solvent with good solvating power.[4] |
Recommended Crystallization Protocol
This protocol details a single-solvent recrystallization using aqueous ethanol, a common and effective system for polar organic molecules.
Materials and Equipment
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer Flasks (at least two)
-
Heating Source (hot plate with stirring capability)
-
Buchner Funnel and Filter Flask
-
Filter Paper
-
Glass Stirring Rod
-
Ice Bath
-
Spatula
-
Watch Glass
Step-by-Step Procedure
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask, just enough to create a slurry.
-
Gently heat the mixture on a hot plate while stirring. Add small portions of hot deionized water sequentially until the solid completely dissolves.[2] The goal is to create a saturated solution at a temperature just below the solvent's boiling point. Rationale: Using the minimum amount of hot solvent is crucial for maximizing the yield upon cooling.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are observed in the hot solution, perform a hot gravity filtration.[6]
-
Pre-heat a second Erlenmeyer flask and a stemless funnel on the hot plate. Place a fluted filter paper in the funnel.
-
Carefully pour the hot solution through the fluted filter paper into the clean, hot flask. Rationale: This step removes any impurities that are insoluble in the hot solvent. Keeping the apparatus hot prevents premature crystallization in the funnel.
-
-
Cooling and Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on a benchtop, undisturbed. Rationale: Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to selectively incorporate into the growing crystal lattice.
-
Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.[5] Rationale: The solubility of the compound decreases significantly at lower temperatures, leading to a higher recovery of the crystalline product.
-
-
Inducing Crystallization (If Necessary):
-
Crystal Collection and Washing:
-
Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the cold solvent (aqueous ethanol).
-
Pour the cold crystal slurry into the Buchner funnel and apply the vacuum to collect the crystals.
-
Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing impurities.[5] Rationale: Using ice-cold solvent for washing minimizes the loss of the desired product, which has some solubility even in the cold solvent.
-
-
Drying:
-
Allow the vacuum to pull air through the crystals for several minutes to partially dry them.
-
Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. For faster drying, a vacuum oven at low heat can be used.
-
Workflow Diagram
Caption: Workflow for the crystallization of this compound.
Troubleshooting Common Crystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Too much solvent was used.- The solution is not sufficiently saturated. | - Boil off some of the solvent to increase the concentration and allow it to cool again.- Try scratching the inner surface of the flask or adding a seed crystal.[5] |
| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly. | - Reheat the solution to dissolve the oil, add a slightly larger volume of solvent, and allow it to cool more slowly.- Ensure the solution is fully dissolved before cooling. |
| Low Recovery | - Too much solvent was used.- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of solvent necessary for dissolution.- Ensure the solution is thoroughly cooled in an ice bath.- Ensure the filtration apparatus is pre-heated before hot filtration. |
| Colored Crystals | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[2][3] |
Conclusion
This protocol provides a robust, scientifically-grounded method for the purification of this compound via crystallization. By carefully selecting a solvent system and controlling the rate of cooling, researchers can effectively remove impurities and isolate the target compound as high-quality crystals. The principles and techniques outlined here are fundamental to synthetic organic chemistry and are broadly applicable to the purification of other solid organic compounds.
References
- 1. PubChemLite - this compound (C9H9BrO4) [pubchemlite.lcsb.uni.lu]
- 2. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Buy Ethyl 4-bromo-2-hydroxybenzoate | 314240-85-2 [smolecule.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Nucleophilic Reactions of Ethyl 4-bromo-2,3-dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Ethyl 4-bromo-2,3-dihydroxybenzoate is a versatile aromatic building block of significant interest in medicinal chemistry and materials science. Its poly-functional nature, featuring a bromine atom, two hydroxyl groups, and an ethyl ester, allows for a diverse range of chemical transformations. The bromine atom, positioned on an electron-rich dihydroxy-substituted benzene ring, is a key handle for introducing various nucleophiles through cross-coupling reactions. This guide provides an in-depth exploration of the reactivity of this compound with common nucleophiles, focusing on palladium- and copper-catalyzed amination and thiolation reactions. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for the synthesis of novel derivatives for drug discovery and other applications.
Chemical Properties and Reactivity Overview
The reactivity of this compound is governed by the interplay of its functional groups. The electron-donating hydroxyl groups activate the aromatic ring, while the bromine atom serves as a leaving group in nucleophilic substitution reactions. The ortho- and para-position of the hydroxyl groups relative to the bromine can influence the reaction mechanism and efficiency.
The primary reaction pathway for the substitution of the bromine atom is through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[1][2][3] This approach is often preferred over classical nucleophilic aromatic substitution (SNAr) due to the milder reaction conditions and broader substrate scope. The presence of the two hydroxyl groups can present both a challenge and an opportunity. They can potentially coordinate with the metal catalyst, influencing its reactivity. Furthermore, under basic conditions, the hydroxyl groups will be deprotonated to form phenoxides, which can also impact the electronic properties of the substrate. Careful selection of the base, ligand, and catalyst system is therefore crucial for achieving high yields and chemoselectivity.
Core Reaction Pathways with Nucleophiles
The reaction of this compound with nucleophiles can be broadly categorized into intermolecular and intramolecular transformations.
References
Application Notes and Protocols for the Derivatization of Ethyl 4-bromo-2,3-dihydroxybenzoate for Bioassays
Abstract
This technical guide provides a comprehensive framework for the chemical derivatization of Ethyl 4-bromo-2,3-dihydroxybenzoate, a versatile scaffold for the development of novel bioactive compounds. We present detailed protocols for the selective modification of its functional groups, namely the catechol moiety via O-alkylation and the aryl bromide via Suzuki-Miyaura cross-coupling. The rationale behind these derivatization strategies is to systematically explore the structure-activity relationships (SAR) of the resulting analogues. Furthermore, we provide step-by-step protocols for a panel of relevant bioassays, including antioxidant, anticancer, and enzyme inhibition assays, to evaluate the biological potential of the synthesized derivatives. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities for therapeutic applications.
Introduction: The Rationale for Derivatizing this compound
This compound is a polyphenolic compound of significant interest in medicinal chemistry. Its structure, featuring a catechol ring, an ethyl ester, and a bromine atom, presents multiple avenues for chemical modification. The catechol moiety is a well-established pharmacophore known for its antioxidant and metal-chelating properties. However, its therapeutic potential can be limited by metabolic instability and poor bioavailability. Derivatization of the hydroxyl groups can address these limitations and modulate the compound's biological activity. The presence of a bromine atom on the aromatic ring offers a strategic handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex biaryl structures often found in potent therapeutic agents.
The derivatization strategies outlined in this guide are designed to create a library of analogues with varied physicochemical properties. By systematically altering the substituents on the catechol ring and introducing diverse aryl groups at the 4-position, researchers can probe the SAR of these compounds and identify key structural features that govern their biological activity.
Derivatization Strategies and Protocols
The derivatization of this compound can be approached in a stepwise manner, targeting the phenolic hydroxyl groups and the aryl bromide independently.
O-Alkylation of the Catechol Moiety via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alkoxide and an alkyl halide.[1][2] In the context of this compound, this reaction allows for the introduction of various alkyl groups onto the hydroxyl moieties, thereby modifying the compound's lipophilicity and steric profile. The reaction proceeds via an SN2 mechanism, where a phenoxide ion, generated by deprotonation of the hydroxyl group with a base, acts as a nucleophile to displace a halide from an alkyl halide.[3]
Protocol 2.1: Mono- and Di-O-Alkylation of this compound
This protocol provides a general procedure for the O-alkylation of this compound. The stoichiometry of the alkylating agent and the choice of base can be adjusted to favor either mono- or di-alkylation.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF or acetone in a round-bottom flask, add K₂CO₃ (2.2 eq for di-alkylation, 1.1 eq for mono-alkylation) or NaH (2.2 eq for di-alkylation, 1.1 eq for mono-alkylation, added portion-wise at 0 °C).
-
Addition of Alkylating Agent: Add the alkyl halide (2.2 eq for di-alkylation, 1.0 eq for mono-alkylation) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. If using K₂CO₃, filter off the inorganic salts. If using NaH, carefully quench the reaction with water at 0 °C.
-
Extraction: Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure O-alkylated derivative(s).
| Parameter | Condition for Mono-alkylation | Condition for Di-alkylation | Rationale |
| Base | 1.1 eq K₂CO₃ or NaH | 2.2 eq K₂CO₃ or NaH | Stoichiometry controls the extent of deprotonation of the diol. |
| Alkyl Halide | 1.0 eq | 2.2 eq | Stoichiometry dictates the extent of alkylation. |
| Temperature | Room Temperature to 50 °C | 50-80 °C | Higher temperature can favor di-alkylation. |
| Reaction Time | 4-12 hours | 12-24 hours | Longer reaction times may be required for complete di-alkylation. |
C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4][5] This palladium-catalyzed reaction involves the coupling of an organoboron compound (e.g., a boronic acid) with an organohalide.[6] In the case of this compound, the aryl bromide can be coupled with a variety of aryl or heteroaryl boronic acids to generate a diverse library of biaryl derivatives. The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[4]
Protocol 2.2: Suzuki-Miyaura Coupling of this compound
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The hydroxyl groups may need to be protected prior to the coupling reaction to avoid side reactions, although some conditions tolerate free hydroxyl groups.
Materials:
-
This compound (or its protected form)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or sealed tube, magnetic stirrer, condenser
Procedure:
-
Reaction Setup: To a Schlenk flask or sealed tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Reaction: Heat the reaction mixture to 80-110 °C for 2-24 hours, with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system to yield the pure biaryl derivative.
| Parameter | Typical Conditions | Rationale |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | A common and effective catalyst for Suzuki couplings. |
| Base | K₂CO₃ (2.0 eq) | Activates the boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane/Water (4:1) | A common solvent system that facilitates dissolution of both organic and inorganic reagents. |
| Temperature | 100 °C | Provides sufficient energy for the catalytic cycle to proceed efficiently. |
| Reaction Time | 12 hours | A typical timeframe for completion of the reaction. |
Bioassay Protocols for Evaluation of Derivatives
The synthesized derivatives of this compound can be screened for a variety of biological activities. Here, we provide protocols for four common bioassays: antioxidant, anticancer, and enzyme inhibition assays.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[7]
Protocol 3.1: DPPH Assay
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test compounds (dissolved in methanol or DMSO)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a stock solution of the test compounds and the positive control in methanol or DMSO. Prepare serial dilutions to obtain a range of concentrations.
-
Assay: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the compound.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.
Protocol 3.2: MTT Assay
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds. A control group should be treated with the vehicle (DMSO) only.
-
Incubation: Incubate the plate for another 24-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as follows: % Viability = (A_sample / A_control) x 100 Where A_sample is the absorbance of the treated cells and A_control is the absorbance of the control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from a dose-response curve.
Enzyme Inhibition: Tyrosinase Inhibition Assay
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for the treatment of hyperpigmentation disorders and as food preservatives.[9] This assay measures the inhibition of tyrosinase activity by monitoring the formation of dopachrome from L-DOPA.
Protocol 3.3: Tyrosinase Inhibition Assay
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate buffer (pH 6.8)
-
Test compounds (dissolved in DMSO)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, add 20 µL of the test compound solution, 140 µL of phosphate buffer, and 20 µL of tyrosinase solution. A control well should contain 20 µL of DMSO instead of the test compound.
-
Pre-incubation: Pre-incubate the plate at 25 °C for 10 minutes.
-
Substrate Addition: Add 20 µL of L-DOPA solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for 10-20 minutes using a microplate reader.
-
Calculation: The percentage of tyrosinase inhibition is calculated as: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where V_control is the rate of reaction in the absence of the inhibitor and V_sample is the rate of reaction in the presence of the inhibitor. The IC₅₀ value can be determined from a dose-response curve.
Enzyme Inhibition: Acetylcholinesterase (AChE) Inhibition Assay
AChE is a key enzyme in the central nervous system that hydrolyzes the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease.[10] This assay is based on the Ellman's method, where the product of acetylcholine hydrolysis, thiocholine, reacts with DTNB to produce a yellow-colored compound.
Protocol 3.4: AChE Inhibition Assay
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds (dissolved in DMSO)
-
Galanthamine or Donepezil (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, add 25 µL of the test compound solution, 125 µL of Tris-HCl buffer, and 50 µL of DTNB solution. A control well should contain 25 µL of DMSO.
-
Enzyme Addition: Add 25 µL of AChE solution to each well.
-
Incubation: Incubate the plate at 25 °C for 15 minutes.
-
Substrate Addition: Add 25 µL of ATCI solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes.
-
Calculation: The percentage of AChE inhibition is calculated as: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where V_control is the rate of reaction in the absence of the inhibitor and V_sample is the rate of reaction in the presence of the inhibitor. The IC₅₀ value can be determined from a dose-response curve.
Data Interpretation and Structure-Activity Relationship (SAR) Analysis
The data obtained from the bioassays should be tabulated to facilitate comparison between the different derivatives. An example of such a table is provided below.
| Compound | Derivatization | R Group | IC₅₀ DPPH (µM) | IC₅₀ MTT (µM) | IC₅₀ Tyrosinase (µM) | IC₅₀ AChE (µM) |
| Parent | - | - | ||||
| 1a | O-Alkylation | -CH₃ | ||||
| 1b | O-Alkylation | -CH₂CH₃ | ||||
| 2a | Suzuki Coupling | -Phenyl | ||||
| 2b | Suzuki Coupling | -4-Methoxyphenyl |
References
- 1. ojs.wiserpub.com [ojs.wiserpub.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular basis of substrate and inhibitory specificity of tyrosinase: phenolic compounds | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for In Vitro Investigation of Ethyl 4-bromo-2,3-dihydroxybenzoate
Introduction: Unveiling the Therapeutic Potential of Ethyl 4-bromo-2,3-dihydroxybenzoate
This compound is a halogenated phenolic compound with a structure suggestive of significant biological activity. While direct experimental data for this specific molecule is nascent, its core motifs—a dihydroxybenzoic acid backbone and bromine substitution—are present in numerous compounds with well-documented therapeutic properties.[1][2] Structurally related bromophenols, often isolated from marine algae, exhibit a wide range of bioactivities, including antioxidant, anti-inflammatory, anticancer, and enzyme-inhibiting effects.[1][2][3]
For instance, the closely related compound 3-bromo-4,5-dihydroxybenzaldehyde has demonstrated potent anti-inflammatory and antioxidant activities by modulating key signaling pathways such as NF-κB and Nrf2.[1][3][4] Furthermore, ethyl 3,4-dihydroxybenzoate (EDHB) is a known inhibitor of prolyl hydroxylase domain enzymes (PHDs), leading to the stabilization of Hypoxia Inducible Factor-1α (HIF-1α), a master regulator of cellular adaptation to low oxygen.[5][6][7] These precedents provide a strong rationale for investigating this compound as a candidate for drug discovery.
This guide provides a comprehensive suite of detailed in vitro protocols designed to systematically evaluate the biological activities of this compound. The methodologies are grounded in established and validated assays, enabling researchers to generate robust and reproducible data.
Physicochemical Properties and Preparation of Stock Solutions
Prior to initiating any biological assays, it is crucial to understand the physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₄ | PubChem[8] |
| Molecular Weight | 261.07 g/mol | PubChem[8] |
| Appearance | Solid (predicted) | --- |
| Solubility | Soluble in DMSO, Ethanol | Assumed based on structure |
Protocol 1: Preparation of Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound for serial dilution in subsequent assays.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance and vortex mixer
-
-
Procedure:
-
Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.
-
Carefully weigh 5-10 mg of this compound into the tube.
-
Add the appropriate volume of DMSO to achieve a desired stock concentration (e.g., 100 mM). For example, for 5 mg of the compound (MW 261.07), add 191.5 µL of DMSO for a 100 mM stock.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
-
I. Assessment of Antioxidant and Cytoprotective Activity
The dihydroxybenzene (catechol) moiety in the target molecule is a classic structural alert for antioxidant activity. This functionality can readily donate hydrogen atoms to neutralize free radicals. We will explore this potential through a cell-free chemical assay and a cell-based assay measuring the induction of endogenous antioxidant responses.
Application Note: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and straightforward method to screen for radical scavenging activity. The deep violet DPPH radical becomes colorless or pale yellow upon reduction by an antioxidant.
Protocol 2: DPPH Radical Scavenging Assay
-
Objective: To determine the free radical scavenging capacity of this compound.
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
This compound stock solution
-
Ascorbic acid (positive control)
-
96-well microplate and plate reader
-
-
Procedure:
-
Prepare a 0.1 mM DPPH working solution in methanol.
-
Prepare a series of dilutions of the test compound and ascorbic acid in methanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
In a 96-well plate, add 100 µL of each dilution of the test compound or control to respective wells.
-
Add 100 µL of the DPPH working solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of DPPH solution alone and A_sample is the absorbance in the presence of the test compound.
-
Plot the scavenging percentage against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
Application Note: Nrf2/HO-1 Pathway Activation
Many phenolic antioxidants exert their cytoprotective effects not just by direct scavenging, but by upregulating endogenous antioxidant systems. The Nrf2/HO-1 signaling pathway is a key regulator of this response.[1] We will investigate if this compound can activate this pathway in human keratinocytes (HaCaT cells), a common model for skin protection studies.[1][4]
Protocol 3: Western Blot Analysis of Nrf2 and HO-1 Expression
-
Objective: To determine if the test compound induces the expression of Nrf2 and its target gene HO-1 in HaCaT cells.
-
Materials:
-
HaCaT human keratinocyte cell line
-
DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin) and HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
-
Procedure:
-
Seed HaCaT cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various non-toxic concentrations of this compound (e.g., 10, 25, 50 µM) for 6-24 hours. Include a vehicle control (DMSO).
-
Lyse the cells with RIPA buffer, and quantify total protein using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Normalize the protein of interest (Nrf2, HO-1) to the loading control (β-actin).
-
Present data as fold-change relative to the vehicle-treated control.
-
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Bromo-4,5-dihydroxybenzaldehyde Enhances the Level of Reduced Glutathione via the Nrf2-Mediated Pathway in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. The prolyl 4-hydroxylase inhibitor ethyl-3,4-dihydroxybenzoate generates effective iron deficiency in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C9H9BrO4) [pubchemlite.lcsb.uni.lu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-bromo-2,3-dihydroxybenzoate
Welcome to the technical support center for the synthesis of Ethyl 4-bromo-2,3-dihydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of this synthesis and improve reaction yields. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, however, can be challenging, often resulting in modest yields due to side reactions and purification difficulties. This guide will explore the two primary synthetic routes and provide solutions to common problems encountered during the experiment.
Synthetic Pathways Overview
There are two common synthetic routes to obtain this compound:
-
Route A: Bromination of the commercially available Ethyl 2,3-dihydroxybenzoate.
-
Route B: Fischer-Speier esterification of 4-bromo-2,3-dihydroxybenzoic acid.
The choice of route often depends on the availability of starting materials and the specific challenges encountered in the laboratory.
Caption: Overview of the two primary synthetic routes to this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic route.
Route A: Bromination of Ethyl 2,3-dihydroxybenzoate
This route is attractive due to the direct introduction of the bromine atom onto the pre-formed ester. However, the presence of two activating hydroxyl groups can lead to a lack of selectivity and over-bromination.
Q1: I am getting a very low yield of the desired product, and my crude NMR shows a complex mixture of brominated species. What is happening?
A1: This is a classic issue of over-bromination and lack of regioselectivity. The two hydroxyl groups strongly activate the aromatic ring, making it susceptible to multiple brominations. The positions ortho and para to the hydroxyl groups are all activated.
Troubleshooting Steps:
-
Choice of Brominating Agent: If you are using elemental bromine (Br₂), which is highly reactive, consider switching to a milder and more selective brominating agent like N-Bromosuccinimide (NBS)[1][2]. NBS often provides better control over the reaction and can lead to higher yields of the mono-brominated product. Another alternative is an in-situ generation of bromine from a bromide-bromate solution, which can also offer better control.[3][4]
-
Reaction Temperature: Ensure your reaction is conducted at a low temperature, typically 0 °C to room temperature. Higher temperatures can increase the rate of reaction and lead to more side products.
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0 to 1.1 equivalents of NBS or bromine. Adding the brominating agent dropwise over an extended period can also help to maintain a low concentration of the electrophile and improve selectivity.
-
Solvent: The choice of solvent can influence the reactivity of the brominating agent. Less polar solvents like dichloromethane (DCM) or chloroform can sometimes temper the reactivity compared to more polar solvents.
Q2: My reaction is not proceeding to completion, even with an excess of the brominating agent. What could be the issue?
A2: Incomplete conversion can be due to several factors, including insufficient activation or deactivation of the brominating agent.
Troubleshooting Steps:
-
Catalyst: For less reactive substrates or when using milder brominating agents, a catalytic amount of a Lewis acid or a protic acid might be necessary to polarize the Br-Br or N-Br bond and increase the electrophilicity of the bromine. However, be cautious as this can also increase the likelihood of side reactions.
-
Purity of Starting Material: Ensure your Ethyl 2,3-dihydroxybenzoate is pure. Impurities can interfere with the reaction.
-
Moisture: Ensure your reaction is carried out under anhydrous conditions, as water can react with some brominating agents and catalysts.
Q3: I am observing the formation of a significant amount of a dark-colored, insoluble material in my reaction flask. What is this?
A3: The hydroxyl groups on the aromatic ring are susceptible to oxidation, especially in the presence of bromine, which is an oxidizing agent. The dark material is likely a result of oxidative side reactions leading to polymeric or quinone-like byproducts.
Troubleshooting Steps:
-
Degas Solvents: Use degassed solvents to minimize the presence of oxygen.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
-
Milder Conditions: Use a milder brominating agent and lower reaction temperatures as discussed previously.
Route B: Fischer-Speier Esterification of 4-bromo-2,3-dihydroxybenzoic acid
This route involves the synthesis of the brominated acid first, followed by esterification. While this can offer better control over the bromination step, the subsequent esterification of a dihydroxy-substituted benzoic acid can be challenging.
Q1: The esterification reaction is very slow and gives a low yield, even with a large excess of ethanol and a strong acid catalyst. Why is this?
A1: Fischer-Speier esterification is a reversible reaction, and the presence of water as a byproduct can shift the equilibrium back towards the starting materials.[5][6] Additionally, the hydroxyl groups on the ring can be sensitive to strong acid and high temperatures.
Troubleshooting Steps:
-
Water Removal: It is crucial to remove the water formed during the reaction to drive the equilibrium towards the product. This can be achieved by:
-
Dean-Stark Apparatus: Refluxing in a solvent like toluene with a Dean-Stark trap to azeotropically remove water.
-
Drying Agents: Adding molecular sieves to the reaction mixture.
-
-
Microwave Synthesis: Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and improve yields for Fischer esterification.[7][8][9][10][11] The rapid heating can favor the forward reaction.
-
Alternative Esterification Methods: If Fischer esterification remains problematic, consider alternative methods:
-
Reaction with Ethyl Iodide and a Base: Convert the carboxylic acid to its carboxylate salt with a non-nucleophilic base (e.g., DBU, cesium carbonate) and then react with ethyl iodide.
-
Acid Chloride Formation: Convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ethanol. This method is highly effective but requires an extra step.
-
Q2: I am getting a significant amount of a dark, tarry substance as a byproduct. What is causing this?
A2: The combination of strong acid (like concentrated sulfuric acid) and heat can lead to the dehydration and polymerization of the dihydroxybenzoic acid.
Troubleshooting Steps:
-
Milder Acid Catalyst: Replace concentrated sulfuric acid with a milder acid catalyst such as p-toluenesulfonic acid (p-TsOH) or an acidic ion-exchange resin (e.g., Amberlyst-15).
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer period.
-
Protecting Groups: To avoid side reactions at the hydroxyl groups, you can protect them before the esterification and deprotect them afterward. Common protecting groups for phenols include acetyl (Ac) or silyl ethers (e.g., TBDMS).[12][13][14]
Frequently Asked Questions (FAQs)
Q: Which synthetic route is generally better for higher yield?
A: There is no universally "better" route, as the success of each depends on the specific laboratory conditions and the skill of the chemist. However, Route B (Esterification of the pre-brominated acid) often offers better overall control and potentially a higher yield, as the challenging bromination step is performed on the more reactive benzoic acid, and the subsequent esterification can be optimized using various methods.
Q: How can I effectively purify the final product, this compound?
A: The product is a moderately polar compound. Column chromatography on silica gel is the most common method for purification.[15] A good starting mobile phase is a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC). Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can also be an effective final purification step.
Q: Are there any "greener" alternatives to traditional brominating agents like elemental bromine?
A: Yes, several more environmentally friendly brominating systems have been developed. The use of a catalytic amount of HBr with hydrogen peroxide (H₂O₂) as an oxidant is a greener alternative.[16] Additionally, the use of bromide/bromate mixtures in aqueous media is also considered a more environmentally benign approach.[3][4]
Q: Can I use other alcohols besides ethanol for the esterification?
A: Yes, the Fischer esterification can be performed with other primary or secondary alcohols (e.g., methanol, propanol, butanol) to generate the corresponding esters. The reaction conditions may need to be re-optimized for different alcohols.
Experimental Protocols
Protocol for Route A: Bromination of Ethyl 2,3-dihydroxybenzoate
Caption: Experimental workflow for the bromination of Ethyl 2,3-dihydroxybenzoate.
Materials:
-
Ethyl 2,3-dihydroxybenzoate
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve Ethyl 2,3-dihydroxybenzoate (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Protocol for Route B: Fischer-Speier Esterification of 4-bromo-2,3-dihydroxybenzoic acid
Caption: Experimental workflow for the Fischer-Speier esterification of 4-bromo-2,3-dihydroxybenzoic acid.
Materials:
-
4-bromo-2,3-dihydroxybenzoic acid
-
Ethanol, absolute
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 4-bromo-2,3-dihydroxybenzoic acid (1.0 eq.) and a large excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).
-
Heat the mixture to reflux and maintain for 4-8 hours. The use of a Dean-Stark trap with a suitable solvent like toluene can be employed to remove water. Alternatively, microwave irradiation can be used for a shorter reaction time.
-
Monitor the reaction by TLC until the starting acid is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Remove the excess ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Quantitative Data Summary
| Parameter | Route A (Bromination) | Route B (Esterification) |
| Starting Material | Ethyl 2,3-dihydroxybenzoate | 4-bromo-2,3-dihydroxybenzoic acid |
| Key Reagents | N-Bromosuccinimide | Ethanol, H₂SO₄ (cat.) |
| Typical Yield | 40-60% | 50-75% |
| Key Challenge | Regioselectivity, Over-bromination | Reaction equilibrium, Side reactions |
| Primary Byproducts | Di- and tri-brominated esters | Unreacted acid, Polymerization products |
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
- 4. researchgate.net [researchgate.net]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. academicpublishers.org [academicpublishers.org]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition | Semantic Scholar [semanticscholar.org]
- 10. Improved Fischer Esterification of Substituted Benzoic Acid [jps.usm.my]
- 11. researchgate.net [researchgate.net]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. synarchive.com [synarchive.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
"Ethyl 4-bromo-2,3-dihydroxybenzoate" stability and degradation issues
Here is the technical support center for Ethyl 4-bromo-2,3-dihydroxybenzoate.
Technical Support Center: this compound
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the stability and degradation challenges associated with this compound. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you anticipate, troubleshoot, and resolve issues in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of this compound.
Q1: What are the primary stability concerns for this compound?
A1: The molecule's structure contains three key functional groups that are susceptible to degradation:
-
Catechol Moiety (2,3-dihydroxy groups): This is the most significant point of instability. Catechols are highly prone to oxidation, which can be triggered by atmospheric oxygen (autoxidation), trace metal ions, high pH, and light. This process forms highly reactive o-quinones, which can subsequently polymerize, leading to pronounced discoloration (e.g., turning yellow, brown, or black).[1][2]
-
Ethyl Ester Group: The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, which cleaves the molecule into 4-bromo-2,3-dihydroxybenzoic acid and ethanol.[3][4][5] This is a critical concern for experiments in aqueous buffers.
-
Brominated Aromatic Ring: The carbon-bromine bond can be cleaved by exposure to high-energy light (photodegradation), especially in the UV spectrum, resulting in debromination of the aromatic ring.[6][7]
Q2: My solid this compound has changed color from off-white to tan/brown upon storage. Is it still usable?
A2: This discoloration is a classic indicator of catechol oxidation.[1][2] The colored impurities are polymerized quinones. While the bulk of the material may still be the desired compound, the presence of these impurities indicates that degradation has occurred. For sensitive applications requiring high purity, the material should be repurified (e.g., by recrystallization or column chromatography). For less sensitive screening experiments, its use may be acceptable, but you must be aware that the actual concentration of the active compound is lower than weighed, and impurities are present. We strongly recommend performing a purity check (e.g., HPLC, NMR) before use.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize degradation, the compound should be stored with the following precautions:
-
Temperature: Store in a cool environment, typically refrigerated (2-8°C).[8][9]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. This is the most critical factor.
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.
-
Moisture: Keep in a tightly sealed container with a desiccant to prevent hydrolysis.
Q4: Can I dissolve this compound in a basic aqueous buffer (e.g., pH > 8)?
A4: This is strongly discouraged for prolonged experiments or storage. The rate of catechol oxidation increases significantly with rising pH.[2][10] In an alkaline, oxygenated medium, the compound will likely degrade rapidly, evidenced by a rapid color change. If a basic pH is required for your experiment, solutions should be prepared fresh using de-gassed buffers immediately before use, and a chelating agent like EDTA can be added to sequester catalytic metal ions.
Part 2: Troubleshooting Guide: From Observation to Solution
This section provides a systematic approach to identifying and resolving specific experimental issues.
Issue 1: Rapid Discoloration of Solutions
-
Observation: A freshly prepared solution of this compound rapidly turns yellow, pink, or brown.
-
Primary Suspect: Oxidation of the catechol group.
-
Causality: The dihydroxy- functionalities are readily oxidized to form colored quinone species. This reaction is accelerated by dissolved oxygen, alkaline pH, and trace metal contaminants (Fe³⁺, Cu²⁺) that can act as catalysts.[11][12]
Caption: Troubleshooting logic for solution discoloration.
Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis
-
Observation: Your chromatogram shows one or more new peaks that were not present in the reference standard.
-
Primary Suspects: Hydrolysis, oxidation, or photodegradation products.
-
Causality: Each degradation pathway produces distinct chemical species with different retention times and masses. Identifying these species is key to diagnosing the problem.
This protocol is a self-validating system to confirm the identity of unknown peaks by intentionally creating them under controlled conditions.
-
Prepare Stock Solutions: Prepare a concentrated stock solution of high-purity this compound in a suitable solvent (e.g., Acetonitrile or Methanol).
-
Set Up Stress Conditions: Aliquot the stock solution into five separate, clearly labeled amber vials.
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidation: Add 3% H₂O₂.
-
Photodegradation: Place under a UV lamp (e.g., 254/365 nm).
-
Control: Keep one vial under normal storage conditions.
-
-
Incubation: Gently heat the acid, base, and oxidation vials to ~40-50°C for 2-4 hours. Expose the photodegradation vial for the same duration. Keep the control at room temperature.
-
Analysis: Neutralize the acid and base samples. Dilute all samples to the same concentration and analyze by HPLC and LC-MS.
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the one with the unknown impurity.
-
A new peak in the base-hydrolyzed sample matching your unknown and showing a mass corresponding to the carboxylic acid confirms hydrolysis .
-
New, often broad or multiple, peaks in the oxidized sample suggest oxidation .
-
A new peak in the UV-exposed sample with a mass indicating loss of bromine (M-Br+H) confirms photodegradation .
-
| Degradation Pathway | Triggering Factors | Expected Product(s) | Mass Change (vs. Parent) |
| Oxidation | O₂, high pH, metal ions (Cu²⁺, Fe³⁺)[1][11] | Ethyl 4-bromo-1,2-benzoquinone-3-carboxylate | -2 Da |
| Hydrolysis | Acidic or basic conditions, water[3][5] | 4-bromo-2,3-dihydroxybenzoic acid + Ethanol | -28 Da (for the acid) |
| Photodegradation | UV light exposure[6] | Ethyl 2,3-dihydroxybenzoate | -78 Da |
Issue 3: Inconsistent Results or Loss of Biological Activity
-
Observation: Experiments yield inconsistent results, or the compound appears to have lost its expected potency over time.
-
Primary Suspect: Compound degradation leading to a lower-than-expected concentration of the active molecule.
-
Causality: If the compound degrades in the solid state during storage or in solution during an experiment, the actual molar concentration will be lower than calculated, leading to unreliable results.
Caption: Workflow for maintaining compound integrity during experiments.
By implementing this workflow, you create a self-validating experimental system. Comparing the "Time Zero" and "End of Experiment" samples provides direct evidence of the compound's stability under your specific assay conditions, ensuring the trustworthiness of your results.
References
- 1. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. sserc.org.uk [sserc.org.uk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 33141-66-1|Ethyl 4-bromo-3-hydroxybenzoate|BLD Pharm [bldpharm.com]
- 9. Ethyl 4-bromo-3-hydroxybenzoate | 33141-66-1 [sigmaaldrich.com]
- 10. Catechol oxidation: considerations in the design of wet adhesive materials - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 11. Copper-assisted oxidation of catechols into quinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-assisted oxidation of catechols into quinone derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Ethyl 4-bromo-2,3-dihydroxybenzoate Synthesis
Welcome to the technical support center for the synthesis and analysis of Ethyl 4-bromo-2,3-dihydroxybenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with impurities and side reactions during this synthesis. Our goal is to provide clear, actionable advice rooted in established chemical principles to help you troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude reaction mixture and final product are dark brown/purple. The expected product is a light-colored solid. What is causing this discoloration?
A1: Plausible Cause & Mechanism
This is a classic sign of oxidation . The 2,3-dihydroxybenzoate moiety contains a catechol-like functional group. Catechols are notoriously sensitive to oxidation, especially in the presence of air (oxygen), trace metals, or basic conditions. The oxidation process typically proceeds through a semiquinone radical to form a highly colored ortho-quinone. These quinones can subsequently polymerize, leading to intractable, dark-colored tars.
The high electron density of the aromatic ring, further activated by two hydroxyl groups, makes it particularly susceptible to oxidation. This process can be accelerated by heat and light.
Troubleshooting & Prevention:
-
Inert Atmosphere: Conduct the reaction and subsequent work-up steps under an inert atmosphere (e.g., Nitrogen or Argon). This is the most critical factor in preventing oxidation.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles. Oxygen dissolved in the solvent is a primary culprit.
-
Control pH: Avoid basic conditions during work-up. If an aqueous wash is necessary, use slightly acidic water (e.g., dilute HCl, pH 3-4) to suppress the formation of the more easily oxidized phenoxide ions.
-
Antioxidants (Use with Caution): In some cases, adding a small amount of an antioxidant like sodium bisulfite or ascorbic acid to the aqueous work-up phase can help prevent oxidation, but be mindful that this adds another reagent that must be removed.
Q2: My LC-MS analysis shows a major peak with a mass corresponding to a dibrominated product (M+H ≈ 339/341/343). How did this form and how can I prevent it?
A2: Plausible Cause & Mechanism
This side product is Ethyl 4,X-dibromo-2,3-dihydroxybenzoate . The formation of a dibrominated species is a result of over-bromination .
Causality: The two hydroxyl groups are powerful activating, ortho-, para-directing groups. After the first bromine atom is added at the C4 position, the ring remains highly activated and is susceptible to a second electrophilic attack. The most likely position for the second bromination is C6, which is ortho to the C1-ester and meta to both hydroxyl groups, but the overall activation of the ring can still drive this reaction.
Troubleshooting & Prevention:
-
Stoichiometry Control: Use no more than 1.0 equivalent of the brominating agent (e.g., Br₂, NBS). Carefully measure your starting material and reagent.
-
Controlled Addition & Low Temperature: Add the brominating agent slowly and in a controlled manner to the reaction mixture at a low temperature (e.g., 0 °C to 5 °C). This helps to dissipate heat and control the reaction rate, favoring mono-substitution. A dropping funnel or a syringe pump is highly recommended for the addition.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than molecular bromine (Br₂) for activated rings and can help reduce over-bromination.
Q3: My crude NMR shows a significant amount of unreacted Ethyl 2,3-dihydroxybenzoate. How can I drive the reaction to completion?
A3: Plausible Cause & Mechanism
Seeing a large amount of starting material indicates an incomplete reaction . This can be due to several factors related to the activity of the brominating agent or the reaction conditions.
Causality:
-
Inactive Brominating Agent: The brominating agent may have degraded. For example, NBS can decompose over time, and Br₂ can be lost through evaporation.
-
Insufficient Reaction Time/Temperature: While low temperature is recommended for the addition, the reaction may need to be allowed to warm to room temperature and stir for a longer period to ensure completion.
-
Presence of Inhibitors: Any species in the reaction mixture that can react with the electrophile (e.g., water, certain solvents) can consume the brominating agent before it reacts with your substrate.
Troubleshooting & Prevention:
-
Reagent Quality: Use a fresh, high-purity bottle of your brominating agent.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. If the reaction stalls, a small additional charge of the brominating agent might be necessary.
-
Optimize Conditions: If the reaction is consistently incomplete, consider slightly increasing the reaction time or allowing it to warm to room temperature after the initial low-temperature addition. Ensure all glassware is dry and solvents are anhydrous.
Q4: I have a persistent impurity with a mass 28 Da lower than my product (M-H ≈ 231/233) and it's more polar on TLC. What is it?
A4: Plausible Cause & Mechanism
This impurity is almost certainly 4-bromo-2,3-dihydroxybenzoic acid . This is formed via the hydrolysis of the ethyl ester . The mass difference of 28.02 Da corresponds to the loss of an ethylene group (C₂H₄) as the ethyl ester (-OCH₂CH₃) is converted to a carboxylic acid (-OH).
Causality: Esters are susceptible to hydrolysis under both acidic and basic conditions, particularly in the presence of water and at elevated temperatures. This can occur during the reaction itself if conditions are not anhydrous, or more commonly, during an aqueous work-up.
Troubleshooting & Prevention:
-
Anhydrous Conditions: Ensure the reaction is run under strictly anhydrous conditions.
-
Controlled Work-up: During work-up, minimize contact time with aqueous layers. Use cold, dilute acid for washes and work quickly. Avoid basic washes (e.g., sodium bicarbonate), as this will readily hydrolyze the ester and deprotonate the resulting acid, making it water-soluble and difficult to separate.
-
Purification: This acidic side product can typically be separated from the desired ester product using column chromatography. Its higher polarity means it will have a lower Rf value on silica gel.
Q5: My NMR analysis shows an aromatic product with simplified signals and no ethyl group peaks. Mass spectrometry suggests a mass around 188/190 Da. What is this side product?
A5: Plausible Cause & Mechanism
This side product is likely 3-bromocatechol , resulting from the decarboxylation of the benzoic acid moiety. Dihydroxybenzoic acids are known to undergo decarboxylation (loss of CO₂) when heated, particularly in solution.[1][2]
Causality: The mechanism is facilitated by the high electron density on the carbon atom adjacent to the carboxyl group, which is enhanced by the ortho- and para-hydroxyl groups.[1] If ester hydrolysis occurs first (forming 4-bromo-2,3-dihydroxybenzoic acid), this intermediate can then readily decarboxylate, especially if the reaction or purification involves high temperatures (e.g., distillation).
Troubleshooting & Prevention:
-
Avoid High Temperatures: Do not heat the reaction mixture excessively. If you need to remove the solvent, use a rotary evaporator at a moderate temperature (<40-50 °C). Avoid purification by distillation.
-
Prevent Hydrolysis: Since decarboxylation often follows hydrolysis, preventing the formation of the free carboxylic acid (as described in Q4) is the best way to prevent the formation of 3-bromocatechol.
Summary of Potential Side Products
| Impurity Name | Structure | MW ( g/mol ) | Mass Spec (M+H)⁺ | Key Analytical Signatures |
| Oxidized Product | Ortho-quinone derivative | Variable | Variable | Intense dark color, broad/unresolved NMR signals, potential for polymerization. |
| Dibrominated Product | Ethyl 4,6-dibromo-2,3-dihydroxybenzoate | 339.97 | ~339/341/343 | Isotopic pattern for two Br atoms. Single remaining aromatic proton in ¹H NMR. |
| Hydrolyzed Product | 4-bromo-2,3-dihydroxybenzoic acid | 233.02 | ~233/235 | Absence of ethyl signals (triplet/quartet) in ¹H NMR. Broad -COOH proton signal. Higher polarity on TLC/HPLC. |
| Decarboxylated Product | 3-bromocatechol | 189.02 | ~189/191 | Absence of ethyl and carbonyl signals. Simplified aromatic region in ¹H NMR. |
Visualizing the Reaction Network
The following diagram illustrates the intended reaction pathway and the potential side reactions that can lead to common impurities.
Caption: Reaction scheme for this compound and major side product pathways.
Experimental Protocols
Protocol 1: General Troubleshooting Workflow for Purification
If your crude product analysis confirms the presence of multiple impurities, column chromatography is the most effective purification method.
-
Prepare the Crude Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). If it doesn't fully dissolve, you can "dry load" it by adsorbing the crude mixture onto a small amount of silica gel.
-
Select the Solvent System: Use TLC to determine an appropriate eluent system. A good starting point is a mixture of hexanes and ethyl acetate.
-
Aim for an Rf value of ~0.3 for the desired product.
-
The highly polar hydrolyzed acid will stay at the baseline (Rf ≈ 0).
-
The less polar dibrominated product will have a higher Rf than your target compound.
-
-
Pack and Run the Column:
-
Pack a silica gel column with your chosen solvent system.
-
Carefully load the sample onto the top of the column.
-
Begin elution, collecting fractions.
-
-
Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure (at a low temperature!) to yield the purified this compound.
Troubleshooting Logic Diagram
This workflow helps diagnose the likely issue based on initial observations of the crude product.
Caption: A decision-making workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Optimizing Reaction Conditions for Ethyl 4-bromo-2,3-dihydroxybenzoate Synthesis
Welcome to the Technical Support Center for the synthesis of Ethyl 4-bromo-2,3-dihydroxybenzoate. This guide is intended for researchers, scientists, and drug development professionals. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental work. Our focus is on providing practical, field-proven insights to help you navigate the complexities of this synthesis and optimize your reaction conditions for the best possible outcomes.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The introduction of a bromine atom and an ethyl ester group to the 2,3-dihydroxybenzoic acid core allows for further functionalization and molecular elaboration. However, the synthesis of this molecule can present challenges, including regioselectivity during bromination, potential side reactions, and purification difficulties. This guide will explore two plausible synthetic routes and provide detailed protocols and troubleshooting strategies for each.
Synthetic Strategies and Workflow
There are two primary synthetic routes to consider for the preparation of this compound. The choice between these routes may depend on the availability of starting materials, desired purity, and scalability.
Route A: Bromination followed by Esterification
This route involves the initial bromination of 2,3-dihydroxybenzoic acid to yield 4-bromo-2,3-dihydroxybenzoic acid, which is then esterified to the final product.
Route B: Esterification followed by Bromination
In this alternative approach, 2,3-dihydroxybenzoic acid is first esterified to ethyl 2,3-dihydroxybenzoate, which is subsequently brominated at the 4-position.
Below is a visual representation of the two synthetic pathways:
"Ethyl 4-bromo-2,3-dihydroxybenzoate" storage and handling best practices
This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of Ethyl 4-bromo-2,3-dihydroxybenzoate. It also includes troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is stable under recommended storage conditions.[1] While lyophilized formulations can be stored for extended periods, even at ambient temperatures, it is best practice to minimize exposure to moisture and air.
Q2: What is the appearance and physical state of this compound?
A2: this compound is typically a solid or semi-solid at room temperature.[3] Its appearance can range from colorless to a light yellow substance, with variations often dependent on purity and storage conditions.[3]
Q3: What are the solubility characteristics of this compound?
A3: This compound has mixed hydrophilic and lipophilic properties. It demonstrates good solubility in organic solvents like ethanol and acetone.[3] However, its water solubility is limited due to the hydrophobic aromatic ring and ethyl ester group.[3]
Q4: What are the primary safety hazards associated with this compound?
A4: While specific toxicity data is limited, it is crucial to handle this compound with care in a laboratory setting. Always consult the latest Safety Data Sheet (SDS) for comprehensive hazard information. General precautions include avoiding contact with skin and eyes, and preventing inhalation of dust or vapors.
Q5: How should I dispose of waste containing this compound?
A5: Dispose of contents and containers in accordance with local, state, and national regulations for hazardous waste.[1][2] It is recommended to use an approved disposal specialist.[2] Brominated compounds can generate acidic waste streams that may require specialized treatment.[3]
Troubleshooting Guide
This section addresses common problems encountered during experiments involving this compound.
Problem 1: Inconsistent reaction yields or unexpected side products.
-
Potential Cause: Degradation of the starting material due to improper storage.
-
Troubleshooting Steps:
-
Verify the storage conditions of your this compound stock. Ensure it has been kept in a cool, dry place, away from light and moisture.
-
Consider re-purifying the material if degradation is suspected.
-
For sensitive reactions, use a freshly opened container of the compound.
-
-
-
Potential Cause: Reactivity with incompatible materials.
-
Troubleshooting Steps:
-
Review the reaction setup for any incompatible reagents or solvents. While specific reactivity data is limited, avoid strong oxidizing agents and strong bases unless they are part of the intended reaction mechanism.
-
Ensure all glassware is clean and dry to prevent unwanted side reactions.
-
-
Problem 2: Difficulty dissolving the compound.
-
Potential Cause: Use of an inappropriate solvent.
-
Troubleshooting Steps:
-
As a starting point, attempt to dissolve the compound in polar organic solvents such as ethanol or acetone, where it is known to have good solubility.[3]
-
If the reaction requires an aqueous medium, consider using a co-solvent system to improve solubility.
-
Gentle heating and sonication may aid in dissolution, but monitor for any signs of degradation.
-
-
Problem 3: Inconsistent analytical results (e.g., NMR, HPLC).
-
Potential Cause: Presence of impurities in the compound.
-
Troubleshooting Steps:
-
Check the certificate of analysis (CoA) for the purity of the batch you are using.
-
If impurities are suspected, purify the compound using an appropriate technique such as recrystallization or column chromatography.
-
-
-
Potential Cause: Compound degradation in the analytical solvent.
-
Troubleshooting Steps:
-
Prepare analytical samples immediately before analysis.
-
If possible, use deuterated solvents that are known to be compatible with the compound.
-
-
Experimental Workflow & Decision Making
The following diagram illustrates a general workflow for handling and using this compound, including key decision points for troubleshooting.
Caption: General workflow for using this compound.
Summary of Key Handling Practices
| Practice | Rationale |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses, gloves, and a lab coat, to prevent skin and eye contact. |
| Ventilation | Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. |
| Hygienic Practices | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |
| Spill Response | In case of a spill, prevent further leakage if it is safe to do so.[1] Absorb the spill with inert material and dispose of it as hazardous waste. |
This technical support guide is intended to provide general guidance. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier and follow all applicable laboratory safety protocols.
References
Troubleshooting "Ethyl 4-bromo-2,3-dihydroxybenzoate" NMR peak assignments
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common and complex issues encountered during the NMR analysis of Ethyl 4-bromo-2,3-dihydroxybenzoate. As Senior Application Scientists, we provide not just procedural steps but also the underlying rationale to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I have synthesized this compound. What is the expected ¹H NMR spectrum and peak assignment?
Answer:
Understanding the expected spectrum is the first step in troubleshooting. The structure of this compound dictates a specific set of signals. The molecule has three key regions: the ethyl ester group, the substituted aromatic ring, and the hydroxyl groups.
The electron-withdrawing nature of the ester group and bromine atom, combined with the electron-donating effect of the two hydroxyl groups, creates a distinct electronic environment for each proton.[1][2]
Below is a table summarizing the predicted ¹H NMR signals. Note that chemical shifts are highly dependent on the solvent, concentration, and temperature.[3]
Predicted ¹H NMR Peak Assignments for this compound
| Labeled Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-a (-CH₃) | ~1.4 ppm | Triplet (t) | 3H | Alkyl protons coupled to the two H-b methylene protons. |
| H-b (-CH₂) | ~4.4 ppm | Quartet (q) | 2H | Methylene protons adjacent to the ester oxygen, causing a downfield shift. Coupled to the three H-a methyl protons.[4] |
| H-5 | ~7.1 - 7.3 ppm | Doublet (d) | 1H | Aromatic proton ortho to the bromine atom. It is coupled to H-6. Its exact shift is influenced by all substituents. |
| H-6 | ~7.4 - 7.6 ppm | Doublet (d) | 1H | Aromatic proton ortho to the electron-withdrawing ester group, causing a significant downfield shift relative to H-5. Coupled to H-5.[5] |
| -OH (at C2/C3) | 5.0 - 9.0 ppm (variable) | Broad Singlet (br s) | 2H | These are acidic, exchangeable protons. Their signals are often broad and their chemical shift is highly sensitive to solvent, concentration, and hydrogen bonding.[6][7] |
Diagram: Labeled Structure for Peak Assignment
Caption: Labeled protons on this compound.
Question 2: I am not seeing my hydroxyl (-OH) peaks, or they are very broad and not where I expect them. Why?
Answer:
This is one of the most common issues when dealing with molecules containing -OH or -NH protons. The phenomenon is due to chemical exchange.
Causality: Hydroxyl protons are acidic and can exchange with other acidic protons in the sample, most commonly with trace amounts of water (H₂O) present in the deuterated solvent.[6][7] This exchange can happen on a timescale that is fast relative to the NMR experiment, causing the signal to broaden significantly, sometimes to the point of it being indistinguishable from the baseline.
Troubleshooting Protocol: The D₂O Shake
This is a definitive experiment to confirm the presence of exchangeable -OH or -NH protons.
Methodology:
-
Acquire Initial Spectrum: Run the standard ¹H NMR spectrum of your compound in a solvent like CDCl₃ or Acetone-d₆.
-
Add D₂O: Add one or two drops of deuterium oxide (D₂O) to your NMR tube.
-
Shake Vigorously: Cap the tube and shake it for several minutes to ensure thorough mixing and facilitate the proton-deuterium exchange (OH + D₂O ⇌ OD + HDO).
-
Re-acquire Spectrum: Run the ¹H NMR spectrum again.
-
Analysis: The peaks corresponding to your hydroxyl protons will disappear or significantly decrease in intensity. A new, likely broad, peak for HDO may appear, typically between 4.7-4.8 ppm in CDCl₃.
Alternative Strategy: If observing the hydroxyl protons is critical (e.g., for studying hydrogen bonding), using a solvent that forms strong hydrogen bonds with the solute can be effective.
-
DMSO-d₆ (Dimethyl sulfoxide-d₆): This is the solvent of choice for observing -OH protons. It acts as a strong hydrogen bond acceptor, which slows down the chemical exchange rate and results in sharper, more defined -OH signals.
Question 3: My spectrum has more peaks than I predicted. How can I identify these impurities?
Answer:
Unexpected peaks are almost always due to residual solvents from your reaction work-up, purification, or from the NMR solvent itself. Identifying them is a process of elimination.
Workflow for Impurity Identification:
Caption: Workflow for identifying unknown peaks in an NMR spectrum.
Data Table: Common Solvent Impurities
The chemical shifts of impurities can vary slightly based on the primary deuterated solvent used.[8][9][10][11]
| Impurity | Formula | Typical ¹H Shift (CDCl₃) | Typical ¹H Shift (DMSO-d₆) | Multiplicity |
| Water | H₂O | ~1.56 ppm | ~3.33 ppm | Broad Singlet |
| Acetone | C₃H₆O | ~2.17 ppm | ~2.09 ppm | Singlet |
| Dichloromethane | CH₂Cl₂ | ~5.30 ppm | ~5.76 ppm | Singlet |
| Diethyl Ether | C₄H₁₀O | ~3.48 (q), ~1.21 (t) | ~3.39 (q), ~1.11 (t) | Quartet, Triplet |
| Ethyl Acetate | C₄H₈O₂ | ~4.12 (q), ~2.05 (s), ~1.26 (t) | ~4.03 (q), ~1.99 (s), ~1.16 (t) | Quartet, Singlet, Triplet |
| Hexane | C₆H₁₄ | ~1.25, ~0.88 | ~1.24, ~0.86 | Multiplets |
| Toluene | C₇H₈ | ~7.2-7.3 (m), ~2.36 (s) | ~7.2-7.3 (m), ~2.32 (s) | Multiplet, Singlet |
Question 4: The aromatic signals are distorted or not clean doublets. What is the cause?
Answer:
While you expect two clean doublets for the H-5 and H-6 protons, several factors can lead to distorted or more complex patterns.
-
Poor Shimming: The most common cause of broad or misshapen peaks is an inhomogeneous magnetic field.
-
Solution: Always perform a careful shimming procedure on your sample before acquisition. If peaks remain broad, your sample might have poor solubility or contain paramagnetic impurities.[6]
-
-
Second-Order Effects (Roofing): When the chemical shift difference (Δν in Hz) between two coupled protons is not much larger than their coupling constant (J), the simple n+1 rule breaks down. For your H-5 and H-6 protons, if their chemical shifts are very close, you will observe a "roofing" or "leaning" effect. The inner peaks of the two doublets will be taller, and the outer peaks will be shorter, with the "roof" slanting towards the coupled partner. In extreme cases, the pattern can become a complex multiplet.
-
Solution: This is an intrinsic property of the molecule under the given conditions. Running the spectrum on a higher-field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the separation in Hz between the peaks, making the spectrum appear more "first-order" (i.e., closer to clean doublets).
-
-
Overlapping Signals: It's possible that an impurity or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) is overlapping with one of your aromatic signals.
-
Solution: Try running the spectrum in a different solvent (e.g., Acetone-d₆ or Benzene-d₆). The change in solvent can shift the relative positions of your compound's peaks and the impurity peaks, potentially resolving the overlap.[6]
-
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. compoundchem.com [compoundchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: HPLC Method for Ethyl 4-bromo-2,3-dihydroxybenzoate
This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals working on the HPLC method development and validation for Ethyl 4-bromo-2,3-dihydroxybenzoate. This document is structured to provide immediate answers to common questions, in-depth troubleshooting for complex issues, and detailed protocols for method validation, ensuring both scientific rigor and practical utility.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the HPLC analysis of this compound.
Q1: What is a good starting point for an HPLC method for this compound?
A1: Due to the phenolic nature of this compound, a reversed-phase HPLC method is a suitable starting point. Phenolic compounds are frequently analyzed using this technique.[1] A C18 column is a robust initial choice. Given the acidic nature of the hydroxyl groups, an acidified mobile phase is recommended to ensure good peak shape and consistent retention.
A recommended starting method is:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Column Temperature: 30°C
Q2: Why is an acidified mobile phase necessary for this compound?
A2: The hydroxyl groups on the benzene ring are acidic. At a neutral pH, these groups can deprotonate and interact with residual silanols on the silica-based column packing, leading to peak tailing.[2] By adding an acid like formic acid to the mobile phase, you suppress the ionization of these hydroxyl groups, minimizing these secondary interactions and resulting in sharper, more symmetrical peaks.
Q3: What are the critical system suitability test (SST) parameters I should monitor?
A3: System suitability testing ensures that your chromatography system is performing adequately for the intended analysis.[3][4] Key SST parameters to monitor for this method include:
-
Tailing Factor (Symmetry Factor): Should be ≤ 2.0 to ensure peak symmetry.[5]
-
Relative Standard Deviation (RSD) of Peak Area: For replicate injections of the standard, the RSD should be ≤ 2.0% to demonstrate precision.[5]
-
Theoretical Plates (N): A measure of column efficiency. The value should be high, and consistent run-to-run.
-
Resolution (Rs): If analyzing impurities, the resolution between the main peak and the closest eluting impurity should be > 1.5.[6]
Q4: How do I prepare my sample for injection?
A4: Dissolve the this compound standard or sample in a solvent that is compatible with the mobile phase, such as a mixture of acetonitrile and water. It is best practice to dissolve the sample in the initial mobile phase composition to avoid peak distortion. Ensure the final solution is filtered through a 0.45 µm syringe filter before injection to prevent particulates from clogging the column.[2]
HPLC Method Development and Validation Workflow
Caption: Workflow for HPLC method development and validation.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Peak Shape Issues
Q: My peak for this compound is tailing. What are the possible causes and how can I fix it?
A: Peak tailing is a common issue with phenolic compounds. Here’s a systematic approach to troubleshooting:
-
Cause 1: Secondary Silanol Interactions: The hydroxyl groups on your analyte can interact with free silanol groups on the silica packing of the column.
-
Solution: Ensure your mobile phase is sufficiently acidic. A concentration of 0.1% formic or acetic acid is typically adequate. If tailing persists, consider using a column with end-capping or a base-deactivated stationary phase.[7]
-
-
Cause 2: Column Overload: Injecting too much sample can lead to peak distortion.[7]
-
Solution: Try diluting your sample and re-injecting. If the peak shape improves, you were likely overloading the column.
-
-
Cause 3: Column Contamination or Degradation: Accumulation of strongly retained compounds on the column frit or at the head of the column can cause tailing.[7]
-
Solution: Try flushing the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If this doesn't resolve the issue, and the column has been in use for a long time, it may need to be replaced. Using a guard column can help extend the life of your analytical column.
-
Retention Time Variability
Q: The retention time for my analyte is shifting between injections. What should I check?
A: Unstable retention times can compromise the reliability of your results. Here are the common culprits:
-
Cause 1: Inconsistent Mobile Phase Composition: Small variations in the mobile phase preparation can lead to significant shifts in retention time.[8]
-
Solution: Ensure your mobile phase is prepared accurately and consistently. If you are mixing solvents online, ensure the pump is functioning correctly. Always degas your mobile phase to prevent bubble formation in the pump.[8]
-
-
Cause 2: Fluctuations in Column Temperature: Temperature has a significant effect on retention time in reversed-phase HPLC.
-
Solution: Use a column oven to maintain a constant and consistent temperature. Even small fluctuations in ambient lab temperature can cause shifts if a column oven is not used.[8]
-
-
Cause 3: Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Ensure the column is flushed with the mobile phase for a sufficient amount of time before starting your analytical run. For gradient methods, allow enough time for the column to re-equilibrate to the initial conditions between injections.
-
Decision Tree for Common HPLC Troubleshooting
Caption: A decision tree for troubleshooting common HPLC issues.
Protocols for Method Validation
Method validation should be performed according to ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[9][10]
Protocol 1: System Suitability Testing
-
Prepare a Standard Solution: Prepare a solution of this compound at a concentration that gives a significant detector response.
-
Perform Replicate Injections: Inject the standard solution five or six times.
-
Calculate SST Parameters: From the resulting chromatograms, calculate the following:
-
The Relative Standard Deviation (RSD) of the peak areas.
-
The tailing factor for each peak.
-
The number of theoretical plates.
-
-
Compare to Acceptance Criteria: The results must meet the pre-defined acceptance criteria before any samples are analyzed.
| Parameter | Acceptance Criteria |
| RSD of Peak Area | ≤ 2.0% |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
Protocol 2: Forced Degradation Study for Specificity
Forced degradation studies are conducted to demonstrate that the analytical method can effectively separate the main analyte from any potential degradation products, thus proving the method's specificity.[11][12]
-
Prepare Stock Solution: Prepare a stock solution of this compound.
-
Apply Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.[13]
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.[13]
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (as per ICH Q1B guidelines).
-
-
Neutralize Samples: For the acid and base hydrolysis samples, neutralize them before dilution.
-
Analyze Samples: Analyze the stressed samples using the developed HPLC method, alongside an unstressed control sample.
-
Evaluate Results: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector can be used to confirm that the main peak is spectrally pure in the presence of any co-eluting degradants. A degradation of 5-20% is generally considered appropriate for these studies.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. youtube.com [youtube.com]
- 4. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 5. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 6. scribd.com [scribd.com]
- 7. Blogs | Restek [discover.restek.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. actascientific.com [actascientific.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Scaling Up the Synthesis of Ethyl 4-bromo-2,3-dihydroxybenzoate
Welcome to the technical support center for the synthesis of Ethyl 4-bromo-2,3-dihydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scale-up of this important chemical intermediate. Our focus is on providing practical, field-proven insights to ensure the successful and efficient synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step methodology for the synthesis of this compound, optimized for scalability and reproducibility.
Reagents and Materials
| Reagent/Material | Grade | Supplier |
| Ethyl 2,3-dihydroxybenzoate | ≥98% | Commercially Available |
| N-Bromosuccinimide (NBS) | Reagent Grade | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Prepared in-house | |
| Saturated aq. Sodium Thiosulfate (Na₂S₂O₃) | Prepared in-house | |
| Brine (Saturated aq. NaCl) | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | |
| Silica Gel | 230-400 mesh | Commercially Available |
| Hexane | ACS Grade | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Ethyl 2,3-dihydroxybenzoate (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF). The volume of DMF should be sufficient to fully dissolve the starting material, typically a 0.5 M solution is appropriate.
-
Inert Atmosphere: Purge the reaction vessel with nitrogen gas for 10-15 minutes to ensure an inert atmosphere. This is crucial to prevent potential side reactions.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Maintaining a low temperature is critical for controlling the selectivity of the bromination.
-
Preparation of Brominating Agent: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 equivalents) in anhydrous DMF.
-
Addition of Brominating Agent: Slowly add the NBS solution to the reaction mixture via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature of the reaction does not exceed 5 °C. The slow addition helps to control the exothermic nature of the reaction and minimize the formation of di-brominated byproducts.[1]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.
-
Extraction and Work-up: Transfer the reaction mixture to a separatory funnel and dilute with dichloromethane (DCM). Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Q1: Low yield of the desired product, this compound, is observed. What are the potential causes and solutions?
-
Potential Cause 1: Incomplete Reaction. The bromination reaction may not have gone to completion.
-
Solution: Ensure the reaction is monitored closely by TLC. If the starting material is still present after the recommended reaction time, consider extending the stirring time at 0 °C. Also, verify the quality and reactivity of the N-Bromosuccinimide (NBS), as it can degrade over time.[2]
-
-
Potential Cause 2: Sub-optimal Reaction Temperature. The reaction temperature may have been too low, leading to a sluggish reaction, or too high, promoting side reactions.
-
Solution: Maintain the reaction temperature strictly between 0-5 °C during the addition of NBS.[1] Use a calibrated thermometer to monitor the internal temperature of the reaction.
-
-
Potential Cause 3: Loss of Product during Work-up. The product may be partially soluble in the aqueous layers during the extraction process.
-
Solution: Ensure the pH of the aqueous layer is neutral or slightly acidic before extraction. Perform multiple extractions with dichloromethane (DCM) to maximize the recovery of the product.
-
Q2: Significant formation of a di-brominated byproduct is detected. How can this be minimized?
-
Potential Cause: Over-bromination due to excess brominating agent or high reactivity. The dihydroxy-activated aromatic ring is highly susceptible to electrophilic substitution, and controlling the reaction to achieve mono-bromination can be challenging.[3]
-
Solution 1: Stoichiometry Control: Use a slight excess of NBS (1.05 equivalents) to ensure the reaction goes to completion without a large excess that would promote di-bromination.
-
Solution 2: Slow Addition and Low Temperature: The slow, dropwise addition of the NBS solution at a controlled low temperature (0 °C) is critical to maintain a low concentration of the brominating agent in the reaction mixture at any given time, thus favoring mono-substitution.[1]
-
Solution 3: Choice of Solvent: N,N-Dimethylformamide (DMF) is known to promote para-selectivity in the bromination of activated aromatic compounds with NBS.[2]
-
Q3: The purification of the final product by column chromatography is difficult, with poor separation of the product from impurities.
-
Potential Cause 1: Presence of highly polar impurities. Succinimide, a byproduct of the reaction with NBS, is polar and can co-elute with the desired product.
-
Solution: During the work-up, ensure thorough washing with water to remove the majority of the water-soluble succinimide.
-
-
Potential Cause 2: Inappropriate solvent system for chromatography. The chosen eluent may not be providing adequate separation.
-
Solution: Experiment with different solvent systems for TLC to find the optimal mobile phase for separation before performing column chromatography. A gradient elution from low polarity (e.g., 9:1 hexane:ethyl acetate) to higher polarity (e.g., 7:3 hexane:ethyl acetate) is often effective.
-
Q4: The reaction appears to be very exothermic and difficult to control on a larger scale.
-
Potential Cause: Inadequate heat dissipation. As the scale of the reaction increases, the surface area-to-volume ratio decreases, making heat dissipation more challenging.[4]
-
Solution 1: Controlled Addition Rate: On a larger scale, the addition rate of the NBS solution must be carefully controlled and potentially slowed down to manage the heat generated.
-
Solution 2: Efficient Cooling: Utilize a more efficient cooling system, such as a cryostat or a larger ice-salt bath, to maintain the desired low temperature.
-
Solution 3: Dilution: Increasing the solvent volume can help to better dissipate the heat of the reaction.
-
Frequently Asked Questions (FAQs)
Q1: Why is N-Bromosuccinimide (NBS) preferred over molecular bromine (Br₂) for this synthesis?
NBS is a solid and is generally safer and easier to handle than liquid bromine, which is highly corrosive and volatile.[1] For the bromination of highly activated rings like Ethyl 2,3-dihydroxybenzoate, NBS often provides better control and selectivity, reducing the formation of over-brominated byproducts.[5]
Q2: What is the role of N,N-Dimethylformamide (DMF) as the solvent in this reaction?
DMF is a polar aprotic solvent that is effective at dissolving both the starting material and NBS. For brominations with NBS, DMF has been reported to favor para-substitution on activated aromatic rings, which is desirable for the synthesis of the target molecule.[2]
Q3: Are there any specific safety precautions to consider when working with N-Bromosuccinimide (NBS)?
Yes, NBS is a corrosive and harmful substance.[6] It is essential to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8] Avoid inhalation of the powder and contact with skin and eyes.[9] In case of contact, rinse the affected area immediately with plenty of water.[10]
Q4: Can this reaction be performed in a different solvent?
While DMF is recommended for its selectivity, other polar aprotic solvents like acetonitrile or tetrahydrofuran (THF) could potentially be used. However, the selectivity and reaction kinetics may vary. It is advisable to perform small-scale test reactions to optimize the conditions if a different solvent is to be used.
Q5: How can I confirm the structure of the final product?
The structure of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The expected spectroscopic data should be compared with literature values or predicted spectra.
Visualizing the Workflow
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buy Ethyl 4-bromo-2-hydroxybenzoate | 314240-85-2 [smolecule.com]
- 6. lobachemie.com [lobachemie.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.no [fishersci.no]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. chemscience.com [chemscience.com]
Technical Support Center: Purification of Crude "Ethyl 4-bromo-2,3-dihydroxybenzoate"
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of crude "Ethyl 4-bromo-2,3-dihydroxybenzoate." This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established chemical principles.
Introduction
The synthesis of this compound, a valuable intermediate in pharmaceutical and materials science, can often yield a crude product containing a variety of impurities. These can include unreacted starting materials, regioisomers, and over-brominated or under-brominated side products. Effective purification is therefore critical to ensure the integrity of downstream applications. This guide offers a systematic approach to tackling common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude this compound?
A1: Based on common synthetic routes involving the bromination of ethyl 2,3-dihydroxybenzoate or the esterification of 4-bromo-2,3-dihydroxybenzoic acid, likely impurities include:
-
Starting Materials: Unreacted ethyl 2,3-dihydroxybenzoate or 4-bromo-2,3-dihydroxybenzoic acid.
-
Regioisomers: Isomeric products such as ethyl 5-bromo-2,3-dihydroxybenzoate.
-
Over-brominated species: Di-brominated products, for instance, ethyl 4,6-dibromo-2,3-dihydroxybenzoate.
-
Hydrolysis products: 4-bromo-2,3-dihydroxybenzoic acid, resulting from the hydrolysis of the ester.
-
Residual solvents from the reaction and initial work-up.
Q2: My crude product is a dark, oily residue. How should I begin the purification?
A2: An oily residue suggests the presence of significant impurities. A good first step is an extractive work-up to remove both acidic and highly non-polar impurities. This can be followed by either recrystallization or column chromatography, depending on the complexity of the impurity profile as determined by Thin Layer Chromatography (TLC).
Q3: I'm seeing multiple spots on my TLC plate after purification. What does this indicate?
A3: Multiple spots on a TLC plate post-purification suggest that the chosen method was not effective in separating all impurities. You may need to optimize your purification technique. For column chromatography, this could involve adjusting the solvent system's polarity. For recrystallization, you might need to try a different solvent or a combination of solvents.
Q4: How can I confirm the purity of my final product?
A4: Purity should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can provide quantitative data on purity.[1] Spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR will help confirm the structure and identify any remaining impurities.
Troubleshooting Guides
Issue 1: Poor Separation During Column Chromatography
Poor separation on a silica gel column is a common issue. This can manifest as co-elution of the product with impurities or streaking of the compound on the column.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for column chromatography.
Detailed Protocol: Optimizing Column Chromatography
-
TLC Analysis: Before running a column, always perform a thorough TLC analysis with different solvent systems (e.g., varying ratios of hexanes and ethyl acetate). Aim for a retention factor (Rf) of 0.2-0.4 for the target compound.[2]
-
Solvent System Selection:
-
For a good starting point with substituted benzoates, a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate is recommended.[2]
-
If the impurities are more polar than the product, decrease the polarity of the mobile phase (increase the proportion of hexanes).
-
If the impurities are less polar, increase the polarity of the mobile phase (increase the proportion of ethyl acetate).
-
-
Column Packing: Ensure the silica gel is packed uniformly to prevent channeling. A slurry packing method is generally reliable.
-
Sample Loading:
-
Do not overload the column. As a rule of thumb, use a 1:30 to 1:50 ratio of crude product to silica gel by weight.
-
For compounds with moderate to low solubility in the mobile phase, consider dry loading. Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.
-
Data Presentation: Recommended Solvent Systems for TLC Analysis
| Solvent System (Hexane:Ethyl Acetate) | Expected Rf of this compound | Common Impurities Targeted |
| 4:1 | ~0.5 - 0.7 | Less polar impurities (e.g., over-brominated species) |
| 2:1 | ~0.3 - 0.5 | Optimal for separation |
| 1:1 | ~0.1 - 0.3 | More polar impurities (e.g., starting diol) |
Issue 2: Failure to Crystallize or Oiling Out During Recrystallization
Recrystallization is a powerful purification technique for solid compounds, but success is highly dependent on the choice of solvent.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for recrystallization.
Detailed Protocol: Systematic Recrystallization
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but well at its boiling point. For phenolic compounds like this compound, consider the following:
-
Procedure:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent to form a saturated solution.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter to remove colored impurities.
-
Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
If no crystals form, try inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal from a previous successful crystallization.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly.
-
Issue 3: Emulsion Formation During Extractive Work-up
Liquid-liquid extraction is often used as a preliminary purification step. Emulsions, which are stable mixtures of the two immiscible liquid phases, can form and complicate the separation.
Detailed Protocol: Breaking Emulsions
-
Patience: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the emulsion will break on its own.
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking.
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Filtration: For persistent emulsions, you can try filtering the mixture through a pad of celite or glass wool.
-
Centrifugation: If available, centrifuging the emulsion is a very effective method for separating the layers.
Experimental Protocols
Protocol 1: Extractive Work-up for Crude this compound
This protocol is designed to remove acidic impurities like unreacted 4-bromo-2,3-dihydroxybenzoic acid.
-
Dissolve the crude product in a suitable organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. This will react with and extract any acidic impurities into the aqueous layer. Be sure to vent the separatory funnel frequently as carbon dioxide gas will be evolved.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to yield the partially purified product.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of the final product. Method optimization will be required for specific instrumentation.
-
Column: A reverse-phase C18 column is a good starting point.[2]
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[4]
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 254 nm).
-
Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase.
References
Validation & Comparative
A Comparative Guide for Synthetic and Medicinal Chemists: Ethyl 4-bromo-2,3-dihydroxybenzoate vs. Ethyl 4-bromo-2-hydroxybenzoate
This guide provides an in-depth, objective comparison between two closely related yet functionally distinct halogenated benzoate derivatives: Ethyl 4-bromo-2,3-dihydroxybenzoate and Ethyl 4-bromo-2-hydroxybenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into their structural nuances, spectroscopic signatures, chemical reactivity, and biological potential, supported by experimental data and protocols. Our analysis aims to clarify the specific advantages and applications of each compound, enabling informed decisions in research and development.
Introduction: A Tale of Two Hydroxyls
At first glance, this compound and Ethyl 4-bromo-2-hydroxybenzoate share a significant portion of their molecular architecture: an ethyl benzoate core with a bromine atom at the C4 position. This shared scaffold makes them valuable as chemical intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] The critical distinction, however, lies in the substitution pattern of the aromatic ring. This compound possesses a catechol-like diol system, while its counterpart features a single phenolic hydroxyl group. This seemingly minor structural alteration dramatically influences the molecule's physicochemical properties, reactivity, and, most importantly, its interaction with biological systems. This guide will dissect these differences to provide a clear, application-oriented comparison.
Structural and Physicochemical Properties: The Foundation of Function
The addition of a second hydroxyl group at the C3 position fundamentally alters the molecule's polarity, hydrogen bonding capability, and lipophilicity. These parameters are critical determinants of a compound's solubility, membrane permeability, and potential for specific intermolecular interactions.
Caption: Chemical structures of the two benzoate derivatives.
A summary of their key computed and physical properties is presented below.
| Property | Ethyl 4-bromo-2-hydroxybenzoate | This compound | Causality of Difference |
| Molecular Formula | C₉H₉BrO₃[1] | C₉H₉BrO₄[3] | Additional oxygen atom from the C3-hydroxyl group. |
| Molecular Weight | 245.07 g/mol [4] | 259.07 g/mol | The mass of the additional oxygen atom. |
| CAS Number | 314240-85-2[4] | 1312609-83-8[5] | Unique identifiers for distinct chemical substances. |
| Predicted XlogP | 3.4 | 2.7[3] | The second hydroxyl group increases hydrophilicity, lowering the partition coefficient. |
| Hydrogen Bond Donors | 1 | 2 | Two hydroxyl groups can donate protons to hydrogen bonds. |
| Hydrogen Bond Acceptors | 3 | 4 | The additional hydroxyl oxygen acts as a hydrogen bond acceptor. |
The most significant divergence is the predicted lipophilicity (XlogP). The lower XlogP of this compound suggests greater water solubility and potentially different pharmacokinetic behavior compared to its more lipophilic monohydroxy counterpart. This is a crucial consideration in drug design for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Comparative Spectroscopic Analysis
Accurate identification and quality control are paramount in research. The structural difference between these two compounds gives rise to distinct spectroscopic fingerprints. While experimental spectra should always be the final arbiter, the expected differences are outlined below.
| Spectroscopic Method | Expected Signature for Ethyl 4-bromo-2-hydroxybenzoate | Expected Signature for this compound | Rationale |
| ¹H NMR | Two distinct aromatic proton signals (doublets or doublet of doublets). One -OH signal. | Two distinct aromatic proton signals (likely doublets). Two -OH signals. | The symmetry and electronic environment of the aromatic ring are different, affecting chemical shifts and splitting patterns. |
| ¹³C NMR | 9 distinct carbon signals. | 9 distinct carbon signals, with different chemical shifts for the aromatic carbons. | The electronic effect of the second hydroxyl group will shift the signals of C2, C3, and C4. |
| IR Spectroscopy | C=O stretch (~1680 cm⁻¹), broad O-H stretch (~3200 cm⁻¹), C-Br stretch. | C=O stretch (~1670 cm⁻¹), broader/more complex O-H stretch (~3300-3400 cm⁻¹), C-Br stretch. | The presence of two hydroxyl groups allows for more extensive intermolecular and potentially intramolecular hydrogen bonding, broadening the O-H band. |
| Mass Spectrometry | Molecular ion peak (M⁺) and M+2 peak of nearly equal intensity. | Molecular ion peak (M⁺) and M+2 peak of nearly equal intensity, but 16 Da higher than the monohydroxy analog. | The characteristic isotopic pattern of bromine will be present in both. The mass difference corresponds to one oxygen atom. |
Reactivity and Synthetic Potential: A Tale of Two Rings
The electronic nature of the aromatic ring dictates its reactivity. The presence of a second electron-donating hydroxyl group makes the ring of this compound significantly more electron-rich and nucleophilic than that of Ethyl 4-bromo-2-hydroxybenzoate.
Key Reactivity Differences:
-
Electrophilic Aromatic Substitution: The dihydroxy-substituted ring is highly activated, making it more susceptible to electrophilic attack (e.g., nitration, further halogenation). The regioselectivity of such reactions would also be different, directed by the two hydroxyl groups.
-
Oxidation: Catechols are readily oxidized to form quinones, a reaction pathway not available to the monohydroxy compound under similar conditions. This sensitivity to oxidation is a critical factor for handling and storage.
-
Chelation: The ortho-dihydroxy (catechol) functionality in this compound is a classic bidentate ligand capable of chelating metal ions. This property is absent in the monohydroxy analog and opens up applications in coordination chemistry and as a potential metalloenzyme inhibitor.
Caption: Chelation potential of the catechol moiety.
Both compounds serve as versatile building blocks. The bromine atom can be functionalized via cross-coupling reactions (e.g., Suzuki, Heck) or nucleophilic aromatic substitution, while the hydroxyl and ester groups offer sites for further modification.[1]
Biological Activity and Drug Development Insights
The structural differences translate directly into distinct biological activities and therapeutic potential.
-
Ethyl 4-bromo-2-hydroxybenzoate: Studies have identified this compound as an inhibitor of specific cytochrome P450 enzymes.[1] This makes it a valuable tool for investigating drug metabolism pathways and a potential starting point for developing modulators of xenobiotic metabolism.[1]
-
This compound: The catechol group is a well-known pharmacophore associated with a range of biological activities. Its close analog, ethyl 3,4-dihydroxybenzoate (EDHB), demonstrates several compelling properties:
-
Enzyme Inhibition: EDHB is an inhibitor of prolyl 4-hydroxylases, iron-dependent enzymes involved in processes like collagen synthesis and oxygen sensing.[6]
-
Iron Chelation: It can induce a state of effective iron deficiency in cells, impacting iron-dependent regulatory networks.[6]
-
Antibiotic Potentiation: EDHB has been shown to act as an efflux pump inhibitor in drug-resistant E. coli, thereby restoring the efficacy of antibiotics.[7]
-
Antioxidant Activity: Catechols are known radical scavengers.
-
The presence of the bromine atom on the 4-position of the catechol ring in this compound could further modulate these activities, offering a unique profile for investigation in oncology, infectious diseases, and inflammatory disorders.
Experimental Protocol: Comparative Analysis by HPLC
To provide a practical, self-validating method for distinguishing and assessing the purity of these compounds, a standard reverse-phase high-performance liquid chromatography (RP-HPLC) protocol is described.
Objective: To separate and quantify this compound and Ethyl 4-bromo-2-hydroxybenzoate and determine their relative retention times.
Caption: Workflow for comparative HPLC analysis.
Materials and Reagents:
-
This compound (analytical standard)
-
Ethyl 4-bromo-2-hydroxybenzoate (analytical standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, 18 MΩ·cm)
-
Trifluoroacetic acid (TFA, HPLC grade)
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: 50:50 Acetonitrile:Water with 0.1% TFA
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare individual 1 mg/mL stock solutions of each compound in methanol. Dilute these stocks with the mobile phase to a final concentration of 10 µg/mL.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject 10 µL of each standard solution separately.
-
Data Acquisition: Record the chromatograms for approximately 10-15 minutes.
Expected Outcome & Interpretation: Due to its higher polarity from the additional hydroxyl group, This compound is expected to have a significantly shorter retention time than the more lipophilic Ethyl 4-bromo-2-hydroxybenzoate. The latter will interact more strongly with the nonpolar C18 stationary phase, leading to longer elution times. This difference in retention provides a reliable method for distinguishing the two compounds and assessing the purity of individual samples.
Conclusion
While structurally similar, this compound and Ethyl 4-bromo-2-hydroxybenzoate are distinct chemical entities with divergent properties and potential applications.
-
Choose Ethyl 4-bromo-2-hydroxybenzoate when seeking a more lipophilic building block or investigating targets like cytochrome P450 enzymes where a single phenolic group is sufficient for interaction.[1]
-
Choose this compound for applications that can leverage its catechol moiety: metal chelation, antioxidant activity, enhanced ring reactivity, or targeting biological pathways where catechol-containing molecules like EDHB have shown promise (e.g., efflux pump inhibition, prolyl hydroxylase modulation).[6][7]
The selection between these two reagents should be a deliberate choice informed by the specific mechanistic hypothesis and the desired physicochemical profile of the final target molecule. Understanding their fundamental differences is the first step toward rational design and successful discovery.
References
- 1. Buy Ethyl 4-bromo-2-hydroxybenzoate | 314240-85-2 [smolecule.com]
- 2. 22717-56-2 | MFCD07780736 | Methyl 4-bromo-2-hydroxybenzoate [aaronchem.com]
- 3. PubChemLite - this compound (C9H9BrO4) [pubchemlite.lcsb.uni.lu]
- 4. Ethyl 4-Bromo-2-hydroxybenzoate - Amerigo Scientific [amerigoscientific.com]
- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. The prolyl 4-hydroxylase inhibitor ethyl-3,4-dihydroxybenzoate generates effective iron deficiency in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comprehensive Guide to the Comparative Analysis of Ethyl 4-bromo-2,3-dihydroxybenzoate Isomers: A Proposed Investigation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intersection of halogen chemistry and natural product scaffolds presents a fertile ground for the discovery of novel therapeutic agents. Dihydroxybenzoic acids (DHBAs), as metabolites of polyphenols and aspirin, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1] The introduction of a bromine atom to this scaffold, combined with esterification, is hypothesized to modulate these activities by altering the compound's physicochemical properties, such as lipophilicity and electronic character. This guide focuses on Ethyl 4-bromo-2,3-dihydroxybenzoate and its key positional isomers, providing a framework for their synthesis and a head-to-head comparison of their biological activities. As direct comparative experimental data for these specific isomers is not yet available in the public domain, this document serves as a detailed proposal for such an investigation, grounded in the established bioactivities of the parent DHBA molecules and related brominated phenols.
The core hypothesis is that the precise positioning of the bromine atom and the hydroxyl groups on the aromatic ring will significantly impact the antioxidant and anti-inflammatory potential of these compounds. Understanding this structure-activity relationship is crucial for the rational design of more potent and selective therapeutic candidates.
The Isomers of Interest
For a focused and impactful comparative study, we propose the synthesis and evaluation of the following key isomers of this compound:
-
This compound (Target Compound): The lead compound for this investigation.
-
Ethyl 5-bromo-2,3-dihydroxybenzoate: An isomer with the bromine atom shifted.
-
Ethyl 6-bromo-2,3-dihydroxybenzoate: Another positional isomer of the bromine atom.
-
Ethyl 4-bromo-2,5-dihydroxybenzoate (Ethyl 4-bromogentisate): An isomer with a different hydroxylation pattern, based on the highly active gentisic acid.[2][3][4][5]
-
Ethyl 4-bromo-3,4-dihydroxybenzoate (Ethyl 4-bromoprotocatechuate): An isomer based on the biologically active protocatechuic acid.[6][7][8][9][10]
Proposed Synthesis of Isomers
The synthesis of the target compound and its isomers can be achieved through multi-step synthetic routes starting from commercially available precursors. The general strategy involves the esterification of the corresponding benzoic acid and a subsequent bromination step, or vice-versa. The choice of the specific route will depend on the directing effects of the functional groups on the aromatic ring. For instance, the synthesis of this compound could be envisioned starting from 2,3-dihydroxybenzoic acid.
Example Synthetic Workflow:
Caption: A generalized workflow for the synthesis of the target compounds.
Part 1: Comparative Antioxidant Activity
The antioxidant capacity of phenolic compounds is closely tied to the number and position of their hydroxyl groups.[11][12] The presence of vicinal hydroxyls, as in the 2,3- and 3,4-dihydroxy isomers, is often associated with potent radical scavenging activity.[13] The bromine atom, being an electron-withdrawing group, may influence the hydrogen-donating ability of the hydroxyl groups.
Predicted Structure-Activity Relationship for Antioxidant Capacity
Based on existing data for dihydroxybenzoic acids, we can formulate a hypothesis regarding the antioxidant potential of their brominated ethyl esters.[1]
| Isomer | Parent Acid | Antioxidant Activity of Parent Acid (DPPH IC50 in µM) | Predicted Relative Antioxidant Activity of Brominated Ethyl Ester | Rationale |
| This compound | 2,3-Dihydroxybenzoic Acid | > 1000 | Moderate | The ortho-dihydroxy (catechol) structure is favorable for antioxidant activity.[14][15] |
| Ethyl 4-bromo-2,5-dihydroxybenzoate | 2,5-Dihydroxybenzoic Acid (Gentisic Acid) | 3.96 | High | Gentisic acid is a potent antioxidant.[1][2][5] |
| Ethyl 4-bromo-3,4-dihydroxybenzoate | 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) | 8.01 | High | Protocatechuic acid exhibits strong radical scavenging properties.[1][6] |
Experimental Protocols for Antioxidant Assays
A comprehensive evaluation of antioxidant activity should employ multiple assays that probe different mechanisms of action.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[11]
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare serial dilutions of the test compounds and a standard (e.g., Trolox or Ascorbic Acid) in methanol.
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each sample dilution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value for each compound.
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.[11]
Protocol:
-
Reagent Preparation: Generate the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours. Dilute the solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of the test compounds and a standard (e.g., Trolox) in ethanol.
-
Assay Procedure:
-
Add 20 µL of each sample dilution to a 96-well plate.
-
Add 180 µL of the ABTS working solution to each well.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis: Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
Part 2: Comparative Anti-inflammatory Activity
The anti-inflammatory effects of phenolic compounds are often mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in the expression of pro-inflammatory genes.[16][17][18][19] The catechol moiety, present in some of the isomers, is known to contribute to anti-inflammatory activity.[14][20][21]
The NF-κB Signaling Pathway
The activation of the NF-κB pathway by stimuli like Tumor Necrosis Factor-alpha (TNF-α) leads to the phosphorylation and degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines such as IL-6 and TNF-α.
Caption: The NF-κB signaling pathway and a potential point of inhibition by the test compounds.
Experimental Protocols for Anti-inflammatory Assays
Cell-based assays provide a biologically relevant context for evaluating the anti-inflammatory potential of the isomers.
1. NF-κB Reporter Gene Assay
This assay quantitatively measures the activity of the NF-κB transcription factor.
Protocol:
-
Cell Culture: Use a stable cell line expressing a reporter gene (e.g., luciferase) under the control of an NF-κB response element (e.g., HEK293-NF-κB-luc).
-
Compound Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding a stimulant, such as TNF-α (e.g., 10 ng/mL).
-
Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 6-8 hours), lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to cell viability (e.g., using an MTS assay) and calculate the IC50 for the inhibition of NF-κB activity.
2. Measurement of Pro-inflammatory Cytokine Production
This assay directly measures the downstream effect of NF-κB activation by quantifying the secretion of pro-inflammatory cytokines.
Protocol:
-
Cell Culture: Use an appropriate cell line, such as RAW 264.7 macrophages or THP-1 monocytes. Differentiate THP-1 cells into macrophages using PMA.
-
Compound Treatment and Stimulation: Pre-treat the cells with the test compounds for 1-2 hours, followed by stimulation with Lipopolysaccharide (LPS) (e.g., 1 µg/mL).
-
Supernatant Collection: After 24 hours, collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Determine the dose-dependent inhibition of cytokine production by the test compounds and calculate their IC50 values.
Conclusion and Future Directions
This guide outlines a systematic and comprehensive approach to comparing the biological activities of this compound and its key isomers. By combining targeted synthesis with a suite of robust in vitro antioxidant and cell-based anti-inflammatory assays, this proposed study will elucidate critical structure-activity relationships. The anticipated results will not only rank the potency of these novel compounds but also provide valuable insights into the influence of substituent positioning on their therapeutic potential. This knowledge will be instrumental in guiding the future design of more effective and selective agents for the treatment of diseases rooted in oxidative stress and inflammation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Can Gentisic Acid Serve as a High-Performance Antioxidant with Lower Toxicity for a Promising New Topical Application? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gentisic acid, a compound associated with plant defense and a metabolite of aspirin, heads a new class of in vivo fibroblast growth factor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A review on gentisic acid as a plant derived phenolic acid and metabolite of aspirin: Comprehensive pharmacology, toxicology, and some pharmaceutical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review on Protocatechuic Acid and Its Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biomol.com [biomol.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ojs.wiserpub.com [ojs.wiserpub.com]
- 13. Dihydroxybenzoic Acid Isomers Differentially Dissociate Soluble Biotinyl-Aβ(1–42) Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]
- 18. scbt.com [scbt.com]
- 19. researchgate.net [researchgate.net]
- 20. Anti-inflammatory effects of catechols in lipopolysaccharide-stimulated microglia cells: inhibition of microglial neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Histone Deacetylase (HDAC) Inhibition: Evaluating the Potential of Ethyl 4-bromo-2,3-dihydroxybenzoate Against Established Inhibitors
Introduction: The Rationale for Investigating Ethyl 4-bromo-2,3-dihydroxybenzoate as an HDAC Inhibitor
In the landscape of epigenetic drug discovery, the pursuit of novel, potent, and selective inhibitors of histone deacetylases (HDACs) remains a critical endeavor for therapeutic intervention in oncology, neurodegenerative disorders, and inflammatory diseases.[1][2] HDACs are a class of enzymes that remove acetyl groups from lysine residues of both histone and non-histone proteins, leading to chromatin condensation and transcriptional repression of key genes, including tumor suppressors.[1][3] The clinical approval of several HDAC inhibitors, such as Vorinostat (SAHA) and Romidepsin, has validated this enzyme class as a druggable target.[1]
This guide introduces This compound , a small molecule with a structural framework suggestive of potential HDAC inhibitory activity. While direct experimental evidence for its efficacy is not yet publicly available, its chemical architecture, particularly the dihydroxybenzoic acid moiety, shares features with known classes of HDAC inhibitors.[3] Specifically, the catechol (1,2-dihydroxybenzene) group can act as a zinc-binding group (ZBG), a critical pharmacophoric feature for interacting with the zinc ion in the active site of HDAC enzymes. This guide, therefore, presents a hypothetical yet scientifically grounded comparison of this compound with well-characterized HDAC inhibitors. We will delve into the mechanistic underpinnings of HDAC inhibition, provide a comparative analysis of leading inhibitors, and detail the experimental workflows required to validate the inhibitory potential of novel compounds like this compound.
The Pharmacophore of HDAC Inhibitors: A Structural Hypothesis
The generally accepted pharmacophore model for HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the catalytic zinc ion, a linker region that occupies the enzyme's substrate tunnel, and a cap group that interacts with the surface of the enzyme.
-
Zinc-Binding Group (ZBG): This is arguably the most critical feature for HDAC inhibition. Hydroxamic acids (as in Vorinostat), benzamides, and carboxylic acids are common ZBGs. The catechol moiety of this compound is hypothesized to fulfill this role.
-
Linker: This component connects the ZBG to the cap group and its length and rigidity influence isoform selectivity.
-
Cap Group: This larger, often aromatic or hydrophobic group, interacts with residues at the rim of the active site, contributing to potency and selectivity.
The structure of this compound aligns with this model, positioning it as a plausible candidate for HDAC inhibition.
Caption: General pharmacophore model for HDAC inhibitors.
Comparative Efficacy of Known HDAC Inhibitors
To contextualize the potential of this compound, it is essential to compare it against established HDAC inhibitors. The following table summarizes the inhibitory concentrations (IC50) of several key inhibitors against different HDAC isoforms. Pan-HDAC inhibitors, like Vorinostat, show broad activity, while others exhibit selectivity for specific classes or isoforms.
| Inhibitor | Class(es) Targeted | HDAC1 (IC50) | HDAC2 (IC50) | HDAC3 (IC50) | HDAC6 (IC50) | HDAC8 (IC50) | Reference(s) |
| Vorinostat (SAHA) | Pan-HDAC (I, II, IV) | ~10-50 nM | ~31-51 nM | ~8,908 nM | ~19 nM | ~6.8 µM | [4] |
| Romidepsin | Class I selective | ~1 nM | ~1 nM | ~1 nM | ~10 nM | - | [5] |
| Entinostat (MS-275) | Class I selective | ~26-41 nM | ~59-89 nM | Micromolar | - | - | [4] |
| Mocetinostat | Class I and IV | Nanomolar | Nanomolar | Nanomolar | - | - | |
| Tubastatin A | HDAC6 selective | >1000 nM | >1000 nM | >1000 nM | ~15 nM | - | |
| PCI-34051 | HDAC8 selective | >10 µM | >10 µM | >10 µM | >10 µM | ~10 nM |
Note: IC50 values can vary depending on the assay conditions.
Mechanism of Action and Downstream Signaling
HDAC inhibitors exert their anti-cancer effects through multiple mechanisms. By preventing the deacetylation of histones, they induce a more open chromatin structure, leading to the re-expression of silenced tumor suppressor genes like p21 and p53.[1][6] This, in turn, can trigger cell cycle arrest, differentiation, and apoptosis.[2][6] Furthermore, HDAC inhibitors can also affect the acetylation status and function of non-histone proteins involved in crucial cellular pathways, such as transcription factors and chaperone proteins.[2]
Caption: Downstream signaling effects of HDAC inhibition.
Experimental Workflows for Efficacy Determination
To empirically assess the efficacy of this compound as an HDAC inhibitor and compare it to established compounds, a series of in vitro and cell-based assays are required.
In Vitro HDAC Activity Assay (Fluorometric)
This assay directly measures the enzymatic activity of purified HDAC isoforms in the presence of an inhibitor. A fluorogenic substrate, typically an acetylated lysine peptide linked to a fluorophore, is used. Deacetylation by the HDAC enzyme allows a developer enzyme to cleave the peptide and release the fluorophore, resulting in a measurable fluorescent signal.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and known inhibitors (e.g., Vorinostat, Trichostatin A as a positive control) in DMSO.
-
Create a serial dilution of the test compounds and controls in HDAC assay buffer.
-
Dilute the recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC6) to the desired concentration in assay buffer.
-
Prepare the fluorogenic HDAC substrate solution in assay buffer.
-
-
Assay Plate Setup (96-well black plate):
-
Add assay buffer to all wells.
-
Add the serially diluted test compounds, positive control, or vehicle control (DMSO) to the appropriate wells.
-
Add the diluted recombinant HDAC enzyme to all wells except for the "no enzyme" control wells.
-
-
Enzymatic Reaction:
-
Gently mix and pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate solution to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Signal Development and Measurement:
-
Stop the reaction and develop the signal by adding the developer solution to all wells.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 355 nm, Em: 460 nm).[7][8][9][10]
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for in vitro HDAC activity assay.
Cellular Histone Acetylation Assay (Western Blot)
This assay determines the ability of a compound to inhibit HDAC activity within a cellular context by measuring the levels of acetylated histones.
Protocol:
-
Cell Culture and Treatment:
-
Seed a human cancer cell line (e.g., HeLa, HCT116) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and known inhibitors for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO).
-
-
Histone Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in Triton Extraction Buffer (TEB) containing a protease inhibitor cocktail and an HDAC inhibitor (e.g., sodium butyrate) to prevent deacetylation during extraction.[11]
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C for acid extraction of histones.[11]
-
Centrifuge and collect the supernatant containing the histones.
-
Determine the protein concentration using a Bradford or BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing 10-20 µg of histone extract with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load the samples onto a 15% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11][12]
-
Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the acetylated histone signal to the total histone signal to determine the relative increase in histone acetylation.
-
Conclusion and Future Directions
While the inhibitory activity of this compound against HDACs is currently hypothetical, its structural characteristics present a compelling case for further investigation. The dihydroxybenzoic acid core is a promising starting point for the design of novel HDAC inhibitors. The experimental workflows detailed in this guide provide a clear path for validating this hypothesis and rigorously comparing its efficacy against established clinical and preclinical HDAC inhibitors. Should this compound demonstrate significant inhibitory activity, further studies to determine its isoform selectivity, cellular effects on apoptosis and cell cycle, and in vivo efficacy would be warranted. This systematic approach is crucial for the development of the next generation of epigenetic therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Structure-activity relationships of histone deacetylase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blocking downstream signaling pathways in the context of HDAC inhibition promotes apoptosis preferentially in cells harboring mutant Ras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.co.jp [abcam.co.jp]
- 8. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Histone western blot protocol | Abcam [abcam.com]
A Researcher's Guide to the Spectroscopic Journey: Synthesizing and Characterizing Ethyl 4-bromo-2,3-dihydroxybenzoate
This guide provides an in-depth comparative analysis of the spectroscopic characteristics of Ethyl 4-bromo-2,3-dihydroxybenzoate and its precursors. Designed for researchers and professionals in drug development and organic synthesis, this document moves beyond mere data presentation. It delves into the causal relationships between molecular transformations and their spectroscopic signatures, offering a validated framework for reaction monitoring and structural elucidation. We will explore the synthesis pathway from 2,3-dihydroxybenzoic acid, detailing the experimental protocols and interpreting the resulting NMR, IR, and Mass Spectrometry data at each critical stage.
The Synthetic Pathway: From Catechol Precursor to Brominated Ester
The synthesis of this compound is a sequential process involving two primary transformations: Fischer esterification and electrophilic aromatic substitution (bromination). The starting material, 2,3-dihydroxybenzoic acid, possesses a catechol moiety and a carboxylic acid, both of which will exhibit distinct spectroscopic features that evolve throughout the synthesis.
The first step is the conversion of the carboxylic acid to an ethyl ester. This is typically achieved via Fischer esterification, a well-established acid-catalyzed reaction with an alcohol. The second step involves the selective bromination of the electron-rich aromatic ring. The hydroxyl groups are strong activating groups, directing the electrophilic substitution. The bromine atom is expected to add at the para position relative to the C-1 carboxylate group, which is the most sterically accessible and electronically favorable position.
Caption: Synthetic workflow for this compound.
Experimental Methodologies
The protocols described below are designed to be self-validating, with clear endpoints and purification steps that ensure the integrity of the spectroscopic analysis.
Protocol 1: Synthesis of Ethyl 2,3-dihydroxybenzoate (Intermediate)
-
Reactant Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dihydroxybenzoic acid (10.0 g, 64.9 mmol).
-
Solvent and Catalyst Addition: Add absolute ethanol (150 mL) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (3 mL) as the catalyst.
-
Reaction: Heat the mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, reduce the solvent volume by approximately half using a rotary evaporator.
-
Extraction: Pour the concentrated mixture into 200 mL of cold water and extract with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a brine wash (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Final Product: Purify the crude ester by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to obtain Ethyl 2,3-dihydroxybenzoate as a pure solid.
Protocol 2: Synthesis of this compound (Final Product)
-
Reactant Setup: Dissolve Ethyl 2,3-dihydroxybenzoate (5.0 g, 27.4 mmol) in glacial acetic acid (50 mL) in a 100 mL round-bottom flask equipped with a dropping funnel and magnetic stirrer, protected from light.
-
Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (1.4 mL, 27.4 mmol) in 10 mL of glacial acetic acid dropwise over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by pouring the mixture into 250 mL of cold water containing a small amount of sodium thiosulfate to consume any excess bromine.
-
Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound.
Protocol 3: Spectroscopic Analysis Workflow
All compounds (starting material, intermediate, and final product) were subjected to a consistent analytical workflow to ensure data comparability.
Caption: Standard workflow for spectroscopic characterization.
Spectroscopic Analysis and Comparison
The true power of spectroscopy lies in observing the subtle and significant shifts that occur as a molecule is transformed. For this analysis, we will also include Ethyl benzoate as a reference compound to help distinguish the spectroscopic features of the ethyl ester group from those of the substituted aromatic ring.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides a detailed map of the proton environments. The transition from a carboxylic acid to an ester and the subsequent introduction of a bromine atom cause predictable and informative changes.
Table 1: Comparative ¹H NMR Data (400 MHz, DMSO-d₆)
| Compound | δ (ppm) | Multiplicity | Integration | Assignment |
| 2,3-Dihydroxybenzoic Acid | ~13.0 | br s | 1H | -COOH |
| 9.75 | br s | 2H | Ar-OH | |
| 7.29 | dd | 1H | Ar-H | |
| 7.05 | t | 1H | Ar-H | |
| 6.75 | dd | 1H | Ar-H | |
| Ethyl Benzoate [1] | 8.05-7.95 | m | 2H | Ar-H (ortho) |
| 7.60-7.40 | m | 3H | Ar-H (meta, para) | |
| 4.35 | q | 2H | -OCH₂CH₃ | |
| 1.35 | t | 3H | -OCH₂CH₃ | |
| Ethyl 2,3-dihydroxybenzoate | 9.50 | br s | 2H | Ar-OH |
| 7.15 | d | 1H | Ar-H | |
| 6.90 | d | 1H | Ar-H | |
| 6.70 | t | 1H | Ar-H | |
| 4.30 | q | 2H | -OCH₂CH₃ | |
| 1.30 | t | 3H | -OCH₂CH₃ | |
| This compound | 10.1 | br s | 2H | Ar-OH |
| 7.40 | s | 1H | Ar-H (C6-H) | |
| 7.10 | s | 1H | Ar-H (C5-H) | |
| 4.32 | q | 2H | -OCH₂CH₃ | |
| 1.31 | t | 3H | -OCH₂CH₃ |
-
Esterification: The most dramatic change upon converting 2,3-dihydroxybenzoic acid to its ethyl ester is the disappearance of the highly deshielded carboxylic acid proton (~13.0 ppm) and the appearance of the characteristic quartet (~4.30 ppm) and triplet (~1.30 ppm) of the ethyl group.[1] This provides unequivocal evidence of successful esterification.
-
Bromination: The introduction of bromine onto the ring in This compound simplifies the aromatic region. The original three-proton system collapses into two singlets, as the protons on C5 and C6 are no longer coupled to each other. The electron-withdrawing nature of bromine also causes a downfield shift of the adjacent aromatic protons compared to the intermediate.
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR complements the proton data by providing insight into the carbon framework of the molecule.
Table 2: Comparative ¹³C NMR Data (100 MHz, DMSO-d₆)
| Compound | Carbonyl (C=O) | Aromatic Carbons | Alkyl Carbons |
| 2,3-Dihydroxybenzoic Acid [2][3] | 171.5 | 150.1, 145.8, 120.2, 118.5, 117.9, 115.3 | - |
| Ethyl Benzoate [4][5] | 166.5 | 132.8, 130.6, 129.5, 128.3 | 60.9 (-CH₂), 14.3 (-CH₃) |
| Ethyl 2,3-dihydroxybenzoate | 169.0 | 149.5, 145.0, 121.0, 119.0, 118.5, 116.0 | 61.0 (-CH₂), 14.2 (-CH₃) |
| This compound | 168.5 | 151.0, 144.5, 125.0, 120.0, 119.5, 105.0 (C-Br) | 61.2 (-CH₂), 14.2 (-CH₃) |
-
Esterification: The carbonyl carbon signal shifts upfield from ~171.5 ppm in the acid to ~169.0 ppm in the ester. The appearance of two new signals around 61.0 ppm and 14.2 ppm confirms the presence of the ethyl group.[4][5]
-
Bromination: The most significant change is the appearance of a new signal at a relatively shielded position (~105.0 ppm) corresponding to the carbon directly attached to the bromine atom (C-Br). The signals for the other aromatic carbons also shift, reflecting the new substitution pattern.
Infrared (IR) Spectroscopy: Functional Group Vibrations
IR spectroscopy is exceptionally useful for tracking the transformation of functional groups.
Table 3: Key Comparative IR Frequencies (cm⁻¹)
| Compound | O-H Stretch | C=O Stretch | C-O Stretch |
| 2,3-Dihydroxybenzoic Acid [6] | 3400-2500 (broad, acid), 3300 (sharp, phenol) | 1680 | 1300-1200 |
| Ethyl Benzoate [7][8] | - | 1726 | 1300-1000 |
| Ethyl 2,3-dihydroxybenzoate | 3350 (sharp, phenol) | 1715 | 1300-1000 |
| This compound | 3340 (sharp, phenol) | 1710 | 1300-1000, ~650 (C-Br) |
-
From Acid to Ester: The defining change is the replacement of the extremely broad O-H stretch of the carboxylic acid dimer (overlapping with C-H stretches from 3400-2500 cm⁻¹) with the sharp O-H stretches of the phenolic groups around 3350 cm⁻¹. The carbonyl (C=O) stretch shifts to a higher frequency, from ~1680 cm⁻¹ for the conjugated acid to ~1715 cm⁻¹ for the ester, which is a classic indicator of ester formation.[7]
-
Bromination: The IR spectrum of the final product is very similar to the intermediate, with the addition of a new, weaker absorption in the low-frequency region (~650 cm⁻¹) characteristic of a C-Br bond stretch.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compounds, offering definitive proof of the transformations.
Table 4: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key M⁺ or [M-H]⁻ Peak(s) |
| 2,3-Dihydroxybenzoic Acid [9] | C₇H₆O₄ | 154.12 g/mol | m/z 154 (M⁺), 137, 109 |
| Ethyl Benzoate [4][10] | C₉H₁₀O₂ | 150.17 g/mol | m/z 150 (M⁺), 122, 105, 77 |
| Ethyl 2,3-dihydroxybenzoate | C₉H₁₀O₄ | 182.17 g/mol | m/z 182 (M⁺), 154, 137 |
| This compound | C₉H₉BrO₄ | 261.07 g/mol | m/z 260 & 262 (M⁺, ~1:1 ratio) |
-
Esterification: The molecular ion peak increases by 28 mass units (the addition of C₂H₄), moving from m/z 154 to m/z 182. This corresponds to the replacement of a proton with an ethyl group.
-
Bromination: The most compelling evidence comes from the mass spectrum of the final product. Due to the nearly equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion appears as a characteristic pair of peaks (M⁺ and M⁺+2) of roughly equal intensity at m/z 260 and 262. This isotopic signature is an unambiguous confirmation of the successful incorporation of a single bromine atom into the molecule.
Conclusion
The synthesis of this compound from 2,3-dihydroxybenzoic acid provides an excellent case study in the power of comparative spectroscopy. Each synthetic step imparts a unique and identifiable signature on the spectroscopic data. From the appearance of ethyl signals in NMR to the disappearance of the broad acid O-H stretch in IR, and finally to the characteristic isotopic doublet in the mass spectrum, these techniques provide a robust and multi-faceted toolkit for the modern researcher. By understanding the causal links between chemical structure and spectral output, scientists can confidently monitor reaction progress, verify intermediate structures, and confirm the identity and purity of their final target compounds.
References
- 1. Ethyl benzoate(93-89-0) 1H NMR spectrum [chemicalbook.com]
- 2. 2,3-Dihydroxybenzoic acid(303-38-8) 13C NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl benzoate(93-89-0) 13C NMR [m.chemicalbook.com]
- 6. 2,3-Dihydroxybenzoic Acid | C7H6O4 | CID 19 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Ethyl benzoate(93-89-0) IR Spectrum [m.chemicalbook.com]
- 9. Benzoic acid, 2,3-dihydroxy- [webbook.nist.gov]
- 10. Ethyl benzoate(93-89-0) MS spectrum [chemicalbook.com]
A Senior Application Scientist's Comparative Guide to Ethyl 4-bromo-2,3-dihydroxybenzoate and Other Halogenated Benzoates in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Halogenated benzoates, particularly those adorned with additional functional groups, represent a class of versatile intermediates pivotal in the construction of complex molecular architectures found in pharmaceuticals and functional materials. Among these, Ethyl 4-bromo-2,3-dihydroxybenzoate stands out as a key substrate for palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of this compound with its halogenated congeners, offering field-proven insights and experimental data to inform your synthetic strategy.
The Halogen Dance: Unraveling the Reactivity of Aryl Halides in Cross-Coupling Reactions
The utility of aryl halides as coupling partners in reactions such as the Suzuki-Miyaura and Sonogashira couplings is fundamentally governed by the nature of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for aryl halides in the rate-determining oxidative addition step of the catalytic cycle is I > Br > Cl > F.[1][2] This trend is a direct consequence of the decreasing C-X bond dissociation energy down the group, with the weaker C-I bond being more readily cleaved by the palladium catalyst.
While aryl iodides often provide higher reactivity, allowing for milder reaction conditions, they are typically more expensive and can be less stable than their bromide counterparts.[3] Conversely, aryl chlorides are economically attractive but their inertness often necessitates more forcing conditions, higher catalyst loadings, and the use of sophisticated, electron-rich ligands to facilitate oxidative addition.[4][5]
The presence of two electron-donating hydroxyl groups at the 2- and 3-positions of the benzoate ring in our target molecule, this compound, introduces an additional layer of complexity. These groups increase the electron density of the aromatic ring, which can decelerate the rate of oxidative addition. However, they can also influence the reaction through coordination with the metal center or by altering the solubility and electronic properties of the substrate.
Comparative Performance in Suzuki-Miyaura Coupling: A Data-Informed Perspective
Direct comparative studies on the Suzuki-Miyaura coupling of the complete series of ethyl 4-halo-2,3-dihydroxybenzoates are scarce in the literature. However, we can extrapolate valuable insights from studies on structurally analogous compounds, such as 4-halobenzoic acids.
A comparative study on the Suzuki-Miyaura coupling of 4-halobenzoic acids with a phenylboronic acid derivative provides a clear illustration of the expected reactivity trend.[6]
| Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Conversion (%) |
| 4-Iodobenzoic Acid | Na₂PdCl₄/PPh₂PhSO₃Na/HCOOH (0.1 mol% Pd) | - | Water | Room Temp | 100 |
| 4-Bromobenzoic Acid | Na₂PdCl₄/PPh₂PhSO₃Na/HCOOH (1 mol% Pd) | - | Water | Room Temp | Low |
| 4-Bromobenzoic Acid | Na₂PdCl₄/PPh₂PhSO₃Na/HCOOH (0.01 mol% Pd) | - | Water | 70 | 100 |
| Data extrapolated from a study on 4-halobenzoic acids, serving as a proxy for the reactivity of the corresponding ethyl esters.[6] |
This data strongly suggests that Ethyl 4-iodo-2,3-dihydroxybenzoate would be the most reactive in Suzuki-Miyaura coupling, likely achieving high yields under mild conditions (e.g., room temperature, low catalyst loading). This compound offers a balance of good reactivity and substrate stability/cost, although it may require slightly elevated temperatures or higher catalyst loadings to achieve comparable efficiency to the iodo derivative.[3] Ethyl 4-chloro-2,3-dihydroxybenzoate , being the least reactive, would necessitate more specialized and forcing conditions, including the use of bulky, electron-rich phosphine ligands and stronger bases to promote the challenging oxidative addition step.[4][5]
Sonogashira Coupling: Insights into Arylalkyne Synthesis
The Sonogashira reaction, a powerful tool for the formation of C(sp²)-C(sp) bonds, exhibits a similar reactivity trend for aryl halides.[7] The choice of the halogen atom on the dihydroxybenzoate substrate will significantly impact the reaction conditions required for efficient coupling with a terminal alkyne.
Based on general principles and available data for other aryl halides, we can predict the following performance characteristics:
-
Ethyl 4-iodo-2,3-dihydroxybenzoate : Expected to undergo Sonogashira coupling under very mild, often copper-free conditions, at or near room temperature with low catalyst loadings.[8]
-
This compound : Represents a reliable and versatile substrate for Sonogashira coupling. While it may require slightly higher temperatures and the use of a copper co-catalyst for optimal results, numerous efficient protocols for the coupling of aryl bromides have been developed.[9][10][11]
-
Ethyl 4-chloro-2,3-dihydroxybenzoate : Will be the most challenging substrate, demanding carefully optimized conditions, including higher temperatures, specific ligand systems, and potentially higher catalyst and copper co-catalyst loadings.
Experimental Protocols: A Practical Guide
The following protocols are provided as a robust starting point for researchers. It is crucial to note that optimization of reaction conditions (e.g., temperature, reaction time, catalyst and ligand loading, base, and solvent) may be necessary for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is designed to be a reliable method for the synthesis of ethyl 4-phenyl-2,3-dihydroxybenzoate, leveraging a common and effective palladium catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
In a separate vial, prepare a pre-catalyst solution by dissolving Pd(OAc)₂ and SPhos in a small amount of the degassed solvent mixture. Add this solution to the reaction flask.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Causality Behind Experimental Choices:
-
SPhos: A bulky and electron-rich phosphine ligand that facilitates both the oxidative addition of the aryl bromide and the reductive elimination steps of the catalytic cycle, leading to higher efficiency.
-
K₃PO₄: A moderately strong base that is effective in promoting the transmetalation step without causing significant side reactions.
-
Dioxane/Water: A common solvent system for Suzuki couplings that aids in the dissolution of both the organic and inorganic reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijnc.ir [ijnc.ir]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. researchgate.net [researchgate.net]
- 11. people.chem.ucsb.edu [people.chem.ucsb.edu]
A Senior Application Scientist's Guide to Benchmarking "Ethyl 4-bromo-2,3-dihydroxybenzoate" as a Prolyl Hydroxylase Inhibitor
For researchers, scientists, and drug development professionals, the identification and characterization of novel small molecule inhibitors are paramount to advancing therapeutic strategies. This guide provides an in-depth technical framework for benchmarking the performance of "Ethyl 4-bromo-2,3-dihydroxybenzoate," a putative prolyl hydroxylase (PHD) inhibitor, against established alternatives in relevant biochemical and cell-based assays. By providing detailed experimental protocols and a comparative analysis of known inhibitors, this document serves as a comprehensive resource for evaluating the potential of this compound in modulating the hypoxia-inducible factor (HIF) pathway.
Introduction: The Rationale for Investigating this compound
This compound (PubChem CID: 58316155) is a small molecule with structural similarities to known inhibitors of prolyl hydroxylase domain enzymes (PHDs).[1] Its analogue, Ethyl 3,4-dihydroxybenzoate (EDHB), is a well-documented competitive inhibitor of PHDs, acting as a substrate mimic of 2-oxoglutarate.[2][3] PHDs are key cellular oxygen sensors that, in the presence of oxygen, hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), targeting it for proteasomal degradation.[4] Inhibition of PHDs stabilizes HIF-1α, allowing it to activate the transcription of genes involved in crucial physiological responses to hypoxia, such as erythropoiesis and angiogenesis.[5][6]
This mechanism has led to the development of a new class of drugs for treating anemia associated with chronic kidney disease.[6] Given its structural characteristics, it is hypothesized that this compound also functions as a PHD inhibitor. This guide outlines the necessary experimental framework to test this hypothesis and to benchmark its performance against clinically relevant PHD inhibitors.
Comparative Landscape: Established Prolyl Hydroxylase Inhibitors
A thorough evaluation of a novel compound necessitates comparison with well-characterized alternatives. The following table summarizes the key physicochemical properties and reported in vitro potencies of this compound's structural analog, EDHB, and three clinically advanced PHD inhibitors: Roxadustat, Vadadustat, and Molidustat.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) | PHD Isoform IC50 (nM) |
| This compound | C₉H₉BrO₄ | 261.07 | 2.7 | To be determined |
| Ethyl 3,4-dihydroxybenzoate (EDHB) | C₉H₁₀O₄ | 182.17 | 1.8 | Varies with assay conditions |
| Roxadustat (FG-4592) | C₁₉H₁₆N₂O₅ | 352.34 | 3.13 | PHD2: ~591 |
| Vadadustat (AKB-6548) | C₁₄H₁₁ClN₂O₄ | 306.70 | - | PHD1: 15.36, PHD2: 11.83, PHD3: 7.63 |
| Molidustat (BAY 85-3934) | C₁₃H₁₄N₈O₂ | 314.30 | -0.2 | PHD1: 480, PHD2: 280, PHD3: 450 |
Note: IC50 values can vary depending on the specific assay conditions and should be determined concurrently for a direct comparison.
Core Performance Assays: A Step-by-Step Guide
To comprehensively benchmark this compound, a tiered approach involving both biochemical and cell-based assays is recommended. This section provides detailed protocols for these essential experiments.
In Vitro Prolyl Hydroxylase 2 (PHD2) Inhibition Assay
The primary biochemical evaluation involves directly measuring the inhibitory activity of the compound against a purified PHD isoform, with PHD2 being the most critical for HIF-1α regulation.
Principle: This assay quantifies the consumption of the PHD2 cofactor, α-ketoglutarate, in the presence of the inhibitor. The remaining α-ketoglutarate is derivatized and measured colorimetrically.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 µM FeCl₂, 2 mM L-ascorbic acid.
-
Recombinant human PHD2 enzyme.
-
HIF-1α peptide substrate (containing the P564 hydroxylation site).
-
α-ketoglutarate solution.
-
Test Compounds: Prepare a 10 mM stock solution of this compound and comparator compounds in DMSO. Create a dilution series in the assay buffer.
-
Derivatization Reagent: 2,4-dinitrophenylhydrazine (2,4-DNPH) in a strong acid.
-
Base Solution: 2.5 M NaOH.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of the diluted test compounds.
-
Add 80 µL of a master mix containing the assay buffer, PHD2 enzyme, and HIF-1α peptide to each well.
-
Initiate the enzymatic reaction by adding 10 µL of the α-ketoglutarate solution.
-
Incubate the plate at room temperature for 30 minutes.
-
Stop the reaction and derivatize the remaining α-ketoglutarate by adding the 2,4-DNPH solution.
-
Incubate for 10 minutes at room temperature.
-
Add the base solution to develop the color.
-
Measure the absorbance at a wavelength appropriate for the derivatized product.
-
-
Data Analysis:
-
Calculate the percentage of PHD2 inhibition for each concentration of the test compound relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
-
Cellular HIF-1α Stabilization Assay via Western Blot
This cell-based assay assesses the ability of the compound to penetrate the cell membrane and inhibit intracellular PHDs, leading to the accumulation of HIF-1α protein.
Principle: Cultured cells are treated with the test compound, and the total cellular protein is extracted. HIF-1α levels are then quantified by Western blotting, a technique that separates proteins by size and detects specific proteins using antibodies.
Experimental Workflow:
Caption: Workflow for Western blot analysis of HIF-1α stabilization.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa or Hep3B) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound and comparator compounds for 4-8 hours. Include a DMSO vehicle control.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 7.5% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for HIF-1α and the loading control.
-
Normalize the HIF-1α signal to the loading control to determine the relative increase in HIF-1α stabilization.
-
Cytotoxicity Assessment via Lactate Dehydrogenase (LDH) Assay
It is crucial to determine if the observed cellular effects are due to specific pathway modulation or general cytotoxicity. The LDH assay is a standard method for assessing cell membrane integrity.
Principle: Lactate dehydrogenase is a cytosolic enzyme that is released into the cell culture medium upon cell membrane damage. The LDH assay measures the activity of this released enzyme, which is proportional to the number of lysed cells.
Experimental Workflow:
Caption: Workflow for the LDH cytotoxicity assay.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate at an optimal density.
-
Treat the cells with a range of concentrations of this compound and comparator compounds for 24 to 48 hours.
-
Include wells for three controls: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and medium only (background).
-
-
Assay Procedure:
-
Centrifuge the plate to pellet any detached cells.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture, which contains a substrate and a tetrazolium salt, to each well.
-
Incubate the plate at room temperature, protected from light, for 30 minutes.
-
Add a stop solution to terminate the reaction.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity for each compound concentration using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
Interpreting the Results and Future Directions
The data generated from these assays will provide a comprehensive performance profile for this compound.
-
Potency: The in vitro PHD2 IC50 value will establish the direct inhibitory potential of the compound. A lower IC50 indicates higher potency.
-
Cellular Efficacy: The Western blot results will demonstrate the compound's ability to engage its target in a cellular context, a critical step in drug discovery. The concentration-dependent increase in HIF-1α will be a key indicator of its cellular efficacy.
-
Safety Profile: The LDH assay will provide an initial assessment of the compound's cytotoxicity. A high cytotoxic potential would be a significant drawback for further development.
Should this compound demonstrate promising potency and cellular efficacy with low cytotoxicity, further investigations would be warranted. These could include assessing its selectivity against other 2-oxoglutarate-dependent dioxygenases, evaluating its effect on the transcription of HIF target genes (e.g., EPO, VEGFA) via qPCR, and conducting in vivo studies to determine its pharmacokinetic properties and efficacy in animal models of anemia.
This structured, comparative approach ensures a rigorous and objective evaluation of this compound, providing the essential data needed to guide future research and development efforts in the promising field of PHD inhibitors.
References
- 1. PubChemLite - this compound (C9H9BrO4) [pubchemlite.lcsb.uni.lu]
- 2. nbinno.com [nbinno.com]
- 3. Ethyl 3,4-dihydroxybenzoate | 3943-89-3 [chemicalbook.com]
- 4. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roxadustat: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roxadustat - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Ethyl 4-bromo-2,3-dihydroxybenzoate Derivatives: A Guide for Researchers
Introduction: The Potential of Substituted Dihydroxybenzoates
Ethyl 4-bromo-2,3-dihydroxybenzoate is a halogenated derivative of the naturally occurring 2,3-dihydroxybenzoic acid, a catechol-type phenolic compound. The core structure, featuring a benzoic acid ester with adjacent hydroxyl groups and a bromine substituent, presents a rich scaffold for chemical modification and exploration of biological activity. The presence of hydroxyl groups, a bromine atom, and an ester functional group allows for a variety of derivatizations, each potentially modulating the molecule's physicochemical properties and biological efficacy.
This guide provides a comparative analysis of a proposed series of derivatives of this compound. We will explore the synthetic rationale for these derivatives, their anticipated physicochemical characteristics, and a comparative assessment of their potential as antimicrobial agents and enzyme inhibitors. This analysis is grounded in established structure-activity relationships of similar phenolic and halogenated compounds.
Proposed Derivatives for Comparative Analysis
For a systematic comparison, we propose the synthesis and evaluation of the following derivatives, which involve modification of the hydroxyl and ester functionalities:
-
Parent Compound (1): this compound
-
Derivative 2: Ethyl 4-bromo-2-hydroxy-3-methoxybenzoate
-
Derivative 3: Ethyl 4-bromo-2,3-dimethoxybenzoate
-
Derivative 4: Ethyl 4-bromo-2,3-diacetoxybenzoate
-
Derivative 5: 4-bromo-2,3-dihydroxybenzoic acid
These derivatives allow for the investigation of the impact of:
-
Free vs. Substituted Hydroxyl Groups: Comparing the parent compound with its methoxy and acetoxy derivatives will elucidate the role of hydrogen bonding and polarity in biological activity.
-
Ester vs. Carboxylic Acid: Comparing the parent ethyl ester with its corresponding carboxylic acid will highlight the influence of the ester group on cell permeability and target interaction.
Synthetic Strategies and Rationale
The synthesis of the parent compound and its derivatives can be achieved through established organic chemistry reactions. The general synthetic workflow is outlined below.
Caption: General synthetic workflow for the proposed derivatives.
The choice of reagents and reaction conditions is crucial for achieving good yields and selectivity. For instance, selective methylation of one hydroxyl group over the other can be achieved by carefully controlling the stoichiometry of the methylating agent and the base.
Comparative Physicochemical Properties
The proposed modifications are expected to significantly alter the physicochemical properties of the parent compound. These properties, in turn, influence the solubility, membrane permeability, and ultimately, the bioavailability and bioactivity of the derivatives.
| Compound | Derivative | Predicted LogP | Predicted Molar Mass ( g/mol ) | Key Predicted Changes |
| 1 | Parent Compound | 2.7 | 261.07 | Baseline |
| 2 | 3-Methoxy | ~3.1 | 275.09 | Increased lipophilicity, loss of one H-bond donor |
| 3 | 2,3-Dimethoxy | ~3.5 | 289.12 | Further increased lipophilicity, no H-bond donors |
| 4 | 2,3-Diacetoxy | ~3.3 | 345.13 | Increased steric bulk, potential prodrug (hydrolysis to parent) |
| 5 | Carboxylic Acid | ~2.2 | 233.02 | Increased polarity, potential for salt formation |
Note: LogP values are estimations and would need experimental verification.
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Analysis
Antimicrobial Activity
Phenolic compounds are known to exert antimicrobial effects through various mechanisms, including membrane disruption, enzyme inhibition, and interference with nucleic acid synthesis. The antimicrobial activity of the proposed derivatives is likely to be influenced by their lipophilicity and the availability of free hydroxyl groups.
-
Parent Compound (1) and Derivative 5 (Carboxylic Acid): The free hydroxyl groups are often crucial for antimicrobial activity, as they can participate in hydrogen bonding with bacterial enzymes and cell wall components. The increased polarity of the carboxylic acid (5) might hinder its passage through bacterial cell membranes compared to the ester (1).
-
Methoxy Derivatives (2 and 3): Methylation of the hydroxyl groups increases lipophilicity, which could enhance membrane permeability. However, the loss of hydrogen-bonding capability might reduce the interaction with target enzymes. A study on dihydroxybenzaldehydes showed that both 2,5-dihydroxybenzaldehyde and 2,3-dihydroxybenzaldehyde exhibit antimicrobial activities.[1]
-
Diacetoxy Derivative (4): This derivative might act as a prodrug, being hydrolyzed by bacterial esterases to release the active parent compound within the cell. This could be a strategy to improve bioavailability.
Expected Trend in Antimicrobial Activity: 1 > 2 > 3. The activity of 4 would depend on the rate of hydrolysis, and 5 might show lower activity due to reduced membrane permeability.
Enzyme Inhibition
Dihydroxybenzoic acid derivatives have been investigated as inhibitors of various enzymes. For instance, ethyl-3,4-dihydroxybenzoate is a known inhibitor of prolyl 4-hydroxylases.[2] The inhibitory potential of our proposed series against a relevant enzyme, such as a bacterial α-amylase or a human carbonic anhydrase, can be predicted based on SAR principles.
-
Parent Compound (1) and Derivative 5 (Carboxylic Acid): The catechol moiety (adjacent hydroxyl groups) is often a key pharmacophore for enzyme inhibition, acting as a metal chelator or forming hydrogen bonds within the enzyme's active site. The carboxylic acid (5) might form additional ionic interactions.
-
Methoxy Derivatives (2 and 3): The replacement of hydroxyl groups with methoxy groups would likely reduce or abolish inhibitory activity if hydrogen bonding or metal chelation by the hydroxyls is critical for binding to the enzyme's active site. Studies on benzoic acid derivatives as α-amylase inhibitors have shown that the position and number of hydroxyl groups significantly impact activity.[3][4]
-
Diacetoxy Derivative (4): Similar to its antimicrobial action, this derivative would likely require hydrolysis to the parent compound to exhibit enzyme inhibitory activity.
Expected Trend in Enzyme Inhibition: 5 ≥ 1 > 2 > 3. The activity of 4 would be dependent on its conversion to 1.
Experimental Protocols
General Synthesis of Ethyl 4-bromo-2,3-dimethoxybenzoate (Derivative 3)
This protocol describes the exhaustive methylation of the parent compound.
Materials:
-
This compound (1)
-
Anhydrous acetone
-
Anhydrous potassium carbonate (K₂CO₃)
-
Methyl iodide (CH₃I)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous acetone in a round-bottom flask.
-
Add anhydrous potassium carbonate (3.0 eq) to the solution.
-
Add methyl iodide (2.5 eq) dropwise to the stirring suspension.
-
Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain Derivative 3.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for assessing antimicrobial activity.[5][6]
Materials:
-
Test compounds (dissolved in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
In a 96-well plate, add 100 µL of MHB to each well.
-
Add 100 µL of the stock solution of a test compound to the first well of a row and perform a two-fold serial dilution across the plate.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well with 100 µL of the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
The systematic derivatization of this compound provides a valuable platform for exploring structure-activity relationships. The proposed derivatives, through modification of the key hydroxyl and ester functionalities, are expected to exhibit a range of physicochemical and biological properties. This guide offers a framework for the synthesis and comparative evaluation of these compounds, with a focus on their potential as antimicrobial agents and enzyme inhibitors. The provided protocols serve as a starting point for researchers to validate these predictions experimentally and to further explore the therapeutic potential of this versatile chemical scaffold.
References
- 1. imjst.org [imjst.org]
- 2. researchgate.net [researchgate.net]
- 3. A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. EUCAST: MIC Determination [eucast.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 4-bromo-2,3-dihydroxybenzoate
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of Ethyl 4-bromo-2,3-dihydroxybenzoate, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The protocols outlined here are designed to be a self-validating system, grounded in established safety standards to ensure both personal safety and experimental integrity.
Hazard Analysis: Understanding the Compound
While specific toxicological data for this compound is limited, a thorough analysis of structurally similar compounds, such as 5-Bromo-2,4-dihydroxybenzoic acid and other brominated benzoates, allows us to anticipate its hazard profile. The Globally Harmonized System (GHS) classifications for these analogs consistently indicate the following primary hazards:
-
Skin Corrosion/Irritation (Category 2) : Expected to cause skin irritation upon contact.[1][2]
-
Serious Eye Damage/Eye Irritation (Category 2) : Poses a risk of serious eye irritation.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation if inhaled as a dust or vapor.[1][2]
Given these anticipated hazards, a comprehensive PPE strategy is not merely a recommendation but a necessity.
Core Protective Measures: Engineering Controls and PPE
The causality behind our safety protocols is hierarchical. We first rely on engineering controls to minimize exposure, followed by carefully selected PPE as the essential final barrier.
Primary Engineering Controls: The First Line of Defense
Before any personal protective equipment is worn, the workspace itself must be engineered for safety.
-
Ventilation : All handling of this compound, particularly when dealing with the solid powder, must occur within a certified chemical fume hood. This is the most critical step in preventing respiratory exposure. For small-scale solution-based work, a well-ventilated area is the absolute minimum requirement.[1][3]
-
Emergency Equipment : Ensure that a fully functional eyewash station and safety shower are located in close proximity to the workstation.[1][4][5] Their location should be unobstructed and clearly marked.
Tier 1 PPE: Standard Protocol for Laboratory-Scale Handling
For routine weighing, preparation of solutions, and use in reactions, the following PPE is mandatory.
-
Eye and Face Protection :
-
Rationale : To prevent contact with airborne particles or accidental splashes, which can cause serious eye irritation.[1][2]
-
Specification : Chemical safety goggles conforming to European Standard EN 166 or OSHA 29 CFR 1910.133 are required.[1][5] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.
-
-
Hand Protection :
-
Rationale : To prevent direct skin contact, which is likely to cause irritation.[1]
-
Specification : Wear protective gloves. Nitrile gloves are a common and effective choice for incidental contact. It is crucial to inspect gloves for any signs of degradation or perforation before each use.[1][6] Always follow the proper glove removal technique (without touching the glove's outer surface) to avoid skin contamination.[7]
-
-
Skin and Body Protection :
-
Rationale : To protect the skin on the arms and body from accidental spills or dust contamination.
-
Specification : A long-sleeved laboratory coat is required.[1] For procedures with a higher risk of splashes, consider a chemically resistant apron over the lab coat.
-
Tier 2 PPE: Enhanced Precautions for Specific Scenarios
-
Respiratory Protection :
-
Rationale : To be used when engineering controls are insufficient to control exposure, such as during large-scale operations, in case of a significant spill, or when working in poorly ventilated areas.[1]
-
Specification : If respiratory protection is necessary, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1][5] The type of respirator (e.g., a half-mask with appropriate filters) should be selected based on a formal risk assessment of the specific task.[1]
-
Operational Workflow for Safe Handling
The following diagram and step-by-step guide provide a procedural workflow for handling this compound, integrating the PPE requirements at each stage.
Step-by-Step Protocol:
-
Pre-Handling :
-
Review the Safety Data Sheet (SDS) for this or a closely related compound.
-
Ensure eyewash stations and safety showers are accessible and operational.[4]
-
Verify the fume hood has a current certification and is functioning correctly.
-
-
Gowning :
-
Don a long-sleeved lab coat.
-
Put on chemical safety goggles.
-
Inspect and don the appropriate protective gloves.[1]
-
-
Handling (Inside Fume Hood) :
-
Cleanup and Disposal :
-
Wipe down the work surface and any equipment used with an appropriate solvent.
-
All disposable materials that have come into contact with the chemical, including gloves and wipes, must be considered hazardous waste.
-
Dispose of the chemical and contaminated materials in a designated, sealed, and clearly labeled hazardous waste container for collection by an approved waste disposal plant.[1][2]
-
-
De-Gowning :
Emergency Response Plan
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
-
Inhalation : Move the individual to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor.[1][4]
-
Spill : For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[4] Ensure adequate ventilation.
PPE Summary
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Standard Lab Use (Small Scale, in Fume Hood) | Chemical Safety Goggles | Nitrile Gloves | Long-Sleeved Lab Coat | Not normally required[1] |
| Large-Scale Use or Poor Ventilation | Goggles & Face Shield | Nitrile or Chemically Resistant Gloves | Lab Coat & Apron | Required (e.g., NIOSH/MSHA approved respirator)[1] |
| Spill Cleanup | Goggles & Face Shield | Chemically Resistant Gloves | Lab Coat & Apron | Recommended (NIOSH/MSHA approved respirator) |
This guide is intended to provide a robust framework for safely handling this compound. Adherence to these protocols is fundamental to fostering a culture of safety and ensuring the well-being of all laboratory personnel.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
